Product packaging for Methyl isoeugenol(Cat. No.:CAS No. 93-16-3)

Methyl isoeugenol

Numéro de catalogue: B1219684
Numéro CAS: 93-16-3
Poids moléculaire: 178.23 g/mol
Clé InChI: NNWHUJCUHAELCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl isoeugenol has been reported in Nicotiana bonariensis, Solidago odora, and other organisms with data available.
from the leaves of Cinnamomum balansae (Lauraceae);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1219684 Methyl isoeugenol CAS No. 93-16-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,2-dimethoxy-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052621
Record name 4-Prop-1-enylveratrole
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

93-16-3
Record name Methylisoeugenol
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Record name 4-Prop-1-enylveratrole
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Record name 4-prop-1-enylveratrole
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Foundational & Exploratory

Biological activities of methyl isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activities of Methyl Isoeugenol

Abstract

This compound (isomethyleugenol) is a naturally occurring phenylpropanoid found in the essential oils of various plants.[1][2] As the methyl ether of isoeugenol, it exists as (E) and (Z) isomers and is utilized in the fragrance and flavor industries.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. We present a detailed summary of quantitative data from in vitro and in vivo studies, outline key experimental protocols, and illustrate molecular mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound. A critical aspect of its biological profile is its distinction from the structurally related and more extensively studied compound, methyl eugenol, particularly concerning metabolic activation and toxicity.[3][4]

Introduction

This compound, or 4-propenylveratrole, is a key aroma chemical with a scent profile described as floral, reminiscent of tuberose, and milder than its position isomer, methyl eugenol.[1][5] It is found in small quantities in several essential oils, including star anise and cinnamon leaf.[1] Industrially, it is synthesized from isoeugenol through a methylation reaction.[1] While structurally similar to methyl eugenol, minor differences in the position of the propenyl group lead to significant variations in their metabolic pathways and biological effects, a crucial consideration for toxicological assessment.[3][4]

Biological Activities

This compound exhibits a range of biological activities, though it is generally less studied than its parent compound, isoeugenol, or its isomer, methyl eugenol. The available data on its efficacy are summarized below.

Antimicrobial and Insecticidal Activity

This compound has demonstrated notable activity against various pathogens, including fungi and insects. Its antifungal properties have been evaluated against plant pathogens, suggesting potential applications in agriculture.

Table 1: Antifungal Activity of this compound

Target Organism Assay Result Type Value Reference

| Fusarium oxysporum | Antifungal Bioassay | EC₅₀ | 148.1 µg/mL |[6] |

In addition to its antifungal effects, essential oils containing this compound have shown insecticidal properties. For instance, an essential oil from Clausena anisata, with (E)-Methyl isoeugenol as a major component (16.1%), was highly toxic to the larvae of the filariasis vector, Culex quinquefasciatus, with a reported LC₅₀ of 29.3 µL/L.[7]

Antioxidant Activity

The antioxidant potential of phenylpropenoids is a key area of research. While methyl eugenol shows some radical scavenging activity, it is significantly lower than that of eugenol.[8] Studies on essential oils rich in methyl eugenol (a close isomer of this compound) have demonstrated considerable antioxidant effects. For example, an essential oil of Cymbopogon khasianus, containing 73.17% methyl eugenol, exhibited a strong capacity to scavenge the DPPH radical.[9]

Table 2: Antioxidant Activity of Methyl Eugenol-Rich Essential Oil

Assay Test Substance Result Type Value Reference
DPPH Radical Scavenging C. khasianus EO (73.17% Methyl Eugenol) IC₅₀ 2.263 µg/mL [9]

| DPPH Radical Scavenging | Pure Methyl Eugenol | IC₅₀ | 2.253 µg/mL |[9] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate inflammatory pathways. An in-vitro anti-inflammatory test using an egg albumin denaturation assay showed that a methyl eugenol-rich essential oil had an IC₅₀ value of 38.00 µg/mL, comparable to pure methyl eugenol (IC₅₀ of 36.44 µg/mL).[9]

Antiparasitic Activity

Derivatives of this compound have been synthesized to explore their potential as therapeutic agents against parasitic diseases. A thiourea derivative synthesized from this compound demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[10]

Table 3: Antiplasmodial Activity of a this compound Derivative

Target Organism Test Compound Result Type Value Reference

| Plasmodium falciparum 3D7 | Thiourea derivative of this compound | IC₅₀ | 10.19 ppm |[10] |

Cytotoxicity and Genotoxicity Profile

The toxicological profiles of this compound and its isomers are of significant interest due to widespread human exposure. A key finding is that this compound did not induce genotoxicity in a Turkey Egg Genotoxicity Assay, in contrast to compounds like safrole, methyl eugenol, and estragole, which induced DNA adduct formation.[7] This difference is largely attributed to their distinct metabolic pathways. The major metabolic route for methyl eugenol involves benzylic hydroxylation, leading to the formation of a carbocation that can form DNA adducts and induce carcinogenicity.[3][4] In contrast, the metabolic pathway for isoeugenol (the precursor to this compound) primarily involves conjugation of the phenolic hydroxyl group, which is an efficient detoxification process.[3][4]

Table 4: Acute Toxicity Data for this compound

Organism Route Result Type Value Reference

| Mouse | Intraperitoneal | LD₅₀ | 570 mg/kg |[11] |

Mechanisms of Action

The biological activities and toxicity of phenylpropenoids are intrinsically linked to their metabolism. The structural difference between this compound and methyl eugenol dictates their metabolic fate and subsequent interaction with cellular macromolecules.

The primary concern with compounds like methyl eugenol is its metabolic activation to a carcinogenic electrophile. This pathway involves cytochrome P450-mediated 1'-hydroxylation, followed by sulfation to produce a reactive 1'-sulfoxy metabolite.[3][12] This metabolite can form a carbocation that binds to DNA, leading to mutations and carcinogenicity.[3][4] The diagram below illustrates this critical metabolic activation pathway, which is a major determinant of the genotoxicity observed with methyl eugenol but not with isoeugenol or this compound.[3][7]

G cluster_ME Methyl Eugenol Metabolism cluster_ISO Isoeugenol Metabolism (Detoxification) ME Methyl Eugenol ME_OH 1'-Hydroxy Methyl Eugenol ME->ME_OH CYP450 (Hydroxylation) ME_SULFO 1'-Sulfoxy Methyl Eugenol (Unstable) ME_OH->ME_SULFO SULT (Sulfation) ME_CARBO Carbocation (Reactive Electrophile) ME_SULFO->ME_CARBO Spontaneous DNA_ADDUCT DNA Adducts ME_CARBO->DNA_ADDUCT Covalent Binding TUMORS Hepatocellular Tumors DNA_ADDUCT->TUMORS Genotoxicity & Carcinogenesis ISO Isoeugenol (this compound Precursor) ISO_CONJ Sulfate & Glucuronide Conjugates ISO->ISO_CONJ UGTs, SULTs (Conjugation) EXCRETION Excretion ISO_CONJ->EXCRETION

Caption: Contrasting metabolic pathways of methyl eugenol and isoeugenol.

Experimental Protocols

The biological activities described in this guide were determined using a variety of standardized in vitro assays. Below are the general methodologies for key experiments.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (this compound) is dissolved in a suitable solvent to prepare various concentrations. A standard antioxidant (e.g., ascorbic acid) is also prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound or standard. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G start Start prep Prepare DPPH Solution & Test Compound Dilutions start->prep mix Mix DPPH with Test Compound prep->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end

References

Biosynthesis of methyl isoeugenol in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Methyl Isoeugenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phenylpropene that contributes significantly to the aroma of many plants and essential oils. It serves various ecological roles, including attracting pollinators and defending against herbivores and pathogens.[1][2] In the pharmaceutical and fragrance industries, this compound and its precursors are valuable compounds. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This guide provides a detailed overview of the biosynthetic pathway of this compound, the key enzymes involved, their kinetics, the regulatory networks that control its synthesis, and the experimental protocols used for its study.

The Phenylpropanoid Biosynthetic Pathway to this compound

This compound synthesis is a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[3] A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, a key intermediate in the biosynthesis of lignin and other phenylpropanoids.[4] From coniferyl alcohol, a specific branch of the pathway leads to the formation of isoeugenol, which is then methylated to produce this compound.[4][5]

The core biosynthetic steps are:

  • Activation of Coniferyl Alcohol: Coniferyl alcohol is acetylated by Coniferyl Alcohol Acyltransferase (CAAT) to form coniferyl acetate. This activation step is crucial as coniferyl alcohol itself is not a direct substrate for the subsequent synthase enzyme.[4]

  • Formation of Isoeugenol: Isoeugenol Synthase (IGS) , an NADPH-dependent reductase, catalyzes the conversion of coniferyl acetate to isoeugenol.[2][4][6] This is a key step that determines the formation of the propenylphenol (isoeugenol) instead of the allylphenol (eugenol).[2][6] Some enzymes exhibit dual specificity, producing both isoeugenol and eugenol.[5]

  • Methylation of Isoeugenol: The final step is the methylation of the 4-hydroxyl group of isoeugenol by (Iso)eugenol O-methyltransferase (IEMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound.[4][7]

Biosynthesis_of_Methyl_Isoeugenol Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H CouCoA p-Coumaroyl-CoA FourCL 4CL, etc. CouCoA->FourCL Multiple Steps ConOH Coniferyl Alcohol CAAT CAAT ConOH->CAAT ConAc Coniferyl Acetate IGS IGS (+ NADPH) ConAc->IGS IsoE Isoeugenol IEMT IEMT (+ SAM) IsoE->IEMT MeIsoE This compound PAL->Cin C4H->CouCoA FourCL->ConOH Multiple Steps CAAT->ConAc IGS->IsoE IEMT->MeIsoE

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data: Enzyme Kinetics

The efficiency of the key enzymes in the biosynthesis of this compound has been characterized in several plant species. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrate.

Table 1: Kinetic Parameters of Isoeugenol Synthase (IGS) and Related Enzymes
EnzymePlant SourceSubstrateKm (µM)Reference(s)
IGS1Petunia hybridaConiferyl Acetate1600[4]
DcE(I)GS1Daucus carotaConiferyl Acetate247[5]
AsIGSAsarum sieboldiiConiferyl Acetate12210[8]
IvAIS1Illicium verumConiferyl Acetate438.4[9]
Table 2: Kinetic Parameters of (Iso)eugenol O-Methyltransferase (IEMT) and Related Enzymes
EnzymePlant SourceSubstrateKm (µM)Vmax (nmol·s⁻¹·mg⁻¹)Reference(s)
AsIEMTAsarum sieboldiiIsoeugenol9001.32[10]
DcE(I)OMT1Daucus carotaIsoeugenol115N/A[5]
DcE(I)OMT1Daucus carotaEugenol40N/A[5]
AIMT1Pimpinella anisumIsoeugenol19.3N/A[11]

N/A: Not Available in the cited sources.

Regulation of the Phenylpropanoid Pathway

The biosynthesis of floral volatiles, including this compound, is tightly regulated at the transcriptional level. In Petunia hybrida, a well-studied model for floral scent production, a hierarchical network of R2R3-MYB transcription factors controls the expression of the necessary biosynthetic genes.[1][2][6]

  • EMISSION OF BENZENOIDS II (EOBII): This transcription factor acts as a high-level regulator. It directly activates the promoter of ODORANT1 and other structural genes of the phenylpropanoid pathway.[1][2]

  • ODORANT1 (ODO1): Activated by EOBII, ODO1 is a master regulator that controls the flux of precursors from the shikimate pathway by activating genes such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[5][6]

  • EMISSION OF BENZENOIDS I (EOBI): Acting downstream of EOBII, EOBI also activates ODO1 and structural genes, including IGS, adding another layer of regulation. A complex feedback loop appears to exist between ODO1 and EOBI.[6]

This regulatory cascade ensures that the production of scent compounds is coordinated with flower development and environmental cues.[1]

Regulatory_Pathway EOBII EOBII EOBI EOBI EOBII->EOBI Activates ODO1 ODO1 EOBII->ODO1 Activates Phenylpropanoid Phenylpropanoid Pathway Genes (e.g., IGS, PAL) EOBII->Phenylpropanoid Activates EOBI->ODO1 Activates EOBI->Phenylpropanoid Activates ODO1->EOBI Feedback Inhibition Shikimate Shikimate Pathway Genes (e.g., EPSPS) ODO1->Shikimate Activates

Caption: Transcriptional regulation of phenylpropanoid biosynthesis in Petunia.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common approach to characterize enzymes like IGS and IEMT is to express them in a heterologous host, such as Escherichia coli, and purify the recombinant protein.

Protocol:

  • Gene Cloning: Amplify the full-length cDNA of the target enzyme (e.g., IGS or IEMT) from plant tissue RNA using RT-PCR. Clone the amplified gene into a suitable bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

  • Bacterial Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.

  • Protein Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein using SDS-PAGE.

Experimental_Workflow cluster_gene Molecular Biology cluster_protein Protein Biochemistry cluster_analysis Functional Analysis Clone 1. Gene Cloning into Expression Vector Transform 2. Transformation into E. coli Clone->Transform Express 3. Protein Expression (IPTG Induction) Transform->Express Purify 4. Purification (e.g., Ni-NTA) Express->Purify Assay 5. Enzyme Assay Purify->Assay Kinetics 6. Kinetic Analysis Assay->Kinetics GCMS 7. Product ID (GC-MS) Assay->GCMS

Caption: General workflow for enzyme characterization.
Enzyme Assays

Protocol for Isoeugenol Synthase (IGS) Assay: [4]

  • Reaction Mixture: Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:

    • 50 mM MES-KOH buffer (pH 6.5)

    • 1 mM NADPH

    • 1 mM Coniferyl Acetate (substrate)

    • ~2 µg of purified IGS enzyme

  • Incubation: Incubate the reaction mixture at 28-30°C for 30-60 minutes.

  • Extraction: Stop the reaction by adding 1 mL of hexane (or ethyl acetate). Add a known amount of an internal standard (e.g., linalool) for quantification. Vortex thoroughly to extract the products.

  • Analysis: Centrifuge to separate the phases. Transfer the organic (upper) layer to a new vial, concentrate it under a gentle stream of nitrogen if necessary, and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for (Iso)eugenol O-Methyltransferase (IEMT) Assay: [10][12]

  • Reaction Mixture: Prepare a 300 µL reaction mixture containing:

    • 50 mM Sodium Phosphate buffer (pH 7.4)

    • 2 mM MgCl₂

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 0.1-1.0 mM Isoeugenol (substrate)

    • ~50 µg of purified IEMT enzyme or crude protein extract

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Extraction: Stop the reaction and extract the product as described for the IGS assay (e.g., with hexane or ethyl acetate), including an internal standard.

  • Analysis: Analyze the organic extract by GC-MS to identify and quantify the this compound produced.

Extraction and Quantification from Plant Tissue

Protocol: [13][14][15]

  • Sample Collection and Preparation:

    • Collect fresh plant tissue (e.g., leaves, flowers) and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle kept cold with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of a cold extraction solvent (e.g., methanol or a methanol/chloroform mixture). Include an internal standard.

    • Vortex vigorously and incubate on a shaker at a low temperature for 30-60 minutes.

  • Phase Separation (if using Methanol/Chloroform):

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add chloroform and ultrapure water to induce phase separation. Vortex and centrifuge again.

    • Carefully collect the organic phase (which contains the nonpolar volatiles) for analysis.

  • Analysis by GC-MS:

    • Injection: Inject 1 µL of the extract into a GC-MS system.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Temperature Program: Set an appropriate oven temperature program, for example, starting at 80°C, then ramping up to 330°C.

    • Mass Spectrometry: Operate the mass spectrometer in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

    • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Quantify the compound based on the peak area relative to the internal standard.

Conclusion

The biosynthesis of this compound is a well-defined extension of the core phenylpropanoid pathway, involving the key enzymes Isoeugenol Synthase and (Iso)eugenol O-methyltransferase. The production of this valuable compound is under sophisticated transcriptional control, offering multiple targets for metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate, quantify, or manipulate the biosynthesis of this compound in various plant systems.

References

An In-depth Technical Guide on the Chemical Properties of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol, systematically named 1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid naturally occurring in various essential oils, including those from star anise, cinnamon leaf, and certain varieties of damask rose.[1] It exists as a mixture of (E) and (Z) stereoisomers.[2] This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological signaling pathway interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, spicy, and floral odor reminiscent of clove and carnation.[1][3] It is valued in the fragrance and flavor industries for its unique aromatic profile. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 1.05 g/mL at 25 °C[4]
Boiling Point 262-264 °C[4]
Flash Point >104.44 °C[3]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents.[4]
logP (Octanol/Water) 3.05[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference(s)
7.20d1.8Ar-H[5]
7.07m-Ar-H[5]
6.94d8.3Ar-H[5]
3.82s--OCH₃[5]
3.77s--OCH₃[5]

Note: The provided NMR data is for a dimer of this compound. The aromatic and methoxy proton signals are representative of the monomer unit.

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentReference(s)
149.4C-O[5]
148.9C-O[5]
130.8Ar-C[5]
126.8Ar-C[5]
119.8Ar-C[5]
112.4Ar-C[5]
109.5Ar-C[5]
56.0-OCH₃[5]
55.9-OCH₃[5]

Note: The provided NMR data is for a dimer of this compound. The aromatic and methoxy carbon signals are representative of the monomer unit.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A detailed analysis based on data from the closely related compound, methyl eugenol, is presented in Table 4.

Table 4: FT-IR Spectral Data and Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
~3000-2800C-H stretching (aromatic and aliphatic)[6]
~1600C=C stretching (aromatic ring)[6]
~1510C=C stretching (aromatic ring)[6]
~1260C-O stretching (aryl ether)[6]
~1030C-O stretching (aryl ether)[6]
~965=C-H bending (trans-alkene)[6]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of isoeugenol to form this compound using dimethyl sulfate as the methylating agent. This method is a variation of the Williamson ether synthesis.[7]

Materials:

  • Isoeugenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve isoeugenol in an aqueous solution of sodium hydroxide to form the sodium isoeugenoxide salt.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure the completion of the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Biological Signaling Pathways

This compound and its isomer, methyl eugenol, have been shown to interact with several key signaling pathways implicated in cellular processes relevant to drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9][10] Studies on the related compound methyl eugenol suggest that it can modulate this pathway, indicating a potential therapeutic application in diseases characterized by dysregulated cell growth, such as cancer.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes MethylIsoeugenol This compound (potential modulator) MethylIsoeugenol->PI3K inhibits? MethylIsoeugenol->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

AMPK/GSK3β/Nrf2 Antioxidant Pathway

The AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3β (GSK3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade involved in the cellular response to oxidative stress.[12][13] Methyl eugenol has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[14][15] This suggests a potential role for this compound in mitigating oxidative damage.

AMPK_Nrf2_Pathway cluster_nucleus Nucleus MethylIsoeugenol This compound AMPK AMPK MethylIsoeugenol->AMPK activates GSK3b GSK3β AMPK->GSK3b inhibits Nrf2 Nrf2 GSK3b->Nrf2 promotes degradation Keap1 Keap1 Nrf2->Keap1 dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes Nucleus Nucleus ARE_n ARE Nrf2_n->ARE_n binds AntioxidantEnzymes_n Gene Expression ARE_n->AntioxidantEnzymes_n induces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Serotonergic System Interaction

Research into the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol suggests an interaction with the serotonergic system.[16] Specifically, the effects were blocked by a 5-HT1A receptor antagonist, indicating that this compound may act as an agonist or positive modulator at this receptor.[16]

Serotonergic_Pathway MethylIsoeugenol This compound HT1A 5-HT1A Receptor MethylIsoeugenol->HT1A potentiates? Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin releases Serotonin->HT1A binds Postsynaptic Postsynaptic Neuron Anxiolytic Anxiolytic & Antidepressant Effects Postsynaptic->Anxiolytic HT1A->Postsynaptic

Caption: Proposed interaction of this compound with the 5-HT1A receptor.

Conclusion

This compound is a versatile aromatic compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions. The emerging understanding of its interaction with key biological signaling pathways, such as the PI3K/Akt/mTOR and AMPK/Nrf2 pathways, highlights its potential for further investigation in drug discovery and development. This guide provides a foundational technical overview to support such research endeavors.

References

The Occurrence and Analysis of Methyl Isoeugenol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol ((E/Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) is a phenylpropanoid compound and a significant constituent of various essential oils. As the methyl ether of isoeugenol, it contributes to the characteristic aroma of several plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, its quantitative analysis, and the experimental protocols for its extraction and identification.

Natural Occurrence of this compound

This compound has been identified in the essential oils of a diverse range of plant species. Its presence is particularly notable in the following:

  • Acorus calamus (Sweet Flag): The rhizomes of this plant are a known source of this compound.

  • Croton malambo: The bark of this tree contains significant amounts of the compound.

  • Etlingera littoralis: This ginger species shows high concentrations of this compound in its leaves, rhizomes, and roots.

  • Zingiber zerumbet (Shampoo Ginger): The rhizomes of this plant are also a source of this compound.[1]

  • Hedychium coronarium (Butterfly Ginger): The flowers of this plant have been reported to contain this compound.[1]

  • Other sources: this compound has also been reported in small quantities in essential oils such as Star Anise, Cinnamon Leaf, Mastic Absolute, and some varieties of Damask Rose.[2]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in essential oils can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method. The following table summarizes the quantitative data from various studies.

Plant SpeciesPlant PartThis compound IsomerConcentration (%)Reference
Acorus calamusRhizomes(E)-Methylisoeugenol14.01[3]
Acorus calamusLeaves(Z)-Methyl isoeugenol2.0 - 4.9[4]
Acorus calamusRhizomescis-Methylisoeugenol4.26[5]
Croton malamboBarkThis compound6.3[6]
Croton malamboBarkThis compound4.9[7]
Croton malamboBarktrans-Methyl isoeugenol1.5[8]
Etlingera littoralisLeaves(E)-Methyl isoeugenol37.7
Etlingera littoralisRhizomes and Roots(E)-Methyl isoeugenol58.1

Experimental Protocols

The discovery and quantification of this compound in essential oils rely on established analytical chemistry techniques. The following sections detail the typical methodologies employed.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials.

Principle: This method utilizes the principle that the combined vapor pressure of a mixture of immiscible liquids (water and essential oil) is higher than the vapor pressure of the individual components. This allows for the distillation of the essential oil at a temperature below the boiling point of water, thus preventing the degradation of thermolabile compounds.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: The plant material (e.g., rhizomes, leaves, bark) is collected and, if necessary, cut into smaller pieces to increase the surface area for efficient extraction.

  • Distillation: The prepared plant material is placed in the round-bottom flask with a sufficient amount of water. The mixture is heated to boiling.

  • Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor travels to the condenser.

  • Collection: In the condenser, the vapors are cooled and revert to their liquid state. Due to the immiscibility of water and essential oil, they form two distinct layers in the collection vessel.

  • Separation: The essential oil, which is typically less dense than water, forms the upper layer and can be separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the stationary phase within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification. The area under the peak in the chromatogram is proportional to the concentration of the component.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., HP-5MS).

  • Mass Spectrometer (MS) detector.

  • Injector (split/splitless).

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

  • Chromatographic Separation: The GC oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. The carrier gas (e.g., helium) transports the vaporized components through the column.

  • Mass Spectrometric Detection: As each compound elutes from the column, it is ionized (typically by electron impact) and fragmented in the MS. The mass-to-charge ratio of the fragments is measured.

  • Data Analysis:

    • Identification: The mass spectrum of each separated component is compared with a reference library (e.g., NIST) to identify the compound. The identification can be further confirmed by comparing the retention time with that of a pure standard.

    • Quantification: The relative percentage of each component is typically calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a pure standard of this compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for the discovery and analysis of this compound in essential oils and a conceptual representation of its biosynthetic origin.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Plant Plant Material (e.g., Acorus calamus rhizomes) Grinding Grinding/Chopping Plant->Grinding Distillation Hydrodistillation Grinding->Distillation EssentialOil Crude Essential Oil Distillation->EssentialOil Drying Drying (Anhydrous Na2SO4) EssentialOil->Drying Dilution Dilution in Solvent Drying->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Identification Compound Identification (Library Matching) Data->Identification Quantification Quantification (Peak Area %) Data->Quantification Result This compound Identified & Quantified Identification->Result Quantification->Result

Experimental workflow for this compound discovery.

Biosynthesis_Pathway cluster_legend Enzyme Abbreviations Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT ConiferylAlcohol Coniferyl Alcohol FerulicAcid->ConiferylAlcohol Multiple Steps Isoeugenol Isoeugenol ConiferylAlcohol->Isoeugenol MethylIsoeugenol This compound Isoeugenol->MethylIsoeugenol IEMT PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase IEMT IEMT: Isoeugenol O-Methyltransferase

Simplified biosynthetic pathway of this compound.

References

An In-depth Technical Guide to the Genotoxicity of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has been the subject of numerous genotoxicity studies due to its structural similarity to known carcinogens like methyleugenol. This technical guide provides a comprehensive overview of the genotoxic potential of this compound, detailing its metabolic activation, effects in various in vitro and in vivo test systems, and the specific experimental protocols used for its evaluation. The data indicates that this compound itself is not directly genotoxic but requires metabolic activation to exert DNA-damaging effects. This process, primarily involving hydroxylation and subsequent sulfation, leads to the formation of reactive electrophiles capable of forming DNA adducts. While standard bacterial mutagenicity tests are negative, assays employing systems that account for this metabolic pathway reveal mutagenic activity. Furthermore, in vitro and in vivo studies have demonstrated the ability of this compound and its metabolites to induce DNA strand breaks and, in some cases, chromosomal damage. This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key pathways and workflows to serve as a critical resource for the scientific community.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is intrinsically linked to its biotransformation into reactive metabolites. The parent compound is not the ultimate carcinogen; instead, it undergoes a multi-step activation process, primarily in the liver.

The primary metabolic activation pathway involves hydroxylation of the propenyl side chain, followed by sulfation.[1] This process is catalyzed by Cytochrome P450 enzymes and subsequently by sulfotransferases (SULTs). Human SULT enzymes, particularly SULT1A1, SULT1A2, and SULT1C2, are highly efficient at activating hydroxylated metabolites of related compounds like methyleugenol.[2][3] The resulting sulfooxy ester is unstable and spontaneously breaks down to form a highly reactive carbocation. This electrophilic intermediate can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming stable DNA adducts.[2] The primary adducts identified are N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine and, to a lesser extent, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine.[1][2] The formation of these adducts is considered a critical initiating event in the carcinogenicity of these compounds.

Metabolic_Activation_of_Methyl_Isoeugenol cluster_0 Phase I Metabolism cluster_1 Phase II Bioactivation cluster_2 DNA Adduct Formation Methyl_Isoeugenol This compound Hydroxylated_Metabolite 3'-Hydroxymethylisoeugenol Methyl_Isoeugenol->Hydroxylated_Metabolite CYP450 (Hydroxylation) Sulfooxy_Ester Unstable Sulfooxy Ester Hydroxylated_Metabolite->Sulfooxy_Ester SULT1A1/1A2 Carbocation Reactive Carbocation Sulfooxy_Ester->Carbocation Spontaneous Loss of SO4²⁻ DNA_Adduct DNA Adducts (e.g., with dG, dA) Carbocation->DNA_Adduct Covalent Binding to DNA

Caption: Metabolic activation pathway of this compound leading to DNA adducts.
In Vivo DNA Adduct Studies

Studies in animal models confirm the formation of hepatic DNA adducts following exposure to the related compound methyleugenol. The levels of these adducts are significantly influenced by the presence and activity of SULT enzymes.

Table 1: In Vivo Hepatic DNA Adduct Formation by Methyleugenol (50 mg/kg bw) in Mice

Mouse Strain SULT Status N²-(trans-methylisoeugenol-3'-yl)-2'-dG Adducts (per 10⁸ dN)
ko Sult1a1 knockout 23
wt Wild-type (FVB/N) 735
ko-tg Sult1a1 knockout, human SULT1A1/2 transgenic 3,770
tg Human SULT1A1/2 transgenic 4,500

(Data sourced from a study on the closely related compound methyleugenol)

In Vitro Genotoxicity Studies

A battery of in vitro assays has been used to characterize the genotoxic profile of this compound and its metabolites. The results highlight the critical role of metabolic activation systems in detecting a positive response.

Bacterial Reverse Mutation Assay (Ames Test)

Standard Ames tests using Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are generally negative for this compound, both with and without a standard liver S9 fraction for metabolic activation.[4] This is attributed to the lack of the specific sulfation pathway in the standard test system.[1][5] However, when using genetically engineered strains that express human sulfotransferases, such as S. typhimurium TA100-hSULT1C2, a positive mutagenic response for methyleugenol can be elicited.[3] Similarly, hydroxylated metabolites of methyleugenol are mutagenic in strains expressing human SULT1A1 and SULT1C2.[2]

Table 2: Mutagenicity of Methyleugenol Metabolites in Modified Ames Test

Compound Test Strain Metabolic Activation Result
Methyleugenol Standard S. typhimurium strains (e.g., TA100) +/- S9 Negative
Methyleugenol S. typhimurium TA100-hSULT1C2 + S9 Positive
1'-Hydroxymethyleugenol S. typhimurium TA100-hSULT1A1 Endogenous SULT Positive
3'-Hydroxymethylisoeugenol S. typhimurium TA100-hSULT1A1 Endogenous SULT Positive

(Data compiled from studies on methyleugenol and its metabolites)[2][3][4]

This protocol describes a standardized procedure for the Ames test.

  • Test Strains: At least five strains of bacteria should be used, typically including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102.[6] For specific compounds like this compound, engineered strains expressing relevant metabolic enzymes (e.g., SULTs) are required to demonstrate mutagenicity.

  • Metabolic Activation: Tests are conducted with and without an exogenous metabolic activation system (S9 mix), which is a cofactor-supplemented post-mitochondrial fraction prepared from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254.

  • Test Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution, and either 0.5 mL of S9 mix or 0.5 mL of a sterile buffer (for tests without activation).[7]

    • The mixture is briefly vortexed and poured over the surface of a minimal glucose agar plate.[8]

    • At least five different concentrations of the test article are used, with 3 replicate plates per concentration.[9]

  • Controls: A negative (solvent) control and positive controls (known mutagens specific for each strain, with and without S9) are included in each experiment.

  • Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.[10]

  • Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertants to at least twice the spontaneous revertant count (for strains with low spontaneous rates) or a reproducible dose-related increase for other strains.[11]

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. Studies in Chinese hamster V79 cells showed that while this compound itself did not induce micronuclei, its metabolites 3'-oxomethylisoeugenol and methyleugenol-2',3'-epoxide did cause a significant increase in micronucleated cells.

In_Vitro_Micronucleus_Assay_Workflow start Start: Seed Mammalian Cells (e.g., CHO, TK6) treatment Treat cells with this compound (≥3 concentrations) +/- S9 Metabolic Activation start->treatment short_exp Short Exposure (3-6 hours) treatment->short_exp Option 1 long_exp Continuous Exposure (~1.5-2 cell cycles) (without S9 only) treatment->long_exp Option 2 wash Wash & Add Fresh Medium (+ Cytochalasin B) short_exp->wash incubation Incubate for Recovery (~1.5-2 normal cell cycles) long_exp->incubation wash->incubation harvest Harvest Cells (Cytotoxicity Assessment) incubation->harvest slide_prep Slide Preparation (Hypotonic Treatment, Fixation) harvest->slide_prep stain Stain with DNA-specific dye (e.g., Giemsa, Acridine Orange) slide_prep->stain score Microscopic Analysis: Score ≥2000 binucleated cells per concentration for micronuclei stain->score end End: Statistical Analysis & Data Interpretation score->end Enzyme_Modified_Comet_Assay_Workflow start Start: Animal Dosing (e.g., oral gavage) tissue Tissue Isolation at Specific Time Points (e.g., Liver) start->tissue cell_susp Prepare Single Cell Suspension (Mechanical/Enzymatic) tissue->cell_susp embedding Embed Cells in Low-Melting Agarose on a Microscope Slide cell_susp->embedding lysis Cell Lysis (High Salt + Detergent) embedding->lysis enzyme_dig Enzyme Digestion (Optional) Incubate nucleoids with lesion-specific enzyme (e.g., Endonuclease III) lysis->enzyme_dig Modification for Oxidative Damage unwinding Alkaline Unwinding (Expose DNA to high pH) lysis->unwinding Standard Protocol enzyme_dig->unwinding electrophoresis Electrophoresis (DNA migrates to anode) unwinding->electrophoresis neutralize Neutralization & Staining (e.g., SYBR Green) electrophoresis->neutralize score Fluorescence Microscopy: Image and Score Comets (Measure % Tail DNA) neutralize->score end End: Data Analysis score->end

References

An In-Depth Technical Guide to the Structural Differences and Toxicity of Isoeugenol and Methyl Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoeugenol and methyl eugenol are structurally related phenylpropanoids with widespread applications in the flavor, fragrance, and pharmaceutical industries. Despite their structural similarities, they exhibit distinct toxicological profiles, primarily driven by differences in their metabolic activation pathways. This technical guide provides a comprehensive overview of the structural disparities, comparative toxicity, and underlying mechanisms of action for isoeugenol and methyl eugenol. Quantitative toxicological data are summarized for direct comparison, and detailed experimental protocols for key studies are provided. Furthermore, metabolic and signaling pathways are visually represented to facilitate a deeper understanding of their toxicokinetics and toxicodynamics.

Structural Differences

Isoeugenol and methyl eugenol are isomers, sharing the same chemical formula (C₁₁H₁₄O₂) but differing in the arrangement of their atoms. The key structural distinctions lie in the position of the propenyl group's double bond and the methylation of the phenolic hydroxyl group.

  • Isoeugenol (2-methoxy-4-(1-propenyl)phenol) possesses a propenyl group where the double bond is conjugated with the benzene ring. It also has a free phenolic hydroxyl group.

  • Methyl eugenol (1,2-dimethoxy-4-(2-propenyl)benzene) has an allyl group, where the double bond is not in conjugation with the benzene ring. The phenolic hydroxyl group is methylated, forming a second methoxy group.

These subtle structural variations have profound implications for their metabolism and subsequent toxicity.

Diagram: Structural Comparison of Isoeugenol and Methyl Eugenol

Structural_Differences cluster_isoeugenol Isoeugenol cluster_methyleugenol Methyl Eugenol isoeugenol_structure isoeugenol_label C₁₀H₁₂O₂ Propenyl group (conjugated) Free hydroxyl group methyleugenol_structure methyleugenol_label C₁₁H₁₄O₂ Allyl group (non-conjugated) Methylated hydroxyl group Isoeugenol_Metabolism Isoeugenol Isoeugenol Conjugation Glucuronide and Sulfate Conjugation Isoeugenol->Conjugation Detoxification Oxidation Oxidation (e.g., by CYPs) Isoeugenol->Oxidation Bioactivation Excretion Urinary Excretion Conjugation->Excretion QuinoneMethide Quinone Methide (Reactive Intermediate) Oxidation->QuinoneMethide MacromolecularAdducts Macromolecular Adducts (e.g., Protein, DNA) QuinoneMethide->MacromolecularAdducts Toxicity Cytotoxicity & Skin Sensitization MacromolecularAdducts->Toxicity Methyl_Eugenol_Metabolism MethylEugenol Methyl Eugenol CYP_Oxidation CYP-mediated Hydroxylation MethylEugenol->CYP_Oxidation HydroxyMethylEugenol 1'-Hydroxy Methyl Eugenol CYP_Oxidation->HydroxyMethylEugenol SULT_Conjugation Sulfation (SULTs) HydroxyMethylEugenol->SULT_Conjugation Carbocation Carbocation (Highly Reactive Electrophile) SULT_Conjugation->Carbocation DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Isoeugenol_NFkB_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ERK12 ERK1/2 MyD88->ERK12 p38 p38 MAPK MyD88->p38 IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene_Expression activates Isoeugenol Isoeugenol Isoeugenol->IkB prevents degradation Isoeugenol->ERK12 inhibits phosphorylation Isoeugenol->p38 inhibits phosphorylation ERK12->NFkB p38->NFkB Methyl_Eugenol_Nrf2_Pathway MethylEugenol Methyl Eugenol AMPK AMPK MethylEugenol->AMPK activates GSK3b GSK3β AMPK->GSK3b inhibits Nrf2 Nrf2 GSK3b->Nrf2 promotes nuclear export Keap1 Keap1 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

An In-Depth Technical Guide to the Mechanism of Action of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoeugenol, a naturally occurring phenylpropanoid, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. While research specifically on this compound is still emerging, this document synthesizes the available data on its biological effects and explores the mechanistic pathways of structurally related compounds to offer valuable insights. This guide adheres to stringent data presentation and visualization standards to facilitate in-depth analysis and future research directions.

Introduction

This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a phenylpropanoid found in various essential oils.[1] It exists as two geometric isomers, (E)-methyl isoeugenol and (Z)-methyl isoeugenol. It is structurally related to other well-studied phenylpropanoids such as eugenol, isoeugenol, and methyl eugenol, which are known to possess a range of biological activities. Understanding the mechanism of action of this compound is crucial for evaluating its therapeutic potential and safety profile. This guide will delve into its known biological effects and the putative molecular pathways involved.

Known Biological Activities and Pharmacological Effects

Current research suggests that this compound exhibits a range of biological activities, including neuropharmacological, antimicrobial, and antioxidant effects.

Neuropharmacological Effects

(E)-methyl isoeugenol has demonstrated anxiolytic and antidepressant-like properties in preclinical studies.[2] These effects are believed to be mediated, at least in part, through the serotonergic system.[2]

Antimicrobial Activity

This compound has shown inhibitory activity against certain microbes. For instance, it has been reported to be more effective than methyl eugenol against the bacterium Campylobacter jejuni, with a minimum inhibitory concentration (MIC) of 125 µg/mL.[3]

Antioxidant Activity

While this compound possesses some radical-scavenging activity, it is considered to be relatively low compared to its structural analogue, eugenol.[4]

Molecular Mechanism of Action

Detailed molecular mechanisms for this compound are still under investigation. However, insights can be drawn from studies on its isomers and related compounds, particularly regarding its neuropharmacological effects.

Modulation of the Serotonergic System

The anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol are suggested to be mediated through its interaction with the serotonergic pathway.[2] Pre-treatment with WAY100635, a 5-HT1A receptor antagonist, has been shown to block the anxiolytic effects of (E)-methyl isoeugenol in animal models.[2] Furthermore, the antidepressant-like effect is reversed by p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.[2] This suggests that (E)-methyl isoeugenol's activity is dependent on a functional serotonergic system.

anxiolytic_antidepressant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PCPA PCPA (Serotonin Synthesis Inhibitor) Serotonin_synthesis Serotonin Synthesis PCPA->Serotonin_synthesis Inhibits Serotonin_storage Serotonin Storage Serotonin_synthesis->Serotonin_storage HT1A 5-HT1A Receptor Serotonin_storage->HT1A Activates Antidepressant_Effect Antidepressant Effect Serotonin_storage->Antidepressant_Effect MIE (E)-Methyl Isoeugenol MIE->HT1A Activates Anxiolytic_Effect Anxiolytic Effect HT1A->Anxiolytic_Effect WAY100635 WAY100635 (5-HT1A Antagonist) WAY100635->HT1A Blocks

Figure 1. Proposed mechanism for the anxiolytic and antidepressant-like effects of (E)-methyl isoeugenol.

Insights from Structurally Related Compounds

Given the limited direct research on this compound, examining the mechanisms of its structural relatives can provide valuable hypotheses for its mode of action.

Studies on eugenol, isoeugenol, and methyl eugenol have elucidated their roles in modulating inflammatory and oxidative stress pathways. These compounds are known to:

  • Inhibit NF-κB Signaling: Isoeugenol has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, by inhibiting the degradation of I-κBα and the phosphorylation of ERK1/2 and p38 MAPK.[5][6] Eugenol also exhibits NF-κB inhibitory activity.[7][8]

  • Modulate Cyclooxygenase (COX) Activity: Eugenol can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[4]

  • Activate the Nrf2 Pathway: Methyl eugenol activates the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of antioxidant genes.[9][10] This is mediated through the AMPK/GSK3β axis.[9]

inferred_anti_inflammatory_antioxidant_pathway cluster_stimulus Inflammatory/Oxidative Stimulus cluster_pathways Potential Intracellular Targets cluster_response Cellular Response Stimulus e.g., LPS, H2O2 MAPK MAPK (ERK1/2, p38) Stimulus->MAPK IKK IKK Stimulus->IKK Related_Compounds Related Compounds (Eugenol, Isoeugenol, Methyl Eugenol) AMPK AMPK Related_Compounds->AMPK Activates Related_Compounds->MAPK Inhibits Related_Compounds->IKK Inhibits COX2 COX-2 Related_Compounds->COX2 Inhibits GSK3b GSK3β AMPK->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 Inhibits Nuclear Export Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response Promotes NFkB NF-κB MAPK->NFkB IkBa IκBα IKK->IkBa IkBa->NFkB NFkB->COX2 Promotes Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response Promotes

Figure 2. Inferred anti-inflammatory and antioxidant pathways based on related compounds.

Quantitative Data

Quantitative data on the biological activity of this compound is sparse. The following table summarizes the available information.

CompoundAssayTarget/EndpointResult TypeValueReference
(E)-Methyl Isoeugenol Forced Swimming TestImmobility TimeEffective Dose250 mg/kg[2]
This compound Minimum Inhibitory Concentration (MIC)Campylobacter jejuniMIC125 µg/mL[3]
This compound DPPH Radical Scavenging AssayDPPH RadicalIC50> 1000 µM[4]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol is adapted from studies on isoeugenol and eugenol.[4][5]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules such as p-NF-κB, IκBα, p-ERK, and p-p38.

  • COX-2 Activity Assay: Measure COX-2 activity using a commercially available kit.

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[11][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with this compound.

experimental_workflow cluster_anti_inflammatory Anti-inflammatory Assay cluster_antioxidant Antioxidant Assay (DPPH) A1 Culture RAW 264.7 cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure NO, Cytokines A3->A4 A5 Western Blot for NF-κB, MAPK A3->A5 B1 Prepare DPPH and this compound solutions B2 Mix and Incubate B1->B2 B3 Measure Absorbance at 517 nm B2->B3 B4 Calculate Scavenging Activity B3->B4

Figure 3. General experimental workflows for assessing biological activity.

Conclusion and Future Directions

The current body of research provides initial evidence for the biological activities of this compound, particularly its effects on the central nervous system. The proposed involvement of the serotonergic system in its anxiolytic and antidepressant-like actions offers a promising avenue for further investigation. However, a significant knowledge gap exists regarding its specific molecular targets and the detailed signaling pathways it modulates, especially in the context of its anti-inflammatory and neuroprotective potential.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico modeling to identify the direct molecular targets of this compound.

  • Pathway Elucidation: Conducting comprehensive studies to delineate the specific signaling cascades affected by this compound in relevant cell types, such as neurons and immune cells.

  • Quantitative Analysis: Determining key pharmacological parameters like IC50 and EC50 values for its effects on various enzymes, receptors, and cellular processes.

  • Comparative Studies: Performing head-to-head comparisons with its structural analogues (eugenol, isoeugenol, methyl eugenol) to understand the structure-activity relationships and differentiate their mechanisms of action.

A more in-depth understanding of the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential and ensuring its safe application in various fields.

References

A Technical Guide to the Metabolic Pathways of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Methyl isoeugenol, a naturally occurring alkenylbenzene found in various essential oils, is utilized as a flavoring and fragrance agent. Despite its "Generally Recognized as Safe" (GRAS) status for food use, concerns exist regarding its potential carcinogenicity, which is intrinsically linked to its metabolic bioactivation. This document provides a comprehensive technical overview of the metabolic pathways of this compound, detailing Phase I and Phase II reactions, the formation of reactive intermediates, and the analytical methodologies used for their characterization. The primary metabolic routes involve cytochrome P450-mediated oxidation, including hydroxylation and O-demethylation, followed by conjugation reactions. A key pathway involves hydroxylation of the propenyl side chain, which can lead to the formation of unstable sulfate esters that generate reactive carbocations capable of forming DNA adducts. This guide synthesizes current knowledge, presenting quantitative data in tabular format and illustrating key pathways and workflows with detailed diagrams to support research and drug development efforts.

Introduction

This compound (1,2-dimethoxy-4-propenylbenzene) is an organic compound and a positional isomer of methyl eugenol, differing in the position of the double bond on the propenyl side chain.[1] It is a constituent of various essential oils and is used in the food and cosmetics industries.[2] While structurally similar to compounds like eugenol and estragole, its metabolic fate is of significant interest to the scientific community due to the potential for bioactivation into genotoxic and carcinogenic metabolites, a phenomenon observed with other alkenylbenzenes.[3][4][5] Understanding the intricate metabolic network of this compound is crucial for assessing its safety profile and for the development of safer analogues in the pharmaceutical and consumer product sectors.

Phase I Metabolic Pathways

The initial phase of this compound metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[2][6][7] These reactions introduce or expose functional groups, increasing the polarity of the molecule and preparing it for Phase II conjugation.

Key Phase I metabolic reactions include:

  • Hydroxylation: The primary oxidative attack occurs on the propenyl side chain, leading to the formation of 3'-hydroxymethylisoeugenol. Ring hydroxylation is also observed, producing metabolites like 6-hydroxymethylisoeugenol.[2]

  • O-Demethylation: The methoxy groups on the benzene ring can be demethylated, yielding isoeugenol and isochavibetol.[2]

  • Oxidation: Secondary oxidation of the hydroxylated metabolites can occur, forming aldehydes such as 3'-oxomethylisoeugenol.[2]

  • Epoxidation: While the direct detection of an epoxide can be difficult due to its reactivity, the formation of 1',2'-dihydroxy-dihydromethylisoeugenol suggests an epoxide-diol pathway as a minor route.[2]

These metabolic transformations are not uniform across species, with studies showing different metabolite profiles and formation rates in human, rat, and bovine liver microsomes.[2]

G cluster_cyp CYP450 Enzymes MIE This compound OH_3_prime 3'-Hydroxymethylisoeugenol MIE->OH_3_prime Hydroxylation OH_6 6-Hydroxymethylisoeugenol MIE->OH_6 Hydroxylation Demethyl Isoeugenol / Isochavibetol MIE->Demethyl O-Demethylation Epoxide Epoxide Intermediate (Postulated) MIE->Epoxide Epoxidation Oxo_3_prime 3'-Oxomethylisoeugenol OH_3_prime->Oxo_3_prime Oxidation Diol 1',2'-Dihydroxy- dihydromethylisoeugenol Epoxide->Diol Hydrolysis

Fig. 1: Primary Phase I metabolic pathways of this compound.

Bioactivation and Toxicological Implications

While many Phase I reactions are part of a detoxification process, certain pathways can lead to the formation of reactive electrophilic species, a process known as bioactivation.[7] For this compound and related alkenylbenzenes, the critical bioactivation step is the hydroxylation at the benzylic (1') or allylic (3') position of the propenyl side chain, followed by Phase II sulfation.[3][4]

The resulting sulfate ester is often unstable and can spontaneously lose the sulfate group to form a highly reactive carbocation. This carbocation is a potent electrophile that can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[4] The formation of such adducts is considered a key initiating event in the chemical carcinogenesis of these compounds.[4][8] The primary enzymes implicated in the initial hydroxylation step are CYP450s, while sulfotransferases (SULTs) catalyze the subsequent sulfation.[3][4]

G MIE This compound HYDROXY 3'-Hydroxymethylisoeugenol MIE->HYDROXY SULFATE Unstable Sulfate Ester HYDROXY->SULFATE CARBOCATION Reactive Carbocation SULFATE->CARBOCATION - SO4 ADDUCTS DNA Adducts CARBOCATION->ADDUCTS Covalent Binding TOXICITY Genotoxicity & Carcinogenicity ADDUCTS->TOXICITY CYP CYP450 SULT Sulfotransferase (SULT)

Fig. 2: Bioactivation pathway of this compound leading to DNA adducts.

Quantitative Metabolic Data

Quantitative analysis of this compound metabolism reveals significant variations depending on the biological system used. Studies using liver microsomes from different species highlight these differences. For instance, Aroclor 1254-induced rat liver microsomes (ARLM) generally show the highest turnover rate and the broadest range of metabolites, likely due to the increased expression of various CYP enzymes.[2]

Table 1: Major Phase I Metabolites of this compound in Aroclor 1254-Induced Rat Liver Microsomes (ARLM)

Metabolite Identification Relative Abundance
3'-Hydroxymethylisoeugenol Main Metabolite +++
Isoeugenol and Isochavibetol Main Metabolites +++
6-Hydroxymethylisoeugenol Main Metabolite +++
3'-Oxomethylisoeugenol Secondary Metabolite ++
1',2'-dihydroxy-dihydromethylisoeugenol Secondary Metabolite ++

Data synthesized from incubations of ARLM with this compound.[2] Relative abundance is denoted qualitatively.

The cytotoxicity of metabolites is a critical factor in assessing overall toxicity. The primary metabolite, 1'-hydroxymethyleugenol (a metabolite of the related compound methyleugenol, analogous to the hydroxylated metabolites of this compound), and its subsequent oxidation product have been shown to be significantly cytotoxic.[8][9]

Table 2: Cytotoxicity of Methyleugenol Metabolites in Primary Rat Hepatocytes

Compound Assay EC₅₀ Value (µM)
1'-Hydroxymethyleugenol Resazurin Reduction & LDH Leakage 50
1'-Oxomethyleugenol Resazurin Reduction & LDH Leakage 10

Data from a study on the closely related isomer, methyleugenol, indicating the potential toxicity of similar oxidized metabolites of this compound.[8][9]

Key Experimental Methodologies

The study of xenobiotic metabolism relies on a combination of in vitro and analytical techniques to identify and quantify metabolites and elucidate metabolic pathways.[10][11][12]

In Vitro Metabolism with Liver Microsomes

This protocol is standard for investigating Phase I metabolism.

  • Objective: To identify and quantify the formation of oxidative metabolites.

  • Protocol:

    • Preparation: Liver microsomes (e.g., from human, rat, bovine) are prepared and protein concentration is determined.[2]

    • Incubation Mixture: A typical incubation mixture contains phosphate buffer, microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate (this compound dissolved in a suitable solvent).[13]

    • Reaction: The reaction is initiated by adding the substrate and incubating at 37°C for a defined period (e.g., 30-120 minutes). The reaction is terminated by adding a quenching solvent like acetonitrile or by placing on ice.[2]

    • Sample Preparation: The mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is collected for analysis. An internal standard may be added for quantification.[2]

    • Analysis: The supernatant is analyzed by HPLC-UV or LC-MS/MS for metabolite profiling and quantification.[2]

Metabolite Identification and Structure Elucidation
  • Objective: To confirm the chemical structure of metabolites.

  • Protocol:

    • Large-Scale Incubation: To generate sufficient quantities of metabolites for structural analysis, large-scale microsomal incubations are performed.[9]

    • Purification: Metabolites are separated and purified from the incubation mixture using preparative or semi-preparative HPLC.[9]

    • Structural Analysis: The purified metabolites are subjected to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) to determine their exact structure.[2][13]

    • Confirmation: The identity is confirmed by comparing the spectroscopic data (NMR, MS) and chromatographic retention times with those of synthesized authentic reference compounds.[2]

G sub Substrate (this compound) incubation Incubation (37°C) sub->incubation microsomes Liver Microsomes + NADPH System microsomes->incubation quench Reaction Quenching (e.g., Acetonitrile) incubation->quench centrifuge Centrifugation quench->centrifuge supernatant Supernatant Collection (Contains Metabolites) centrifuge->supernatant analysis Analysis supernatant->analysis hplc HPLC / UPLC analysis->hplc ms MS/MS (Identification) hplc->ms uv UV / DAD (Quantification) hplc->uv

Fig. 3: General experimental workflow for in vitro microsomal metabolism studies.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways. The primary route is Phase I oxidation via cytochrome P450 enzymes, leading to hydroxylated and demethylated products. While these reactions generally facilitate detoxification, a specific bioactivation pathway involving hydroxylation and subsequent sulfation can generate reactive carbocations. These intermediates are capable of forming DNA adducts, providing a mechanistic basis for the potential carcinogenicity of this compound. Significant species-dependent differences in metabolic profiles underscore the importance of using human-relevant experimental systems for accurate risk assessment. Further research should focus on precisely identifying the specific human CYP and SULT isoforms involved and quantifying the extent of DNA adduct formation in vivo to better extrapolate these findings to human health risk.

References

Pharmacological Activities of (E)-methyl isoeugenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on (E)-methyl isoeugenol, focusing on its anxiolytic, antidepressant, antioxidant, anticancer, insecticidal, and anesthetic properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the compound's mechanisms of action, experimental validation, and potential therapeutic applications. The guide summarizes key quantitative data, presents detailed experimental protocols for the cited studies, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the pharmacological profile of (E)-methyl isoeugenol.

Introduction

(E)-methyl isoeugenol, also known as trans-methylisoeugenol, is an aromatic compound that contributes to the fragrance and flavor of numerous plants.[1] Beyond its sensory properties, emerging research has highlighted its potential as a bioactive molecule with a range of pharmacological effects. This guide synthesizes the existing scientific literature to provide a detailed examination of these activities, with a focus on the experimental evidence and methodologies employed.

Pharmacological Activities

Anxiolytic and Antidepressant Activities

(E)-methyl isoeugenol has demonstrated promising anxiolytic and antidepressant-like effects in preclinical studies. Administration to male Swiss mice has been shown to produce behavioral outcomes indicative of reduced anxiety and depression.[2]

Quantitative Data:

ActivityAnimal ModelDoses AdministeredKey FindingsReference
Anxiolytic-likeMale Swiss mice250 mg/kg and 500 mg/kgIncreased exploration in the light-dark box, elevated plus maze, and open field tests.[2]
Antidepressant-likeMale Swiss mice250 mg/kgReduced immobility time in the forced swimming test.[2]

Experimental Protocols:

Elevated Plus Maze (EPM) Test

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm x 40 cm) elevated 50 cm above the floor.

  • Procedure:

    • Administer (E)-methyl isoeugenol (250 or 500 mg/kg) or vehicle to mice, typically 30-60 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system or by a trained observer.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Forced Swimming Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure:

    • Administer (E)-methyl isoeugenol (250 mg/kg) or vehicle to mice, typically 30-60 minutes before the test.

    • Gently place the mouse into the water-filled cylinder.

    • Record the behavior for a 6-minute session.

    • The last 4 minutes of the session are typically analyzed for immobility time, which is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]

Signaling Pathway:

The anxiolytic and antidepressant effects of (E)-methyl isoeugenol are suggested to involve the serotonergic system . Pretreatment with WAY100635, a 5-HT1A receptor antagonist, blocked the anxiolytic-like effects, while pretreatment with p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor, reversed the antidepressant-like effects.[2]

MIE (E)-methyl isoeugenol SerotonergicSystem Serotonergic System MIE->SerotonergicSystem Modulates Anxiolytic Anxiolytic Effect SerotonergicSystem->Anxiolytic Antidepressant Antidepressant Effect SerotonergicSystem->Antidepressant WAY100635 WAY100635 (5-HT1A Antagonist) WAY100635->SerotonergicSystem Blocks PCPA PCPA (Serotonin Depletor) PCPA->SerotonergicSystem Inhibits

Figure 1: Proposed mechanism for the anxiolytic and antidepressant effects of (E)-methyl isoeugenol.

Antioxidant Activity

While specific studies on the antioxidant activity of pure (E)-methyl isoeugenol are limited, related compounds like eugenol and isoeugenol exhibit significant radical scavenging properties. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol:

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • (E)-methyl isoeugenol solutions at various concentrations in a suitable solvent (e.g., methanol or ethanol)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a series of dilutions of (E)-methyl isoeugenol.

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anticancer Activity

The anticancer potential of (E)-methyl isoeugenol and related compounds has been investigated against various cancer cell lines. The cytotoxic effects are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol:

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • (E)-methyl isoeugenol stock solution (dissolved in a suitable solvent like DMSO)

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of (E)-methyl isoeugenol for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways:

The anticancer effects of related compounds have been linked to the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .

MIE (E)-methyl isoeugenol PI3K PI3K MIE->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 2: Postulated inhibition of the PI3K/Akt/mTOR pathway by (E)-methyl isoeugenol.

Insecticidal Activity

(E)-methyl isoeugenol has demonstrated insecticidal properties against certain stored product pests, such as the maize weevil (Sitophilus zeamais).

Quantitative Data:

ActivityInsect SpeciesMethodLD50 ValueReference
Contact ToxicitySitophilus zeamaisTopical Application~30 µg/mg insect[1]

Experimental Protocol:

Contact Toxicity Assay

This method assesses the toxicity of a compound when applied directly to the insect's body.

  • Insects: Adult Sitophilus zeamais.

  • Procedure:

    • Prepare solutions of (E)-methyl isoeugenol in a suitable solvent (e.g., acetone) at various concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

    • Treat a control group with the solvent alone.

    • Place the treated insects in a ventilated container with a food source.

    • Assess mortality at specified time intervals (e.g., 24, 48 hours).

  • Data Analysis: The LD50 (lethal dose for 50% of the population) is calculated using probit analysis.

Anesthetic Effect in Fish

Isoeugenol, a closely related compound, is an effective anesthetic for fish, with (E)-methyl isoeugenol also showing potential in this area.

Quantitative Data (for Isoeugenol):

SpeciesEffective ConcentrationInduction Time to Stage 3 AnesthesiaReference
Koi carp (Cyprinus carpio)40-80 mg/L4-11 minutes[3]

Experimental Protocol:

Fish Anesthesia Induction

This protocol outlines the procedure for inducing anesthesia in fish using a bath immersion method.

  • Animals: Fish of the target species (e.g., Koi carp).

  • Procedure:

    • Prepare anesthetic baths with the desired concentrations of (E)-methyl isoeugenol. A stock solution in ethanol may be necessary for dissolution in water.

    • Acclimatize the fish to the experimental tanks.

    • Individually transfer fish to the anesthetic bath.

    • Observe and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of movement, loss of reflex to tail pinch).

    • Once the desired stage of anesthesia is reached, the procedure for which anesthesia is required can be performed.

    • To recover the fish, transfer it to a tank with fresh, well-aerated water.

    • Monitor the fish until it resumes normal swimming behavior.

  • Data Analysis: The mean time to induction and recovery for each concentration is calculated.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of (E)-methyl isoeugenol are mediated through its interaction with various cellular signaling pathways.

cluster_neuro Neuropharmacology cluster_cell Cellular Regulation MIE (E)-methyl isoeugenol Serotonergic Serotonergic System MIE->Serotonergic Nrf2 Nrf2 Pathway MIE->Nrf2 AMPK AMPK/GSK3β Pathway MIE->AMPK PI3K_Akt PI3K/Akt/mTOR Pathway MIE->PI3K_Akt Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects Serotonergic->Anxiolytic_Antidepressant Antioxidant Antioxidant Effects Nrf2->Antioxidant AMPK->Nrf2 Anticancer Anticancer Effects PI3K_Akt->Anticancer

Figure 3: Overview of signaling pathways modulated by (E)-methyl isoeugenol.

Conclusion

(E)-methyl isoeugenol is a promising natural compound with a broad spectrum of pharmacological activities. Its anxiolytic, antidepressant, and potential antioxidant and anticancer effects warrant further investigation for the development of novel therapeutic agents. The detailed experimental protocols and summary of quantitative data provided in this guide aim to facilitate future research in this area. A deeper understanding of its mechanisms of action, particularly its interactions with key signaling pathways, will be crucial for translating these preclinical findings into clinical applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) is a naturally occurring phenylpropanoid found in various essential oils. It exists as (E)- and (Z)-isomers and is valued for its aromatic properties in the fragrance and flavor industries. Beyond its sensory characteristics, this compound has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, anxiolytic, and antidepressant-like effects.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow and a proposed signaling pathway related to its neuropharmacological effects.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental applications.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Spicy, clove, floral, carnation, woody[5]
Boiling Point 262-264 °C[6]
Melting Point Not applicable (liquid at room temperature)
Density 1.05 g/mL at 25 °C[1]
Refractive Index 1.568 at 20 °C
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water Insoluble (169.1 mg/L at 25 °C (est.))[7]
Ethanol Soluble
Acetone Soluble
Other Organic Solvents Soluble
Fixed Oils Soluble[7]
Paraffin Oil Soluble[7]
Glycerin Insoluble[7]
Propylene Glycol Insoluble[7]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference(s)
Infrared (IR) Spectroscopy Provides information on functional groups.[8]
¹H Nuclear Magnetic Resonance (NMR) Reveals the proton environment in the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Shows the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a liquid to a gaseous state at atmospheric pressure.

Materials:

  • Thiele tube or other heating bath apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • This compound sample

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to the level of the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.

  • Gently heat the side arm of the Thiele tube.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][10]

  • Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Materials:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • This compound sample

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the this compound sample at the same temperature and weigh it (m₃).

  • The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • Glass vials with screw caps

  • Shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • This compound sample

  • Solvent of interest

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a glass vial.[11]

  • Seal the vial and place it on a shaker or with a magnetic stirrer in a constant temperature bath.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • After equilibration, allow the undissolved solute to settle.

  • Centrifuge the vial to further separate the undissolved solid.[11]

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a PTFE syringe filter to remove any remaining solid particles.[11]

  • Analyze the concentration of this compound in the filtrate using a calibrated HPLC or other appropriate analytical method.[11]

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Acetone (for cleaning)

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, clean them with acetone and allow them to dry completely.

  • Using a Pasteur pipette, place a small drop of this compound onto the center of one salt plate.[12]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7][12]

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (of air).

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

  • After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator.[12]

Synthesis Workflow and Signaling Pathway

Synthesis of this compound

This compound can be synthesized from isoeugenol via a Williamson ether synthesis.[13] The following diagram illustrates the general workflow for this synthesis and subsequent purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Isoeugenol Isoeugenol Reaction Reaction Mixture Isoeugenol->Reaction Base Strong Base (e.g., NaOH or NaH) Base->Reaction Solvent1 Anhydrous Solvent (e.g., THF, DMF) Solvent1->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction Quenching Quenching (e.g., with water or - ammonium chloride solution) Reaction->Quenching Extraction Extraction (e.g., with diethyl ether - or ethyl acetate) Quenching->Extraction Washing Washing of - Organic Layer Extraction->Washing Drying Drying of - Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (e.g., Column Chromatography - or Distillation) Evaporation->Purification Final_Product Pure Methyl - Isoeugenol Purification->Final_Product Analysis Analysis (NMR, GC-MS, IR) Final_Product->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Proposed Signaling Pathway for Anxiolytic and Antidepressant Effects

Research suggests that (E)-methyl isoeugenol exhibits anxiolytic and antidepressant-like properties, with evidence pointing towards the involvement of the serotonergic system.[2] The following diagram illustrates a proposed high-level signaling pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synthesis Serotonin (5-HT) Synthesis Serotonin_Vesicle Vesicular Storage of 5-HT Serotonin_Synthesis->Serotonin_Vesicle Serotonin_Release 5-HT Release Serotonin_Vesicle->Serotonin_Release Receptor_5HT1A 5-HT1A Receptor Serotonin_Release->Receptor_5HT1A Binds Downstream_Signaling Downstream Signaling Cascades Receptor_5HT1A->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Behavioral_Outcome Anxiolytic & Antidepressant Effects Cellular_Response->Behavioral_Outcome MIE (E)-Methyl Isoeugenol MIE->Receptor_5HT1A Potentiates/Modulates (Proposed)

Caption: Proposed involvement of the serotonergic system in the effects of (E)-methyl isoeugenol.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of this compound, standardized protocols for their measurement, and visual representations of its synthesis and a potential biological pathway. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this versatile compound.

References

A Comprehensive Technical Guide on the Potential Therapeutic Properties of (E)-Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (E)-Methyl isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered scientific interest for its diverse pharmacological activities. This document provides an in-depth analysis of its potential therapeutic applications, focusing on its neuroprotective, anxiolytic, antidepressant, and sedative properties. We present a compilation of quantitative data from preclinical studies, detail the experimental protocols used to ascertain these effects, and illustrate the underlying mechanisms of action, including its interaction with the serotonergic system. Particular attention is paid to differentiating its toxicological profile from the structurally similar compound, methyl eugenol. This guide is intended for researchers and professionals in the field of drug discovery and development.

Introduction

(E)-Methyl isoeugenol (MIE), also known as isomethyleugenol, is an organic compound with the chemical formula C₁₁H₁₄O₂[1]. It is a key constituent of essential oils from plants such as Pimenta pseudocaryophyllus and Acorus tatarinowii[2][3]. Structurally, it is the methyl ether of isoeugenol and exists as (E) and (Z) isomers[4]. MIE is utilized as a natural food flavoring agent and is being investigated for several therapeutic properties, including anti-inflammatory, antimicrobial, anxiolytic, and antidepressant effects[2][5][6]. It is crucial to distinguish methyl isoeugenol from its isomer methyl eugenol, as they possess different metabolic pathways and toxicological profiles. While methyl eugenol has been associated with genotoxicity and carcinogenicity, studies suggest that this compound is non-genotoxic, a difference attributed to its chemical structure which is less favorable to metabolic activation that forms DNA adducts[6][7].

Key Therapeutic Properties

Anxiolytic and Antidepressant-like Effects

Preclinical studies in murine models have demonstrated that MIE possesses significant anxiolytic and antidepressant-like properties. Administration of MIE has been shown to produce measurable anxiolytic effects in behavioral tests such as the light-dark box (LDB) and elevated plus-maze (EPM)[2]. Furthermore, it exhibited antidepressant-like activity by reducing immobility time in the forced swimming test (FST)[2]. These effects are believed to be mediated primarily through the serotonergic system[2].

Sedative, Hypnotic, and Anesthetic Properties

MIE has been identified as a central nervous system depressant. It has been shown to potentiate the hypnotic effects of sodium pentobarbital in mice, significantly increasing sleep duration[2]. Comparative studies with other eugenol derivatives revealed that a related compound, methyleugenol, was the most active and least toxic in inducing the loss of the righting reflex, a measure of anesthetic action[8][9]. While direct data on MIE's anesthetic properties are less extensive, its sedative and hypnotic activities suggest a potential role as a CNS depressant[2].

Anticonvulsant Activity

The anticonvulsant potential of MIE has been investigated, though with mixed results. In one key study, MIE did not provide protection against pentylenetetrazol (PTZ)-induced convulsions in mice[2]. However, essential oils containing related compounds have shown activity in other seizure models, such as the maximal electroshock (MES) test, suggesting that the anticonvulsant profile may be model-dependent and requires further investigation[10][11].

Anti-inflammatory and Antimicrobial Potential

Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in pharmaceuticals and natural product chemistry[5]. Its structural relative, eugenol, is well-documented for its anti-inflammatory effects, which are mediated through the downregulation of pro-inflammatory cytokines like TNF-α and interleukins, and the inhibition of the NF-κB signaling pathway[12]. While specific mechanistic data for MIE is less available, its structural similarity suggests potential for similar activities.

Mechanisms of Action

The primary mechanism elucidated for the neuropsychopharmacological effects of MIE involves the modulation of the serotonergic system. The anxiolytic effects of MIE were blocked by pretreatment with WAY100635, a specific antagonist of the 5-HT1A receptor, indicating that MIE's activity is dependent on this receptor subtype[2]. Similarly, its antidepressant-like effects were reversed by p-chlorophenylalanine (PCPA), which depletes serotonin stores, but not by α-methyl-p-tyrosine (AMPT), a catecholamine depletor. This further implicates the serotonergic pathway, rather than the catecholaminergic system, in its mode of action[2].

Figure 1: Proposed Mechanism of (E)-Methyl Isoeugenol's Anxiolytic Action MIE (E)-Methyl Isoeugenol Receptor 5-HT1A Receptor MIE->Receptor Binds & Activates Neuron Postsynaptic Neuron Receptor->Neuron Modulates Activity Response Anxiolytic Effect Neuron->Response WAY WAY100635 (Antagonist) WAY->Receptor Blocks Figure 2: Experimental Workflow for In Vivo Behavioral Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Assignment to Treatment Groups acclimatization->grouping drug_admin (E)-Methyl Isoeugenol Administration (i.p.) grouping->drug_admin wait Waiting Period (30 min) drug_admin->wait testing Behavioral Assay (e.g., EPM, FST) wait->testing data_rec Data Recording (e.g., Time in Arms, Immobility) testing->data_rec stat_analysis Statistical Analysis (e.g., ANOVA) data_rec->stat_analysis results Interpretation of Results stat_analysis->results

References

The Multifaceted Role of Methyl Isoeugenol in Insect Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Methyl isoeugenol, a phenylpropanoid compound, demonstrates a significant and often superior role as a potent attractant for numerous insect species, particularly within the Tephritidae family of fruit flies. This technical guide provides a comprehensive overview of the behavioral and physiological effects of this compound on insects. It consolidates quantitative data on its attractancy, details established experimental protocols for its study, and visually represents the underlying biological and experimental processes. This document serves as a critical resource for researchers engaged in the development of novel pest management strategies and the fundamental study of insect chemical ecology.

Introduction

This compound is an aromatic organic compound found in various plants.[1] It is an isomer of the more commonly known methyl eugenol and has garnered significant attention for its powerful effects on insect behavior.[1] While methyl eugenol has long been utilized in insect monitoring and control programs, recent studies have highlighted that for certain pest species, this compound is a significantly more potent attractant.[2][3] This guide delves into the current understanding of this compound's influence on insect behavior, with a focus on its attractant properties for pestiferous fruit flies, its effects on other insect orders, and the experimental methodologies used to elucidate these interactions.

Attractant Properties of this compound in Tephritid Fruit Flies

Field and laboratory studies have consistently demonstrated the efficacy of this compound as a male-specific attractant for a range of economically important fruit fly species. In many cases, its performance surpasses that of methyl eugenol.

Quantitative Analysis of Attractancy

The following tables summarize the comparative attractancy of this compound and methyl eugenol for various Bactrocera and Zeugodacus species, as determined by field trapping experiments.

Table 1: Comparative Trap Catches of Bactrocera Species with this compound and Methyl Eugenol

SpeciesLureMean Flies/Trap/Day (FTD)LocationReference
Bactrocera xanthodesThis compound33.0 ± 1.8Tonga[3][4]
Methyl Eugenol10.7 ± 1.0Tonga[3][4]
Bactrocera dorsalisThis compoundData Not Available--
Methyl EugenolWidely Used as Standard AttractantVarious[5]
Bactrocera umbrosaThis compoundData Not Available--
Methyl EugenolAttractantIndonesia[5]
Bactrocera verbascifoliaeThis compoundData Not Available--
Methyl EugenolAttractantIndonesia[5]
Bactrocera carambolaeThis compoundData Not Available--
Methyl EugenolAttractantIndonesia[5]

Table 2: Comparative Trap Catches of Zeugodacus Species with this compound and Methyl Eugenol

SpeciesLureMean Flies/Trap/Day (FTD)LocationReference
Zeugodacus diversusThis compound23.58Bangladesh[2][6]
Methyl Eugenol0.48Bangladesh[2][6]

Experimental Protocols

The study of this compound's effects on insect behavior relies on a suite of established experimental protocols. These range from field-based trapping assays to controlled laboratory-based behavioral and physiological analyses.

Field Trapping Assay

This protocol is designed to assess the relative attractancy of this compound under natural environmental conditions.

Objective: To compare the number of target insects captured in traps baited with this compound versus a control (e.g., methyl eugenol or a blank).

Materials:

  • Steiner-type traps or similar

  • Lure dispensers (e.g., cotton wicks, polymeric plugs)

  • This compound (high purity)

  • Methyl eugenol (for comparison)

  • Solvent (if required for dilution)

  • Insecticide (if "lure and kill" method is used)

  • Randomized block design for trap placement in the field

  • GPS for marking trap locations

  • Collection jars and ethanol for preserving captured insects

Procedure:

  • Lure Preparation: Dispense a standardized amount of this compound onto the lure dispenser. For comparison, prepare identical dispensers with methyl eugenol and a solvent-only control.

  • Trap Setup: Place the baited dispensers inside the traps. If using a "lure and kill" approach, a small strip containing a suitable insecticide is also included.

  • Experimental Design: Deploy traps in the field following a randomized complete block design to minimize positional effects. Traps should be separated by a sufficient distance (e.g., at least 50 meters) to avoid interference.

  • Data Collection: At regular intervals (e.g., weekly), collect the captured insects from each trap.[3][4]

  • Sample Processing: Identify and count the target insect species. Express the data as the mean number of flies per trap per day (FTD).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences in attraction between the lures.

G cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis lure_prep Lure Preparation (this compound, Methyl Eugenol, Control) trap_setup Trap Setup (Lure + Optional Insecticide) lure_prep->trap_setup trap_deployment Randomized Block Design Deployment trap_setup->trap_deployment data_collection Weekly Insect Collection trap_deployment->data_collection sample_processing Species Identification & Counting data_collection->sample_processing stat_analysis Statistical Analysis (e.g., ANOVA) sample_processing->stat_analysis

Field Trapping Experimental Workflow
Y-Tube Olfactometer Assay

This laboratory-based bioassay provides a controlled environment to study the innate behavioral response (attraction or repulsion) of an insect to a specific odor.

Objective: To determine if insects exhibit a preference for an airstream carrying the scent of this compound over a clean air control.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters to regulate airflow

  • Charcoal filter to purify the air

  • Humidifier to moisten the air

  • Odor source chambers

  • This compound solution

  • Solvent control (e.g., paraffin oil)

  • Test insects (e.g., adult fruit flies)

Procedure:

  • System Setup: Assemble the Y-tube olfactometer. Connect the air source, filter, humidifier, and flow meters to the two arms of the 'Y'.

  • Odor Preparation: Apply a small amount of this compound solution to a filter paper and place it in one odor chamber. Place a filter paper with only the solvent in the other chamber.

  • Acclimatization: Allow the system to run for a few minutes to establish a stable odor plume in the respective arms of the olfactometer.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Behavioral Observation: Observe the insect's movement and record which arm it chooses to enter and the time it spends in each arm. A choice is typically defined as the insect moving a certain distance into an arm.

  • Replication: Repeat the experiment with a sufficient number of individual insects to obtain statistically robust data.

  • Control Measures: To avoid positional bias, rotate the Y-tube 180 degrees and switch the odor and control arms periodically. Clean the apparatus thoroughly with a solvent (e.g., ethanol) between trials.

  • Data Analysis: Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-scented arm.

G cluster_setup System Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis air_source Purified & Humidified Air Source odor_chambers Odor Chambers (this compound vs. Control) air_source->odor_chambers y_tube Y-Tube Olfactometer odor_chambers->y_tube insect_intro Insect Introduction y_tube->insect_intro observation Behavioral Observation & Recording insect_intro->observation stat_analysis Statistical Analysis (e.g., Chi-Square Test) observation->stat_analysis

Y-Tube Olfactometer Experimental Workflow
Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

EAG is an electrophysiological technique that measures the overall electrical response of an insect's antenna to an odorant. When coupled with gas chromatography (GC-EAD), it allows for the identification of specific compounds in a complex mixture that elicit an antennal response.

Objective: To measure the antennal olfactory response of an insect to this compound and to identify it as an active compound in a volatile blend.

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system

  • Faraday cage to reduce electrical noise

  • Air delivery system

  • This compound solution

  • Gas chromatograph (for GC-EAD)

Procedure:

  • Antennal Preparation: Immobilize the insect and carefully excise an antenna. Mount the antenna between two electrodes filled with a saline solution. One electrode is placed at the base and the other at the tip of the antenna.

  • EAG Recording: Place the preparation in a continuous stream of purified, humidified air. Introduce a puff of air containing a known concentration of this compound into the airstream. The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response).

  • Dose-Response: Test a range of this compound concentrations to generate a dose-response curve.

  • GC-EAD Analysis:

    • Inject a sample containing this compound (either pure or in a mixture) into the GC.

    • The effluent from the GC column is split. One part goes to the GC detector (e.g., a flame ionization detector - FID), and the other is directed over the prepared insect antenna.

    • The EAG signal is recorded simultaneously with the GC-FID chromatogram.

    • A peak in the EAG trace that corresponds in time to a peak in the FID chromatogram indicates that the compound eluting at that time is detected by the insect's antenna.

Olfactory Signaling Pathway

The detection of this compound by an insect begins at the peripheral olfactory organs, primarily the antennae. The binding of odorant molecules to specific receptors on the olfactory receptor neurons (ORNs) initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound are still under investigation in many species, the general pathway is understood.

G cluster_peripheral Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System (Brain) odorant This compound Molecules obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) + Orco Complex obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transmission or->orn Activation & Signal Transduction higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Signal Processing behavior Behavioral Response (e.g., Attraction) higher_brain->behavior Behavioral Command

Generalized Insect Olfactory Signaling Pathway

Effects on Non-Tephritid Insects and Repellent Properties

While the primary focus of this compound research has been on its role as an attractant for fruit flies, some studies have explored its effects on other insect orders and its potential as a repellent.

Effects on Coleoptera

Research has shown that eugenol and its derivatives, including this compound, can have toxic and antifeedant effects on certain beetle species. For example, studies on Sitophilus zeamais (maize weevil) and Tribolium castaneum (red flour beetle) indicated that methyleugenol can reduce the relative growth rate and relative consumption rate in these stored product pests.[1]

Repellent Effects on Mosquitoes

Some components of essential oils, which can include this compound, have demonstrated repellent properties against mosquitoes. However, specific studies focusing solely on the repellency of pure this compound against various mosquito species are limited, and the results can be variable.[7] Further research is needed to fully characterize its potential in this application.

Conclusion

This compound is a powerful semiochemical with significant implications for the management of tephritid fruit fly pests. Its superior attractancy for certain species compared to methyl eugenol makes it a valuable tool for monitoring and control programs. The experimental protocols detailed in this guide provide a framework for the continued investigation of its behavioral and physiological effects on a broader range of insect species. Future research should focus on identifying the specific olfactory receptors and signaling pathways involved in its detection, as well as exploring its potential as a repellent or control agent for other insect pests. A deeper understanding of the molecular and neurobiological basis of this compound's activity will undoubtedly pave the way for the development of more effective and environmentally benign pest management strategies.

References

An In-Depth Toxicological Profile of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl isoeugenol (CAS No. 93-16-3) is a naturally occurring substance found in various essential oils and is also used as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of its toxicological profile, intended for professionals in research, drug development, and related scientific fields. The document summarizes key findings on acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for pivotal studies are described, and metabolic pathways are visualized to provide a deeper understanding of its mechanism of toxicity. All quantitative data are presented in structured tables for ease of comparison and analysis.

Acute Toxicity

This compound exhibits low to moderate acute toxicity depending on the route of administration. The following table summarizes the median lethal dose (LD50) values from various studies.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral2500 mg/kg[Food and Cosmetics Toxicology, 1975.[1]](--INVALID-LINK--)
RabbitDermal> 5000 mg/kg[Food and Cosmetics Toxicology, 1975.[1]](--INVALID-LINK--)
MouseIntravenous181 mg/kg--INVALID-LINK--
MouseIntraperitoneal570 mg/kg--INVALID-LINK--
Experimental Protocols

The acute oral toxicity study was likely conducted following a protocol similar to the OECD 401 guideline.

  • Test Species: Albino rats.

  • Administration: The test substance was administered by gavage to fasted animals.

  • Dosage: A range of doses was used to determine the lethal dose.

  • Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of 14 days.

  • Endpoint: The LD50 value was calculated based on the number of mortalities at each dose level.

This study was likely performed in accordance with a protocol similar to the OECD 402 guideline.

  • Test Species: Albino rabbits.

  • Administration: The test substance was applied to the shaved, intact skin of the animals under an occlusive dressing for 24 hours.

  • Dosage: A limit test at a high dose was likely performed.

  • Observation Period: Animals were observed for skin reactions, systemic toxicity, and mortality for 14 days.

  • Endpoint: The LD50 was determined to be greater than the limit dose tested.

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted by the National Toxicology Program (NTP).

14-Week Gavage Study (NTP TR-491)
  • Species: F344/N rats and B6C3F1 mice.

  • Administration: this compound was administered by gavage in 0.5% methylcellulose, 5 days per week for 14 weeks.

  • Dose Levels (Rats): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.

  • Dose Levels (Mice): 0, 10, 30, 100, 300, or 1000 mg/kg body weight.

  • Key Findings (Rats): Decreased final mean body weights in males (300 and 1000 mg/kg) and all dosed female groups. Evidence of hepatocellular injury at ≥100 mg/kg.

  • Key Findings (Mice): Deaths occurred at 1000 mg/kg. Decreased mean body weight gains at 300 mg/kg. Increased liver weights at ≥30 mg/kg in males and at 300 mg/kg in females.[2]

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The results are summarized in the table below.

Table 2: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationConcentration/DoseResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium strains TA98, TA100, TA1535, TA1537With and without S9Up to 3333 µ g/plate NegativeNTP TR-491[2]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and without S9Up to 1500 µg/mLNegativeNTP TR-491[2]
Sister Chromatid ExchangesChinese Hamster Ovary (CHO) cellsWith S9500-1500 µg/mLPositiveNTP TR-491[2]
In Vivo Micronucleus TestMouse peripheral blood erythrocytesN/AUp to 300 mg/kg (14 weeks)NegativeNTP TR-491[2]
Experimental Protocols

This assay was conducted according to the principles of OECD Guideline 471.

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used to detect both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Procedure: The test article, bacterial strains, and S9 mix (when required) were combined and plated on minimal glucose agar plates. After incubation, revertant colonies were counted.

  • Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies.

This study followed a protocol consistent with OECD Guideline 474.

  • Test Species: B6C3F1 mice.

  • Administration: this compound was administered by gavage for 14 weeks.

  • Sample Collection: Peripheral blood samples were collected at the end of the study.

  • Analysis: Erythrocytes were analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

  • Evaluation Criteria: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Carcinogenicity

The carcinogenic potential of this compound was evaluated in 2-year gavage studies in rats and mice by the NTP.

Table 3: Carcinogenicity of this compound (NTP TR-491)

SpeciesSexRouteDose Levels (mg/kg/day)Target Organ(s) and Findings
F344/N RatMaleGavage0, 37, 75, 150Liver: Increased incidences of hepatocellular adenoma and carcinoma. Glandular Stomach: Increased incidences of neuroendocrine tumors. Kidney: Increased incidences of renal tubule adenoma. Mammary Gland: Increased incidences of fibroadenoma. Subcutaneous Tissue: Increased incidences of fibroma and fibrosarcoma. Malignant Mesothelioma
F344/N RatFemaleGavage0, 37, 75, 150Liver: Increased incidences of hepatocellular adenoma and carcinoma. Glandular Stomach: Increased incidences of neuroendocrine tumors.
B6C3F1 MouseMaleGavage0, 37, 75, 150Liver: Increased incidences of hepatocellular adenoma, carcinoma, and hepatoblastoma. Glandular Stomach: Increased incidences of malignant neuroendocrine tumors.
B6C3F1 MouseFemaleGavage0, 37, 75, 150Liver: Increased incidences of hepatocellular adenoma and carcinoma.
Experimental Protocol: 2-Year Carcinogenicity Bioassay

The 2-year bioassays were conducted in compliance with FDA Good Laboratory Practice Regulations.

  • Test Species: Male and female F344/N rats and B6C3F1 mice.

  • Administration: this compound (in 0.5% methylcellulose) was administered by gavage, 5 days per week for 105 weeks (rats) or 104 weeks (mice).

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded regularly. At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically.

  • Endpoint: The incidence of neoplastic and non-neoplastic lesions was evaluated.

Reproductive and Developmental Toxicity

A developmental toxicity study of this compound was conducted in Sprague-Dawley rats.

Table 4: Developmental Toxicity of this compound (NTP TER97007)

SpeciesRouteDose Levels (mg/kg/day)Maternal ToxicityDevelopmental Toxicity
Sprague-Dawley RatGavage0, 80, 200, 500LOAEL = 80 mg/kg/day (increased liver weight, aversion to dosing). NOAEL not determined.LOAEL = 500 mg/kg/day (reduced fetal body weight, increased incidence of unossified sternebrae). NOAEL = 200 mg/kg/day.[1]
Experimental Protocol: Developmental Toxicity Study

This study was conducted based on established developmental toxicity testing guidelines.

  • Test Species: Timed-pregnant Sprague-Dawley rats.

  • Administration: this compound was administered by gavage from gestational day 6 through 19.

  • Maternal Observations: Dams were monitored for clinical signs, body weight, and food and water consumption. At termination (gestational day 20), maternal and uterine parameters were evaluated.

  • Fetal Evaluations: Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations.

Metabolism and Toxicokinetics

The metabolism of this compound is a key factor in its toxicity, particularly its carcinogenicity. The primary metabolic activation pathway involves hydroxylation of the propenyl side chain, followed by sulfation.

Metabolic Activation Pathway

The metabolic activation of this compound to a reactive electrophile is a critical step in its genotoxic and carcinogenic activity. This process is initiated by cytochrome P450 (CYP450) enzymes, which catalyze the hydroxylation of the 1'-position of the propenyl side chain to form 1'-hydroxymethylisoeugenol. This metabolite is then conjugated with sulfate by sulfotransferase (SULT) enzymes to produce a reactive sulfate ester. This ester is unstable and can spontaneously dissociate to form a highly reactive carbocation, which can then bind to cellular macromolecules, including DNA, to form DNA adducts.

Metabolic Activation of this compound MIE This compound OH_MIE 1'-Hydroxymethylisoeugenol MIE->OH_MIE CYP450 (1'-Hydroxylation) Sulfate_Ester Sulfate Ester OH_MIE->Sulfate_Ester Sulfotransferase (SULT) Detox Detoxification Pathways (e.g., Glucuronidation) OH_MIE->Detox Carbocation Carbocation (Reactive Electrophile) Sulfate_Ester->Carbocation Spontaneous Dissociation DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Covalent Binding

Metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like this compound using in vitro assays such as the Ames test and chromosomal aberration assay.

In Vitro Genotoxicity Testing Workflow start Start compound Test Compound (this compound) start->compound dose_range Dose Range Finding Study compound->dose_range main_assay Main Genotoxicity Assays dose_range->main_assay ames Ames Test (Bacterial Reverse Mutation) main_assay->ames chromo Chromosomal Aberration Assay (e.g., CHO cells) main_assay->chromo s9_plus_ames With S9 Activation ames->s9_plus_ames s9_minus_ames Without S9 Activation ames->s9_minus_ames s9_plus_chromo With S9 Activation chromo->s9_plus_chromo s9_minus_chromo Without S9 Activation chromo->s9_minus_chromo data_analysis Data Analysis and Interpretation s9_plus_ames->data_analysis s9_minus_ames->data_analysis s9_plus_chromo->data_analysis s9_minus_chromo->data_analysis report Final Report data_analysis->report

Workflow for in vitro genotoxicity assessment.

Conclusion

This compound demonstrates a range of toxicological effects, with the most significant being its carcinogenicity in rodents, particularly targeting the liver. The mechanism of toxicity is linked to its metabolic activation to a reactive carbocation that can form DNA adducts. While it shows some evidence of genotoxicity in vitro (sister chromatid exchanges), it has tested negative in the Ames test and in an in vivo micronucleus assay. Developmental toxicity is observed at doses that also induce maternal toxicity. The acute toxicity of this compound is considered low to moderate. This comprehensive toxicological profile should be carefully considered in any risk assessment or further research involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of methyl isoeugenol in various matrices. The protocols outlined below utilize common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical determination of this compound and related compounds using various methods. This allows for a direct comparison of the performance of each technique across different sample types.

Analytical MethodMatrixAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
GC-MS/MS Fish FilletEugenol, Isoeugenol, Methyleugenol5-500 µg/L1.2 µg/kg (Isoeugenol)4 µg/kg (Isoeugenol)76.4 - 99.9
UPLC-MS/MS Aquatic ProductsEugenol, Isoeugenol, Methyl eugenol, this compound, Aceteugenol, Isoeugenyl acetate1.00-500 ng/mL0.1 - 0.3 µg/kg0.3 - 1.0 µg/kg83.9 - 105.4[1]
UPLC-MS/MS Aquatic ProductsEugenol, Isoeugenol, Methyleugenol, Methylisoeugenol1-200 µg/L-1.0 µg/kg (Methylisoeugenol)77.6 - 111.4[2]
GC-MS Cosmetics27 Fragrance Allergens (including Isoeugenol and Methyl eugenol)0.1 - 10 µg/mL-2 - 20 µg/g84.4 - 119[3]
HPLC PerfumesIsoeugenol-0.13 µg/mL--[4]
HPLC-UV Fish and ShrimpIsoeugenol-13 µg/kg--[5]
LC-MS/MS FinfishIsoeugenol2.5 - 40 ng/g0.2 - 0.7 ng/g2.5 ng/g91.2 - 108.0[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Essential Oils

This protocol is designed for the quantification of this compound in essential oil samples.

2.1.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable solvent, such as n-hexane or ethanol, to dissolve the sample.

  • If an internal standard is used, add a known concentration at this stage.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 178, 163, 147).

2.1.3. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared from standard solutions of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for this compound in Cosmetics

This protocol is suitable for the determination of this compound in cosmetic products such as creams and lotions.

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 5000 rpm for 10 minutes to separate the phases.

  • Collect the supernatant (the solvent layer containing the extracted analytes).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for this compound).

2.2.3. Data Analysis

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the concentration using a calibration curve constructed from a series of standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cosmetic Sample Weigh Weigh Sample Sample->Weigh Extract Solvent Extraction Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

HPLC analysis workflow for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Food Matrices

This protocol provides a highly sensitive and selective method for the determination of this compound in complex food matrices, such as fish tissue.[1][2]

2.3.1. Sample Preparation (QuEChERS-based)

  • Homogenize 2 g of the food sample with 10 mL of acetonitrile in a 50 mL centrifuge tube.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2.3.2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease A to 5% over 5 min.

    • Hold at 5% A for 1 min.

    • Return to initial conditions and equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

2.3.3. Data Analysis

  • Identify and quantify this compound based on its retention time and specific MRM transitions.

  • Use a matrix-matched calibration curve for accurate quantification to compensate for matrix effects.

UPLCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenize with Acetonitrile Sample->Homogenize AddSalts Add QuEChERS Salts Homogenize->AddSalts ShakeCentrifuge Shake & Centrifuge AddSalts->ShakeCentrifuge dSPE Dispersive SPE Cleanup ShakeCentrifuge->dSPE Filter Filter (0.22 µm) dSPE->Filter UPLC_Vial Transfer to UPLC Vial Filter->UPLC_Vial Inject Inject into UPLC-MS/MS UPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Identify Peak Identification (MRM) Detect->Identify Quantify Quantification (Matrix-Matched) Identify->Quantify Report Generate Report Quantify->Report

UPLC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols: Methyl Isoeugenol in the Food Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol, a naturally occurring phenylpropanoid, is a significant contributor to the aroma of various essential oils, including those from star anise and cinnamon leaf.[1] It possesses a characteristic warm, spicy, and mildly floral aroma, making it a valuable ingredient in the flavor and fragrance industry.[2][3] In the food sector, this compound is utilized as a flavoring agent to enhance the sensory profiles of a variety of products.[2] Beyond its aromatic properties, research into related compounds like isoeugenol suggests potential antimicrobial and antioxidant activities, indicating a broader utility for this compound in food preservation and quality maintenance.[4]

These application notes provide a comprehensive overview of the current and potential uses of this compound in the food industry. Detailed protocols for key analytical and experimental procedures are included to facilitate further research and application development.

Physicochemical Properties

A clear to pale yellow liquid, this compound's physical and chemical characteristics are summarized below.

PropertyValueReference
Chemical Name 1,2-Dimethoxy-4-(1-propenyl)benzene[2]
Synonyms Isoeugenyl methyl ether, Isomethyleugenol[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Clear to pale yellow liquid[2]
Odor Warm, spicy, floral with woody nuances[2]
Boiling Point 258–260 °C[2]
Flash Point 114 °C (closed cup)[2]
Density 1.04–1.05 g/cm³ at 25 °C[2]
Solubility Insoluble in water; soluble in ethanol and other organic solvents[2]

Applications in the Food Industry

Flavoring Agent

This compound is primarily used to impart or modify flavors in a range of food products. Its spicy and sweet notes are particularly suited for confectionery, baked goods, and beverages.[2]

Usage Levels as a Flavoring Agent:

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods18.0
Non-alcoholic Beverages4.0
Antimicrobial Agent

While specific data for this compound is limited, the related compound isoeugenol has demonstrated significant antimicrobial activity against various foodborne pathogens.[4] This suggests that this compound may also possess preservative properties. The primary mechanism of action for similar phenolic compounds involves the disruption of microbial cell membranes.

Minimum Inhibitory Concentration (MIC) of Isoeugenol against Foodborne Pathogens:

MicroorganismMIC (µg/mL)
Escherichia coli312.5
Listeria monocytogenes312.5
Salmonella typhimurium312.5
Staphylococcus aureus312.5
Shigella dysenteriae312.5

Data for isoeugenol is presented as a proxy for the potential activity of this compound.[4]

Antifungal Activity of this compound:

One study has reported the antifungal activity of this compound against the plant pathogen Fusarium oxysporum.

MicroorganismEC₅₀ (µg/mL)
Fusarium oxysporumData not specified in abstract, but activity was determined.
Antioxidant Agent

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to donate hydrogen atoms to free radicals, thereby terminating oxidative chain reactions. This can help to prevent lipid oxidation and maintain the quality of food products.[5]

Antioxidant Activity of Isoeugenol (DPPH Assay):

Further research is required to determine the specific IC₅₀ value for this compound.

Experimental Protocols

Protocol 1: Determination of this compound in Food Products by GC-MS

This protocol outlines a method for the quantification of this compound in food matrices, adapted from methodologies for similar compounds.[6][7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Homogenize Food Sample B Solvent Extraction (e.g., with hexane or ethyl acetate) A->B C Centrifugation B->C D Collect Supernatant C->D E Concentrate Extract (under nitrogen stream) D->E F Inject Sample into GC-MS E->F G Separation on Capillary Column F->G H Mass Spectrometry Detection G->H I Data Acquisition H->I K Quantify this compound (based on peak area) I->K J Generate Calibration Curve (with this compound standards) J->K

Figure 1: Workflow for the determination of this compound in food by GC-MS.

Methodology:

  • Sample Preparation:

    • Homogenize a representative portion of the food sample.

    • Perform a solvent extraction using an appropriate solvent like hexane or ethyl acetate.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Carefully collect the supernatant containing the extracted compounds.

    • Concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume of the concentrated extract into the gas chromatograph-mass spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 60 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standards using the same GC-MS method to generate a calibration curve.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against relevant foodborne bacteria.

MIC_Workflow A Prepare Serial Dilutions of this compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at Optimal Temperature B->C D Visually Assess for Turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Listeria monocytogenes, Escherichia coli) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation and Observation:

    • Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 37 °C) for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 3: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol details the use of the DPPH assay to evaluate the free radical scavenging capacity of this compound.[5]

DPPH_Workflow A Prepare this compound Solutions (various concentrations) B Mix with DPPH Solution A->B C Incubate in the Dark B->C D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity (%) D->E F Determine IC50 Value E->F

Figure 3: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • Add a specific volume of each this compound dilution to a corresponding volume of the DPPH solution.

    • Prepare a control sample containing methanol instead of the this compound solution.

    • Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a versatile compound with established applications as a flavoring agent in the food industry. Preliminary evidence from related compounds suggests its potential as a natural antimicrobial and antioxidant agent, offering opportunities for its use in food preservation. The protocols provided herein offer a framework for researchers to further investigate and quantify the efficacy of this compound in various food systems. Further studies are warranted to establish a more comprehensive understanding of its biological activities and to explore its synergistic effects with other preservation techniques.

References

Application Notes and Protocols for the Biotransformation of Eugenol to Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The biotransformation of eugenol, a major component of clove oil, to methyl isoeugenol is a process of significant interest due to the applications of this compound in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and protocols for the enzymatic and whole-cell biotransformation of eugenol and its precursors to this compound. The biotransformation typically involves a two-step enzymatic process: the isomerization of a precursor to isoeugenol, followed by the methylation of isoeugenol. While the direct enzymatic isomerization of eugenol to isoeugenol is not well-established, this guide will focus on pathways involving the conversion of related precursors and the subsequent methylation step, which can be achieved using recombinant microorganisms.

Biochemical Pathway

The primary enzymatic reaction for the formation of this compound is the methylation of isoeugenol, catalyzed by an (Iso)eugenol O-methyltransferase (IEMT) or Eugenol O-methyltransferase (EOMT). This enzyme belongs to the family of transferases (EC 2.1.1.146) and utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[1] The preceding step in a potential biosynthetic pathway is the formation of isoeugenol from precursors like coniferyl acetate, catalyzed by an isoeugenol synthase (IGS).

Biotransformation_Pathway cluster_isomerization Step 1: Isoeugenol Synthesis cluster_methylation Step 2: Methylation Coniferyl_Acetate Coniferyl Acetate Isoeugenol Isoeugenol Coniferyl_Acetate->Isoeugenol Isoeugenol Synthase (IGS) Methyl_Isoeugenol This compound Isoeugenol->Methyl_Isoeugenol (Iso)eugenol O-methyltransferase (IEMT/EOMT) SAM S-adenosyl- L-methionine (SAM) SAH S-adenosyl- L-homocysteine (SAH) SAM->SAH Protocol1_Workflow Start Start Gene_Synthesis Gene Synthesis & Cloning Start->Gene_Synthesis Transformation Transformation into E. coli Gene_Synthesis->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting End End Harvesting->End Protocol4_Workflow Start Start Pre-culture Prepare Pre-culture Start->Pre-culture Production_Culture Inoculate Production Culture Pre-culture->Production_Culture Induction Induce Gene Expression (IPTG) Production_Culture->Induction Substrate_Addition Add Precursor Substrate & L-methionine Induction->Substrate_Addition Incubation Incubate for Biotransformation Substrate_Addition->Incubation Extraction Product Extraction Incubation->Extraction Analysis GC-MS/HPLC Analysis Extraction->Analysis End End Analysis->End

References

Application Note: Quantitative Analysis of Methyl Isoeugenol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol is a naturally occurring phenylpropanoid found in various essential oils and plants. It is utilized as a fragrance and flavoring agent in numerous consumer products. Due to its potential biological activities and regulatory interest, accurate and sensitive analytical methods for its quantification are crucial in diverse matrices, including raw materials, finished products, and biological samples. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for the analysis of this compound, offering high selectivity and sensitivity. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound. The appropriate sample preparation technique will vary depending on the sample matrix.

Sample Preparation

1. Solvent Extraction for Essential Oils and Fragrance Mixtures:

This method is suitable for samples where this compound is present in a relatively clean, non-aqueous matrix.

  • Materials:

    • Hexane or Ethyl Acetate (GC grade)

    • Anhydrous Sodium Sulfate

    • Volumetric flasks

    • Micropipettes

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Protocol:

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.

    • Dilute the sample with hexane or ethyl acetate to a known volume to achieve a concentration within the calibration range. For instance, a 1:100 dilution may be a suitable starting point for essential oils.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • If the sample contains any particulate matter, centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean GC vial for analysis. If water is present, pass the extract through a small column of anhydrous sodium sulfate to remove moisture.

2. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Creams, Lotions):

This protocol is designed to clean up samples containing interfering substances.

  • Materials:

    • SPE Cartridges (e.g., C18, Phenyl)

    • Methanol, Acetonitrile, Hexane (GC grade)

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Protocol:

    • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the sample extract onto the SPE cartridge.

    • Wash the cartridge with a solvent mixture that elutes interfering compounds but retains this compound (e.g., 5 mL of 40:60 methanol:water).

    • Elute the this compound with a non-polar solvent such as hexane or ethyl acetate (e.g., 2 x 2 mL).

    • Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the concentrated extract to a GC vial for analysis.

3. Dispersive Solid-Phase Extraction (d-SPE) for Food and Biological Samples:

This method, often referred to as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is effective for complex matrices like fish tissue.

  • Materials:

    • Acetonitrile (containing 1% acetic acid)

    • Magnesium sulfate (MgSO₄)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Sodium chloride (NaCl)

    • Centrifuge tubes (15 mL and 2 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh 2 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Vortex vigorously for 1 minute.

    • Add the d-SPE salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

    • Vortex immediately for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the cleaned extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-450
Solvent Delay3-5 minutes

Data Presentation

Quantitative data for this compound and related compounds from various studies are summarized below.

Compound Matrix Method Linearity Range LOD LOQ Reference
This compoundTea Tree OilGC-MSNot SpecifiedNot SpecifiedNot Specified
MethyleugenolFish FilletGC-MS/MS5-500 µg/L0.2 µg/kg0.7 µg/kg
IsoeugenolFish FilletGC-MS/MS5-500 µg/L1.2 µg/kg4 µg/kg
IsoeugenolFishery ProductsGC-MS/MS2.5–80 µg/LNot SpecifiedNot Specified

LOD: Limit of Detection, LOQ: Limit of Quantification

Data Analysis and Quantification

Quantification is typically performed using an external standard calibration curve.

  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations bracketing the expected sample concentrations.

  • Internal Standard: For improved accuracy and precision, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to all samples and calibration standards.

  • Data Acquisition: Analyze the samples and calibration standards using the established GC-MS method.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Cream, Food) Solvent_Extraction Solvent Extraction (for clean matrices) Sample->Solvent_Extraction SPE Solid-Phase Extraction (SPE) (for complex matrices) Sample->SPE dSPE Dispersive SPE (d-SPE) (for food/biological samples) Sample->dSPE Extract Cleaned Extract Solvent_Extraction->Extract SPE->Extract dSPE->Extract GC_MS GC-MS System Extract->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Data_Analysis Data Analysis (Integration, Calibration) Data_Acquisition->Data_Analysis Quantification Quantification (Concentration Determination) Data_Analysis->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship: Data Interpretation

data_interpretation cluster_identification Compound Identification cluster_quantification Quantification Retention_Time Retention Time Match Confirmation Positive Identification Retention_Time->Confirmation Mass_Spectrum Mass Spectrum Match (Library Comparison) Mass_Spectrum->Confirmation Peak_Integration Peak Area Integration Confirmation->Peak_Integration Proceed to Quantify Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration Concentration Calculation Calibration_Curve->Concentration Final_Result Final Result: Identified and Quantified This compound Concentration->Final_Result

Caption: Logical workflow for data interpretation in GC-MS analysis.

Green Synthesis of Isoeugenol Methyl Ether from Eugenol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoeugenol methyl ether, a valuable compound in the flavor and fragrance industry, is traditionally synthesized from eugenol through a two-step process involving methylation and isomerization. These conventional methods often employ hazardous reagents like dimethyl sulfate and harsh reaction conditions. This application note details a one-step, environmentally benign ("green") synthesis of isoeugenol methyl ether from eugenol. The described protocol utilizes dimethyl carbonate (DMC) as a green methylating agent and a phase-transfer catalyst system, offering a safer and more efficient alternative to traditional methods.[1][2][3][4] This one-step process combines O-methylation and isomerization, streamlining the synthesis.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the one-step green synthesis of isoeugenol methyl ether from eugenol.

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 800 (PEG-800)

  • Toluene

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).

  • Reaction Initiation: Heat the mixture to the specified reaction temperature (e.g., 140 °C) with continuous stirring.[1][2][3]

  • Addition of Methylating Agent: Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise using a dropping funnel at a controlled rate (e.g., 0.09 mL/min).[1][2][3]

  • Reaction Monitoring: Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours), ensuring continuous stirring.[1][2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water and toluene to the reaction mixture and transfer it to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (toluene) layer.

  • Purification: The organic phase can be distilled to recover toluene and excess DMC. The final product, isoeugenol methyl ether, can be further purified by vacuum rectification.[4]

Data Presentation

The following table summarizes the quantitative data from the optimized one-step green synthesis of isoeugenol methyl ether.

ParameterValueReference
Eugenol Conversion93.1%[1][2][3]
Isoeugenol Methyl Ether Yield86.1%[1][2][3]
Isoeugenol Methyl Ether Selectivity91.6%[1][2][3]
Optimal Reaction Temperature140 °C[1][2][3]
Optimal Reaction Time3 hours[1][2][3]
Molar Ratio (Eugenol:DMC:K₂CO₃:PEG-800)1:3:0.09:0.08[1][2][3]
DMC Drip Rate0.09 mL/min[1][2][3]

Catalytic System

The combination of a solid base and a phase-transfer catalyst is crucial for the success of this one-step synthesis.

  • Solid Base: Potassium carbonate (K₂CO₃) acts as the catalyst for both the O-methylation and the isomerization of the allyl group.[1][2][3]

  • Phase-Transfer Catalyst (PTC): Polyethylene glycol 800 (PEG-800) is used to facilitate the reaction between the solid inorganic base (K₂CO₃) and the organic reactants in the liquid phase.[1][2][3] The catalytic system of K₂CO₃ and PEG-800 has been shown to be highly effective for this transformation.[1][2][3]

Reaction Mechanism and Workflow

The one-step synthesis of isoeugenol methyl ether from eugenol involves two key chemical transformations: O-methylation of the phenolic hydroxyl group and isomerization of the allyl side chain.

G cluster_start Starting Materials cluster_process One-Step Reaction cluster_transformations Simultaneous Chemical Transformations cluster_end Product and Purification Eugenol Eugenol Reaction Heating and Stirring (e.g., 140°C, 3h) Eugenol->Reaction DMC Dimethyl Carbonate (DMC) (Green Methylating Agent) DMC->Reaction Catalyst K₂CO₃ (Solid Base) + PEG-800 (Phase-Transfer Catalyst) Catalyst->Reaction Methylation O-Methylation Reaction->Methylation forms ether linkage Isomerization Allylbenzene Isomerization Reaction->Isomerization shifts double bond Product Isoeugenol Methyl Ether Methylation->Product Isomerization->Product Purification Work-up and Purification (Extraction, Distillation) Product->Purification

Caption: Workflow for the one-step green synthesis of isoeugenol methyl ether.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the reactants, catalysts, and the simultaneous reactions occurring in the one-step synthesis.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_reactions Concurrent Reactions Eugenol Eugenol OMethylation O-Methylation Eugenol->OMethylation Isomerization Isomerization Eugenol->Isomerization DMC Dimethyl Carbonate DMC->OMethylation Methyl Source K2CO3 K₂CO₃ (Base Catalyst) K2CO3->OMethylation Catalyzes K2CO3->Isomerization Catalyzes PEG800 PEG-800 (Phase-Transfer Catalyst) PEG800->OMethylation Facilitates PEG800->Isomerization Facilitates Product Isoeugenol Methyl Ether OMethylation->Product Isomerization->Product

Caption: Logical relationships in the one-step synthesis.

References

Industrial Applications of Methyl Isoeugenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol (4-propenyl-1,2-dimethoxybenzene) is an aromatic compound with significant industrial applications, primarily in the fragrance, flavor, and agricultural sectors. Its characteristic warm, spicy, and floral scent profile, reminiscent of carnation and clove, makes it a valuable ingredient in perfumery and food products.[1][2][3][4][5][6][7] Furthermore, this compound has demonstrated potent activity as an insect attractant, particularly for certain species of fruit flies.[8][9] This document provides detailed application notes and experimental protocols for the industrial utilization of this compound, with a focus on its synthesis, and its use in fragrances, flavors, and insect control.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective industrial application.

PropertyValueReferences
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Odor Warm, spicy, floral, with woody and clove-like nuances[3][4][10]
Boiling Point 262-264 °C[10]
Flash Point 113-114 °C (closed cup)[1][3]
Density 1.04-1.05 g/cm³ at 25°C[3]
Refractive Index 1.566-1.569 at 20°C[11]
Solubility Insoluble in water; soluble in ethanol, acetone, and other organic solvents.[3][12]

Application Notes

Fragrance Industry

This compound is a versatile ingredient in perfumery, valued for its ability to impart warmth, spiciness, and floral notes.[1][2][3][5]

  • Olfactory Profile: It possesses a complex scent profile described as sweet, spicy, woody, and floral, with prominent notes of carnation and clove.[3][10][13] This makes it an excellent component in oriental, floral, and woody fragrance compositions.[1][3]

  • Use in Accords: It is frequently used in tuberose and lily accords to introduce a characteristic note, and in spicy floral accords such as carnation.[1]

  • Fixative Properties: this compound also acts as a fixative in spicy fragrances, enhancing the longevity of the scent.[5]

  • Blending: It blends well with labdanum, ambre-like materials, woody notes, and ionones.[5]

  • Stability: It is important to note that this compound can turn red under light and in alkaline bases, making it less suitable for use in products like shower gels and shampoos.[1]

Typical Usage Levels in Fragrance Concentrates:

Usage LevelConcentration (%)References
Minimum 0.270[2]
Average 2.000[2]
Maximum 13.000[2]
In Carnation Scents At least 5% (or more)[3]
General Recommendation Up to 8.000[4][10]
Flavor Industry

In the flavor industry, this compound is utilized for its sweet and spicy taste profile.[2][6]

  • Flavor Profile: It imparts a warm, spicy, clove-like flavor with smoky and woody nuances.[4][5]

  • Applications: It is commonly used to enhance the flavor of baked goods, confectionery, beverages, and spice blends.[1][3] It also finds application in the creation of vanilla and berry flavor compositions.[12]

  • Regulatory Status: this compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 2476.[4]

Reported Usage Levels in Food Products (as a component of flavorings):

Food CategoryConcentration (ppm)
Baked Goods 18.0
Nonalcoholic Beverages 4.0
Chewing Gum 110.0

Source: The Good Scents Company[4]

Insect Attractant

This compound is a highly effective attractant for males of several fruit fly species, making it a valuable tool in pest management programs.[8][9][14] It is often used in "attract-and-kill" systems.[15][16]

  • Target Species: It is particularly effective for species that respond weakly to other lures like methyl eugenol, such as Zeugodacus diversus and Bactrocera xanthodes.[8][9][14]

  • Efficacy: Field studies have shown that methyl-isoeugenol can be significantly more attractive than methyl eugenol for certain species. For instance, its attraction to Z. diversus was 49 times greater than that of methyl eugenol.[14] Similarly, traps baited with methyl-isoeugenol caught over three times more male B. xanthodes than those baited with methyl eugenol.[8][9]

Comparative Efficacy as a Fruit Fly Attractant:

SpeciesLureMean Flies/Trap/Day (FTD)Reference
Zeugodacus diversus Methyl-isoeugenol23.58[14]
Methyl eugenol0.48[14]
Bactrocera xanthodes Methyl-isoeugenol33.0[8][9]
Methyl eugenol10.7[8][9]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from isoeugenol through a methylation reaction.[1] A modern, one-step "green" synthesis method using dimethyl carbonate (DMC) as a methylating agent offers an environmentally friendlier alternative to traditional methods.[14][17]

Protocol: One-Step Green Synthesis of this compound from Eugenol

This protocol is adapted from a method utilizing a phase-transfer catalyst for a one-step O-methylation and isomerization of eugenol.[14][17]

Materials and Equipment:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 800 (PEG-800) as a phase-transfer catalyst

  • 250 mL three-necked flask

  • Distillation column

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Calcium hydroxide solution (for trapping CO₂)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the distillation column, thermometer, dropping funnel, and magnetic stirrer.

  • Charging the Reactor: Add appropriate amounts of the alkali catalyst (K₂CO₃) and the phase-transfer catalyst (PEG-800) to the flask.

  • Heating: Preheat the flask to the desired reaction temperature (e.g., 140°C) using the heating mantle.

  • Addition of Eugenol: Add a known quantity of eugenol to the preheated flask.

  • Addition of DMC: Once the eugenol reaches the set temperature and is stirring, slowly add DMC dropwise from the dropping funnel. A typical molar ratio of eugenol:DMC:K₂CO₃:PEG-800 is 1:3:0.09:0.08.[17]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 3 hours) while maintaining the temperature and stirring.[17] During the reaction, CO₂ will be generated and can be bubbled through a calcium hydroxide solution. Methanol is also produced as a by-product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the organic layer with a suitable solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator. The crude product can be further purified by vacuum distillation.

  • Analysis: Analyze the final product for purity and identity using GC-MS.

Preparation and Deployment of this compound-Baited Insect Traps

This protocol describes the preparation of a simple and effective trap for monitoring and controlling fruit fly populations using this compound.

Materials and Equipment:

  • This compound

  • Plastic bottles (1-liter capacity)

  • Cotton wicks or swabs

  • Wire for hanging the wick

  • Insecticide (optional, for "attract-and-kill" systems; use a registered product and follow all safety guidelines)

  • Soapy water

  • Tools for making holes in the plastic bottle (e.g., heated metal rod, drill)

Procedure:

  • Trap Construction:

    • Create several entry holes (approximately 2 cm in diameter) on the sides of the plastic bottle, just below the shoulder.

    • Pierce a small hole in the center of the bottle cap.

    • Pass a piece of wire through the hole in the cap, creating a hook on the inside to hold the cotton wick and a loop on the outside for hanging the trap.

  • Bait Preparation:

    • Carefully apply a few drops of this compound to a cotton wick. The amount can be adjusted based on the target species and desired longevity of the lure.

    • If creating an "attract-and-kill" trap, the this compound can be mixed with a suitable insecticide according to the manufacturer's instructions.

  • Trap Assembly:

    • Hang the baited cotton wick from the wire hook inside the bottle, ensuring it is positioned near the entry holes.

    • Add a few centimeters of soapy water to the bottom of the trap to drown and retain the captured insects.

    • Securely fasten the cap.

  • Deployment:

    • Hang the traps in areas where fruit flies are active, such as in orchards or near susceptible crops.

    • Place the traps at a height of 1-2 meters above the ground.

    • For monitoring purposes, 2-3 traps per hectare are generally sufficient. For mass trapping, a higher density will be required.

  • Maintenance:

    • Check the traps regularly to monitor fruit fly populations and remove captured insects.

    • Replenish the soapy water as needed.

    • Re-bait the traps periodically, as the effectiveness of the lure will diminish over time due to evaporation.

Quality Control: Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of this compound in essential oils and fragrance/flavor formulations.

Protocol: General GC-MS Analysis

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms or equivalent)

  • Helium as carrier gas

  • Sample of this compound or product containing it

  • Suitable solvent (e.g., hexane or ethanol)

  • Volumetric flasks and pipettes for sample preparation

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample and dissolve it in a known volume of a suitable solvent to achieve a concentration within the calibrated range of the instrument.

    • For complex matrices, a sample extraction or cleanup step may be necessary.

  • Instrument Setup:

    • Set the GC oven temperature program to effectively separate this compound from other components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a few minutes.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the MS to scan a suitable mass range (e.g., 40-400 amu) or to operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from certified reference standards.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process One-Step Synthesis cluster_products Products & Purification Eugenol Eugenol Reaction Reaction (140°C, 3h) Eugenol->Reaction DMC Dimethyl Carbonate (DMC) DMC->Reaction Catalysts K₂CO₃ + PEG-800 Catalysts->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Methyl_Isoeugenol This compound Purification->Methyl_Isoeugenol

Workflow for the one-step green synthesis of this compound.

Insect_Attractant_Application cluster_preparation Trap Preparation cluster_deployment Field Application Methyl_Isoeugenol This compound Baiting Baiting Wick Methyl_Isoeugenol->Baiting Cotton_Wick Cotton Wick Cotton_Wick->Baiting Trap_Body Trap Body (Plastic Bottle) Assembly Trap Assembly Trap_Body->Assembly Baiting->Assembly Deployment Trap Deployment (Orchard/Field) Assembly->Deployment Attraction Attraction of Male Fruit Flies Deployment->Attraction Trapping Trapping & Monitoring/ Mass Trapping Attraction->Trapping

Application workflow for this compound as an insect attractant.

Fragrance_Flavor_Workflow cluster_input Input Material cluster_formulation Formulation Stage cluster_application Final Product Application Methyl_Isoeugenol This compound Blending Blending with other fragrance/flavor components Methyl_Isoeugenol->Blending Fragrance Fragrances (Perfumes, Colognes) Blending->Fragrance Flavor Flavors (Food, Beverages) Blending->Flavor Personal_Care Personal Care Products Blending->Personal_Care

General workflow for fragrance and flavor formulation.

References

Methyl Isoeugenol: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol, a naturally occurring phenylpropanoid, is a versatile and economically significant building block in organic synthesis. Its unique chemical structure, featuring a substituted benzene ring and a propenyl side chain, offers multiple reactive sites for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, polymers, and bioactive molecules.

Data Presentation

The following tables summarize quantitative data for key transformations involving this compound and its precursors.

Table 1: Synthesis of this compound from Eugenol

Catalyst SystemTemperature (°C)Time (h)Eugenol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
K₂CO₃ + PEG-800140393.186.191.6[1]
NaOH + TBAB (Microwave)-20-50 s---
Dimethyl Sulfate20-502---[2]

Table 2: Hydrogenation of Methyl Eugenol to 1,2-Dimethoxy-4-propyl-benzene

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ni/Hierarchical Zeolite301753>95>80[3]

Table 3: Biotransformation of Isoeugenol to Vanillin

BiocatalystSubstrate Conc. (g/L)Time (h)Vanillin Yield (g/L)Molar Yield (%)Reference
Bacillus pumilus S-1101503.7540.5
Soybean Lipoxygenase-842.68-[4]
Recombinant E. coli (IEMO)---82.3

Table 4: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 6.8-6.9 (m, 3H, Ar-H), 6.3 (d, 1H, =CH-), 6.1 (dq, 1H, =CH-CH₃), 3.86 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 1.8 (d, 3H, -CH=CH-CH₃)
¹³C NMR (CDCl₃)δ 149.1, 148.2, 130.8, 125.7, 119.3, 111.1, 108.4, 55.9, 55.8, 18.3
IR (neat, cm⁻¹)2958, 2935, 2836, 1606, 1589, 1513, 1265, 1234, 1139, 1028, 964

Experimental Protocols

Synthesis of this compound from Eugenol (One-Step Green Synthesis)[1]

This protocol describes a one-step synthesis of this compound (referred to as isoeugenol methyl ether, IEME) from eugenol using dimethyl carbonate (DMC) as a green methylating agent.

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 800 (PEG-800)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, condenser, and a dropping funnel.

  • Charge the flask with eugenol, K₂CO₃, and PEG-800 in a molar ratio of 1:0.09:0.08.

  • Flush the system with nitrogen gas to prevent oxidation.

  • Heat the reaction mixture to 140 °C with stirring.

  • Slowly add DMC (3 molar equivalents relative to eugenol) dropwise from the dropping funnel at a rate of 0.09 mL/min.

  • Maintain the reaction at 140 °C for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Hydrogenation of Methyl Eugenol to 1,2-Dimethoxy-4-propyl-benzene[3]

This protocol details the catalytic hydrogenation of the propenyl side chain of methyl eugenol.

Materials:

  • Methyl eugenol

  • Ni/Hierarchical Zeolite catalyst (5 wt% Ni)

  • Hydrogen gas

  • Nitrogen gas

  • Stainless steel autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Activate the Ni/Hierarchical Zeolite catalyst by reduction at 550 °C for 1 hour under a flow of hydrogen.

  • Add 10 mL of methyl eugenol and 0.1 g of the reduced catalyst to a 50 mL stainless steel autoclave.

  • Seal the autoclave and purge the system with nitrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to 30 bar.

  • Heat the reactor to 175 °C at a rate of 5 °C/min while stirring at 500 rpm.

  • Maintain the reaction at 175 °C and 30 bar for 3 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed by GC-MS to determine conversion and selectivity. Further purification can be achieved by column chromatography or distillation if required.

Synthesis of a Thiourea Derivative from this compound[5]

This protocol is adapted from the synthesis of a similar thiourea derivative from methyl eugenol and can be applied to this compound for the synthesis of novel bioactive compounds.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Potassium hydrogen sulfate (KHSO₄)

  • Hydrazine hydrate

  • Cinnamaldehyde

  • Chloroform, Ethanol, n-Hexane, Ethyl acetate

  • Standard glassware for organic synthesis

Procedure: Step 1: Synthesis of this compound Isothiocyanate

  • In a round-bottom flask, dissolve this compound in chloroform.

  • Add an equimolar amount of KSCN and a catalytic amount of KHSO₄.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude isothiocyanate derivative.

Step 2: Synthesis of the Thiourea Derivative

  • Dissolve the crude this compound isothiocyanate in ethanol.

  • Add an equimolar amount of hydrazine hydrate and stir at room temperature for 1-2 hours.

  • To the resulting mixture, add an equimolar amount of cinnamaldehyde.

  • Heat the reaction mixture at 70 °C for 5 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the thiourea derivative.

  • The product can be further purified by recrystallization.

Emulsion Polymerization of Isoeugenol-Derived Methacrylates[6][7]

This protocol provides a general procedure for the emulsion polymerization of methacrylates derived from isoeugenol.

Materials:

  • Ethoxy isoeugenyl methacrylate (or other methacrylate derivative of isoeugenol)

  • Sodium dodecyl sulfate (SDS)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • In a reaction vessel, prepare an aqueous solution of SDS (surfactant).

  • Add the isoeugenol-derived methacrylate monomer to the aqueous surfactant solution and stir to form an emulsion.

  • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.

  • Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Maintain the reaction at the set temperature for several hours until high monomer conversion is achieved.

  • Cool the reactor to room temperature to obtain a stable polymer latex.

  • The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Visualizations

Reaction Schemes

Synthesis_of_Methyl_Isoeugenol Eugenol Eugenol Methyl_Isoeugenol This compound Eugenol->Methyl_Isoeugenol DMC, K₂CO₃, PEG-800 140 °C, 3h

Caption: One-step green synthesis of this compound from Eugenol.

Hydrogenation_of_Methyl_Eugenol Methyl_Eugenol Methyl Eugenol Dihydro_derivative 1,2-Dimethoxy-4-propyl-benzene Methyl_Eugenol->Dihydro_derivative H₂, Ni/Zeolite 175 °C, 30 bar

Caption: Catalytic hydrogenation of the propenyl side chain.

Thiourea_Synthesis cluster_0 Step 1 cluster_1 Step 2 Methyl_Isoeugenol This compound Isothiocyanate Isothiocyanate Derivative Methyl_Isoeugenol->Isothiocyanate KSCN, KHSO₄ Intermediate Thio-semicarbazide Isothiocyanate->Intermediate + Hydrazine Hydrazine Hydrazine Thiourea Thiourea Derivative Intermediate->Thiourea + Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde

Caption: Synthesis of a bioactive thiourea derivative.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Glassware, Reagents) Start->Setup Reaction Perform Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End Plasmepsin_Inhibition Thiourea Thiourea Derivative (from this compound) Inhibition Inhibition of Enzyme Activity Thiourea->Inhibition Plasmepsin Plasmodium falciparum Plasmepsin Enzyme Plasmepsin->Inhibition Parasite_Death Parasite Death Inhibition->Parasite_Death

References

Application Notes and Protocols for the Synthesis of Methyl Isoeugenol from Eugenol using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-step green synthesis of methyl isoeugenol (also referred to as isoeugenol methyl ether or IEME) from eugenol utilizing dimethyl carbonate (DMC) as an environmentally benign methylating agent.[1][2][3] This method eschews traditional toxic reagents like dimethyl sulfate and methyl halides.[1][4] The protocol integrates O-methylation and allylbenzene isomerization into a single step, facilitated by a potassium carbonate base and a phase-transfer catalyst, polyethylene glycol 800 (PEG-800).[1][2][3] This efficient and more environmentally friendly process offers high yield and selectivity, making it a valuable method for researchers in organic synthesis and drug development.[1]

Introduction

This compound is a valuable compound in the fragrance and flavor industries and serves as a precursor for various organic syntheses. The traditional synthesis from eugenol involves a two-step process of isomerization followed by methylation.[1] This often employs hazardous reagents. The use of dimethyl carbonate (DMC) as a green methylating agent has gained prominence due to its low toxicity, biodegradability, and the avoidance of inorganic salt by-products.[1][5] This protocol details a one-step synthesis that combines the methylation of the hydroxyl group of eugenol and the isomerization of the allyl side chain, offering a streamlined and more sustainable approach.[1][2][3] The reaction is catalyzed by a combination of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (PTC) such as polyethylene glycol 800 (PEG-800), which enhances the reaction efficiency by facilitating the interaction between the solid and liquid phases.[1][2][3]

Reaction Scheme

The one-step synthesis of this compound from eugenol proceeds via a concurrent O-methylation and isomerization. The phenolic hydroxyl group of eugenol is first methylated by dimethyl carbonate in the presence of a base. Subsequently, the allyl group is isomerized to a propenyl group, yielding this compound.

Experimental Data

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the one-step synthesis of this compound from eugenol.[1][2][3]

ParameterOptimized Value
Reaction Temperature140 °C
Reaction Time3 hours
Molar Ratio (Eugenol:DMC:K₂CO₃:PEG-800)1 : 3 : 0.09 : 0.08
DMC Drip Rate0.09 mL/min
Reaction Performance Under Optimized Conditions

The performance of the synthesis under the optimized conditions is detailed below, showcasing high efficiency.[1][2][3]

MetricResult
Eugenol Conversion93.1%
This compound Yield86.1%
This compound Selectivity91.6%
Effect of Reactant Molar Ratios on Eugenol Conversion and Product Yield

The molar ratio of reactants significantly impacts the reaction outcome. The table below illustrates the effect of varying the dimethyl carbonate to eugenol ratio.[1]

n(DMC):n(Eugenol)Eugenol Conversion (%)This compound Yield (%)
236.4Not specified
393.186.1
491.8~80

Experimental Protocol

This protocol is based on the optimized conditions for the one-step synthesis of this compound.

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol 800 (PEG-800)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a temperature controller.

  • Heating mantle

  • Standard laboratory glassware for workup and purification.

  • Analytical equipment for product characterization (e.g., GC-MS, IR spectroscopy).

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) according to the molar ratio of 1:0.09:0.08.

    • Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel containing the required amount of dimethyl carbonate (DMC) (molar ratio of 3 relative to eugenol).

  • Reaction Execution:

    • Begin stirring the mixture and heat the flask to the reaction temperature of 140 °C using a heating mantle.[1]

    • Once the temperature has stabilized, add the dimethyl carbonate (DMC) dropwise from the dropping funnel at a rate of 0.09 mL/min.[1]

    • After the addition of DMC is complete, allow the reaction to proceed for a total of 3 hours at 140 °C.[1]

  • Work-up and Purification:

    • After 3 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with distilled water.

    • The organic layer, containing the this compound, should be separated.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., n-hexane) to recover any remaining product.[6]

    • Combine the organic layers.

    • Wash the combined organic layer with a 10% NaOH solution and then with distilled water until the pH is neutral.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by distillation if necessary.

  • Analysis:

    • The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.[5]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow start Start reactants Charge Reactor: - Eugenol - K₂CO₃ - PEG-800 start->reactants heat Heat to 140°C reactants->heat add_dmc Add Dimethyl Carbonate (Dripwise at 0.09 mL/min) heat->add_dmc react Reaction (3 hours at 140°C) add_dmc->react cool Cool to Room Temperature react->cool workup Work-up: - Dilute with Water - Separate Layers - Extract Aqueous Layer - Wash & Dry Organic Layer cool->workup purify Purification: - Solvent Evaporation - (Optional) Distillation workup->purify product This compound purify->product ReactionPathway Eugenol Eugenol Intermediate Concurrent O-Methylation & Isomerization Eugenol->Intermediate Substrate DMC Dimethyl Carbonate (DMC) DMC->Intermediate Methylating Agent Catalyst K₂CO₃ + PEG-800 Catalyst->Intermediate Catalytic System MethylIsoeugenol This compound Intermediate->MethylIsoeugenol Product

References

Synthesis of Methyl Isoeugenol via Methylation of Isoeugenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl isoeugenol through the methylation of isoeugenol. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This synthesis involves the deprotonation of the hydroxyl group of isoeugenol to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent. Additionally, a summary of a "green" one-step synthesis from eugenol is provided for comparative purposes. This document includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the efficient and safe synthesis of this compound.

Introduction

This compound (4-propenylveratrole) is a phenylpropanoid found in various essential oils and is valued for its pleasant, spicy, and floral aroma, reminiscent of carnation and tuberose.[1] It is utilized in the flavor and fragrance industries and serves as a precursor for other valuable compounds.[2] The synthesis of this compound is of significant interest, and the methylation of isoeugenol is a common synthetic route. This process is typically achieved through a Williamson ether synthesis, which offers a straightforward and effective method for obtaining the desired product.[1][3]

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide or another electrophile with a good leaving group.[3][4] In the context of this compound synthesis, isoeugenol is first treated with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium isoeugenolate. This nucleophilic alkoxide then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to yield this compound.[5][6]

This application note provides a detailed protocol for the synthesis of this compound from isoeugenol using the Williamson ether synthesis. It also includes quantitative data from related syntheses to provide context for expected yields and reaction conditions.

Data Summary

The following table summarizes quantitative data for the synthesis of this compound and related compounds.

ParameterWilliamson Ether Synthesis (from Eugenol)"Green" One-Step Synthesis (from Eugenol)
Starting Material EugenolEugenol
Methylating Agent Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Base / Catalyst Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃) and PEG-800
Solvent Not specified (often polar aprotic)Solvent-free
Temperature 100°C140°C[7][8]
Reaction Time 6 hours3 hours[7][8]
Molar Ratio (Starting Material:Reagent) 1:3 (Eugenol:DMS)1:3:0.09:0.08 (Eugenol:DMC:K₂CO₃:PEG-800)[7][8]
Yield 98.06% (Methyl Eugenol)[9]86.1% (this compound)[7][8]
Purity/Selectivity High purity reported91.6% Selectivity[7][8]

Note: The data for the Williamson Ether Synthesis is for the methylation of eugenol, a structurally similar compound, as detailed protocols for the methylation of isoeugenol are less common in the literature. The principles and expected outcomes are highly comparable.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound from Isoeugenol

This protocol describes the synthesis of this compound from isoeugenol and dimethyl sulfate using sodium hydroxide as the base.

Materials:

  • Isoeugenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Equipment for distillation (optional, for further purification)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve isoeugenol in a suitable solvent such as methanol or ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide in water.

    • Cool the isoeugenol solution in an ice bath.

  • Deprotonation:

    • Slowly add the sodium hydroxide solution to the stirred isoeugenol solution.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium isoeugenolate salt.

  • Methylation:

    • Slowly add dimethyl sulfate to the reaction mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • After the addition is complete, attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction temperature is typically maintained around 60-80°C.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

    • If necessary, purify the crude product by vacuum distillation.

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow for Williamson Ether Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Isoeugenol Isoeugenol Deprotonation Deprotonation (Formation of Isoeugenolate) Isoeugenol->Deprotonation NaOH Sodium Hydroxide NaOH->Deprotonation DMS Dimethyl Sulfate Methylation Methylation (SN2 Reaction) DMS->Methylation Deprotonation->Methylation Quenching Quenching (with Water) Methylation->Quenching Extraction Extraction (with Diethyl Ether) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying (with MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product This compound Purification->Product Characterization Characterization (GC-MS, NMR, IR) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis provides a reliable and effective method for the methylation of isoeugenol to produce this compound. The protocol outlined in this document offers a detailed guide for researchers, emphasizing safe handling practices for hazardous reagents like dimethyl sulfate. While the "green" one-step synthesis from eugenol presents an alternative with environmental benefits, the Williamson synthesis remains a fundamental and versatile technique for ether formation in organic synthesis. The provided data and workflow visualization aim to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for Phase-Transfer Catalysis in the Synthesis of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Novel, Green Approach to Methyl Isoeugenol Synthesis Utilizing Phase-Transfer Catalysis

Taizhou, China – Researchers have detailed a highly efficient, one-step green synthesis of this compound (also known as isoeugenol methyl ether or IEME) from eugenol, employing dimethyl carbonate (DMC) as a green methylating agent and polyethylene glycol 800 (PEG-800) as a phase-transfer catalyst.[1][2][3][4] This method circumvents the use of traditional hazardous methylation reagents and offers significantly improved reaction conditions.[1][2][3][4]

The synthesis of this compound from eugenol traditionally involves two distinct steps: O-methylation and allylbenzene isomerization.[2][3] The application of phase-transfer catalysis (PTC) allows for the combination of these steps into a single, streamlined process.[1][4] The phase-transfer catalyst, PEG-800, is crucial for overcoming the challenge of immiscibility between the solid inorganic base and the liquid organic reactants, thereby accelerating the reaction rate and enabling milder reaction conditions.[1][2][4][5]

Extensive screening of various catalysts and phase-transfer catalysts has identified the combination of potassium carbonate (K₂CO₃) and PEG-800 as the most effective catalytic system for this one-step synthesis.[1][2][3][4] This system has been optimized for temperature, reactant molar ratios, and reaction time to achieve high yields and selectivity of this compound.[1][2][3][4]

Experimental Data Summary

The following tables summarize the key quantitative data from the optimization of the one-step synthesis of this compound using phase-transfer catalysis.

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystPhase-Transfer CatalystEugenol Conversion (%)This compound Yield (%)This compound Selectivity (%)
K₂CO₃PEG-80093.186.191.6
KOHPEG-800---
KFPEG-800---
CH₃COOKPEG-800---
Na₂CO₃PEG-800---
NaOHPEG-800---
Reaction Conditions: Reaction temperature 160 °C, reaction time 3 h, DMC drip rate 0.09 mL/min, n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1.[1][3]

Table 2: Optimized Reaction Conditions for the K₂CO₃/PEG-800 Catalytic System

ParameterOptimized Value
Reaction Temperature140 °C
Reaction Time3 hours
DMC Drip Rate0.09 mL/min
Molar Ratio (n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800))1:3:0.09:0.08

Under these optimized conditions, the conversion of eugenol reached 93.1%, with a this compound yield of 86.1% and a selectivity of 91.6%.[1][2][3][4]

Detailed Experimental Protocol

Objective: To synthesize this compound from eugenol in a one-step reaction using phase-transfer catalysis.

Materials:

  • Eugenol

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Polyethylene Glycol 800 (PEG-800)

  • Toluene

  • Dilute Hydrochloric Acid

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).

    • The molar ratio of the reactants should be n(eugenol):n(K₂CO₃):n(PEG-800) = 1:0.09:0.08.[1][2][3][4]

  • Reaction Execution:

    • Heat the mixture to the reaction temperature of 140 °C with continuous stirring.[1][2][3][4]

    • Once the temperature is stable, add dimethyl carbonate (DMC) dropwise through the dropping funnel at a rate of 0.09 mL/min.[1][2][3][4] The total molar ratio of n(eugenol):n(DMC) should be 1:3.[1][2][3][4]

    • Maintain the reaction at 140 °C for 3 hours.[1][2][3][4]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Wash the mixture with distilled water and transfer it to a separatory funnel.

    • Allow the layers to separate and extract the aqueous phase with toluene.

    • Combine the organic phases.

    • Distill the combined organic phase to recover the toluene and excess DMC.

    • Perform vacuum rectification of the residue to obtain the pure this compound product.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation and Purification A Charge flask with Eugenol, K₂CO₃, and PEG-800 B Heat to 140 °C with stirring A->B Molar Ratio: 1:0.09:0.08 C Add DMC dropwise (0.09 mL/min) B->C Total n(eugenol):n(DMC) = 1:3 D Maintain at 140 °C for 3 hours C->D E Cool to room temperature D->E F Neutralize with dilute HCl E->F G Wash with distilled water F->G H Extract with Toluene G->H I Combine organic phases H->I J Distill to remove solvent and excess DMC I->J K Vacuum rectify to obtain pure this compound J->K

Caption: Workflow for the one-step synthesis of this compound.

Phase-Transfer Catalysis Mechanism

G Mechanism of Phase-Transfer Catalysis K2CO3 K₂CO₃ (solid base) Q_X Q⁺X⁻ (PTC) Eugenol Eugenol (ArOH) Q_OAr [Q⁺ArO⁻] (ion pair) Eugenol->Q_OAr Deprotonation by K₂CO₃ and ion exchange with Q⁺X⁻ DMC DMC ((CH₃O)₂CO) MethylIsoeugenol This compound (ArOCH₃) DMC->MethylIsoeugenol Methylation Q_OAr->DMC Nucleophilic attack

Caption: Generalized mechanism of phase-transfer catalysis.

References

Application Notes and Protocols for the Extraction of Methyl Isoeugenol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol is a phenylpropanoid compound found in a variety of plants and their essential oils, including star anise, cinnamon leaf, and damask rose.[1] It is an isomer of methyl eugenol and is noted for its distinct floral aroma.[1] This document provides detailed protocols for the extraction of this compound from plant materials using various methods, including traditional and modern techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable extraction strategy for their specific needs.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as the nature of the plant material, the desired purity of the extract, and the available resources. Below is a summary of quantitative data for different extraction methods. Please note that yields can vary significantly based on the plant species, part of the plant used, and the specific extraction parameters.

Extraction MethodPlant MaterialKey ParametersYield of Essential OilThis compound Content in OilPurityReference
Steam Distillation Clove LeafDistillation for 6 hours at 1 bar pressure.Not specifiedPrecursor (Eugenol) was 76.86%Not specified for this compound[2]
Supercritical Fluid Extraction (SFE) Acorus calamus RhizomesPressure: 100 bar, Temperature: 50°C0.9 - 3.3%Not specifiedNot specified[3]
Supercritical Fluid Extraction (SFE) Acorus calamusTemperature: 55°C, Pressure: 35 MPa, Time: 40 min, Co-solvent: Ethanol4.12%Not specifiedNot specified[4]
Ultrasound-Assisted Extraction (UAE) Aquatic Food (spiked)DES volume: 400 µL, pH: 3, Ultrasonic time: 3 minNot applicable99.21% recoveryHigh[2]
Solvent Extraction (Soxhlet) Dalbergia oliveriSolvents: hexane, dichloromethane, ethyl acetate, methanolNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Steam Distillation

Steam distillation is a traditional method for extracting essential oils from plant materials. It is particularly suitable for temperature-sensitive compounds like this compound.[6]

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material. The steam and volatilized compounds are then condensed and collected. The immiscible essential oil separates from the aqueous phase.

Materials and Equipment:

  • Ground plant material (e.g., leaves, rhizomes)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[6]

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate

Protocol:

  • Preparation: Weigh the ground plant material and place it into the biomass flask of the steam distillation apparatus.

  • Assembly: Assemble the steam distillation unit as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound.[6]

  • Condensation: The steam and essential oil vapor will travel to the condenser, where it will be cooled and converted back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer, in the receiver.

  • Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the aqueous layer and collect the essential oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified this compound in a sealed, airtight container, protected from light, at a low temperature.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[3][7] It offers high selectivity and can be performed at low temperatures, preventing the degradation of thermolabile compounds.[7]

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[8] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be adjusted to selectively extract specific compounds.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol), if necessary

Protocol:

  • Preparation: Ensure the plant material is dried and ground to a consistent particle size to maximize surface area for extraction.

  • Loading: Pack the ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters, including temperature and pressure. For Acorus calamus, optimal conditions have been reported as 55°C and 35 MPa.[4]

  • Extraction: Pump supercritical CO₂ through the extraction vessel. A co-solvent like ethanol can be added to the CO₂ stream to enhance the extraction of more polar compounds.[9]

  • Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: Collect the precipitated extract from the separator.

  • Analysis: Analyze the extract for this compound content and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to facilitate the extraction of compounds from plant materials. It is a rapid and efficient method that can often be performed at room temperature.[10][11][12]

Principle: The application of ultrasound to a solvent creates acoustic cavitation, the formation and implosion of microscopic bubbles. This process generates localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[12]

Materials and Equipment:

  • Ground plant material

  • Appropriate solvent (e.g., ethanol, deep eutectic solvents)[2]

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

Protocol:

  • Preparation: Mix the ground plant material with the chosen solvent in a beaker or flask.

  • Sonication: Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Extraction: Apply ultrasound for a specified duration. Optimization of parameters such as sonication time, amplitude, and pulse cycle is crucial for maximizing yield.[12][13]

  • Filtration: After sonication, separate the extract from the solid plant material by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

  • Purification: Further purification steps may be necessary to isolate this compound from the crude extract.

Microwave-Assisted Extraction (MAE)

MAE is another modern extraction technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.[14][15][16][17]

Principle: Microwaves cause the polar molecules in the solvent and plant material to rotate rapidly, generating heat. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent.

Materials and Equipment:

  • Ground plant material

  • Microwave-transparent solvent

  • Microwave extraction system (closed or open vessel)

  • Filtration system

  • Rotary evaporator

Protocol:

  • Preparation: Place the ground plant material and the solvent in a microwave-safe extraction vessel.

  • Extraction: Place the vessel in the microwave extractor and apply microwave radiation at a specific power and for a set duration. These parameters should be optimized for the specific plant material and target compound.[14]

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration: Separate the extract from the solid residue by filtration.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator.

  • Purification: The crude extract can be further purified to isolate this compound.

Mandatory Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of phenylpropanoids, leading to the formation of eugenol and isoeugenol, which are precursors to this compound.[1][18][19][20][21] The final step, the methylation of isoeugenol, is also depicted.

Biosynthesis_of_Methyl_Isoeugenol Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_acetate Coniferyl acetate Coniferyl_alcohol->Coniferyl_acetate CFAT Isoeugenol Isoeugenol Coniferyl_acetate->Isoeugenol IGS Methyl_Isoeugenol This compound Isoeugenol->Methyl_Isoeugenol IEMT PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-Coumarate:CoA ligase C3H C3H: p-Coumaroyl shikimate 3'-hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-methyltransferase CCR CCR: Cinnamoyl-CoA reductase CAD CAD: Cinnamyl alcohol dehydrogenase CFAT CFAT: Coniferyl alcohol acetyltransferase IGS IGS: Isoeugenol synthase IEMT IEMT: Isoeugenol O-methyltransferase

Caption: Phenylpropanoid biosynthesis pathway leading to this compound.

Experimental Workflow for Extraction and Analysis

The following diagram outlines a general workflow for the extraction of this compound from plant material, followed by analysis.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, rhizomes) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction Method Preparation->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation SFE Supercritical Fluid Extraction (SFE) Extraction->SFE UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Solvent_Extraction Solvent Extraction (e.g., Soxhlet) Extraction->Solvent_Extraction Crude_Extract Crude Extract Steam_Distillation->Crude_Extract SFE->Crude_Extract UAE->Crude_Extract MAE->Crude_Extract Solvent_Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Analysis (e.g., GC-MS, HPLC) Crude_Extract->Analysis Pure_Methyl_Isoeugenol Pure this compound Purification->Pure_Methyl_Isoeugenol Pure_Methyl_Isoeugenol->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Application Notes: Methyl Isoeugenol as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene) is a naturally occurring phenylpropanoid found in various essential oils.[1][2] It is widely used as a fragrance and flavoring agent in cosmetics, personal care products, and food.[3] Due to its prevalence and regulatory limits in consumer products, accurate quantification is crucial. This compound serves as an essential reference standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to ensure the identity and purity of the analyte in a variety of matrices.[4] These application notes provide detailed protocols and quantitative data for the use of this compound as a reference standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development and troubleshooting.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[5]
Molecular Weight 178.23 g/mol [5]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 262-264 °C[6]
Melting Point 98-100 °C[6]
Density 1.05 g/mL at 25 °C[6]
Refractive Index n20/D 1.568[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[2]
CAS Number 93-16-3[5]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for isoeugenol (a closely related compound often analyzed alongside this compound) and methyl eugenol in various matrices using different chromatographic techniques. This data is critical for assessing method sensitivity and applicability.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Isoeugenol

MatrixAnalytical MethodLODLOQReference
Fish FilletGC-MS/MS1.2 µg/kg4 µg/kg[4]
Fish and ShrimpHPLC-UV13 µg/kg-[1]
FinfishLC-MS/MS0.2-0.7 ng/g2.5 ng/g[7]
Smoked Sausage & FishHPLC-FLD0.6 µg/kg-[1]
Creams and LotionsGC-MS0.075 µg/g-[1]
PerfumesHPLC0.10 µg/mL-[1]

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Methyl Eugenol

MatrixAnalytical MethodLODLOQReference
Fish FilletGC-MS/MS0.2 µg/kg0.7 µg/kg[8]
Tea Tree OilsGC-MS--[9]
Food SamplesGC-MS/MS1.0 - 50.0 µg/kg-[10]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. The following sections provide step-by-step methodologies for the analysis of this compound in different matrices.

Protocol 1: Analysis of this compound in Cosmetics by GC-MS

This protocol is designed for the quantification of this compound in complex cosmetic matrices such as creams and lotions.

1. Sample Preparation:

  • Weigh 0.2 g of the cosmetic sample into a centrifuge tube.

  • Add 2.5 mL of water and 2.5 mL of methanol containing 20 mM ammonium formate.[11]

  • Vortex the mixture for 2 minutes at 1600 rpm.[11]

  • Place the mixture in an ultrasonic bath for 30 minutes for further extraction.[11]

  • Centrifuge approximately 1 mL of the extract for 5 minutes at 10,000 rpm.[11]

  • Transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250 °C.[12]

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitored Ions for this compound: m/z 178 (quantifier), 163, 147 (qualifiers).

3. Reference Standard Preparation:

  • Prepare a stock solution of this compound (≥98% purity) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: Analysis of this compound in Fish Tissue by HPLC

This protocol is suitable for the determination of this compound residues in aquatic products.

1. Sample Preparation:

  • Homogenize 5 g of fish tissue with 10 mL of acetonitrile in a blender.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV detector at 221 nm.[2]

  • Injection Volume: 20 µL.

3. Reference Standard Preparation:

  • Prepare a stock solution of this compound (≥98% purity) in methanol at a concentration of 1 mg/mL.

  • Prepare working standards in the range of 0.1 to 50 µg/mL by diluting the stock solution with the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflows for the chromatographic analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation (Cosmetics) cluster_analysis GC-MS Analysis start Weigh 0.2g Sample add_solvents Add Water & Methanol (20mM Ammonium Formate) start->add_solvents vortex Vortex (2 min) add_solvents->vortex ultrasonicate Ultrasonicate (30 min) vortex->ultrasonicate centrifuge Centrifuge (5 min) ultrasonicate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject 1µL into GC-MS collect->inject separate Chromatographic Separation (HP-5MS column) inject->separate detect Mass Spectrometry Detection (EI, SIM mode) separate->detect quantify Quantification using Reference Standard Curve detect->quantify result Report Concentration quantify->result

Caption: GC-MS workflow for this compound analysis in cosmetics.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation (Fish Tissue) cluster_analysis_hplc HPLC Analysis start_hplc Homogenize 5g Sample with Acetonitrile centrifuge_hplc Centrifuge (10 min) start_hplc->centrifuge_hplc collect_hplc Collect Supernatant centrifuge_hplc->collect_hplc filter_hplc Filter (0.45µm) collect_hplc->filter_hplc inject_hplc Inject 20µL into HPLC filter_hplc->inject_hplc separate_hplc Chromatographic Separation (C18 column, Gradient) inject_hplc->separate_hplc detect_hplc UV Detection (221nm) separate_hplc->detect_hplc quantify_hplc Quantification using Reference Standard Curve detect_hplc->quantify_hplc result_hplc Report Concentration quantify_hplc->result_hplc

References

Troubleshooting & Optimization

Technical Support Center: Methyl Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isoeugenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you optimize your reaction conditions and minimize by-product formation.

Q1: My this compound yield is low. What are the potential causes and solutions?

A1: Low yield in this compound synthesis can stem from several factors related to both one-step and two-step synthesis methods.

  • Incomplete Isomerization (Two-Step Method): If you are following a two-step protocol, the initial isomerization of eugenol to isoeugenol may be incomplete.

    • Troubleshooting:

      • Ensure the base catalyst (e.g., KOH) is of sufficient quality and quantity.

      • Verify the reaction temperature and time are adequate for the isomerization. Traditional methods often require high temperatures.[1]

      • Consider using a more efficient catalytic system, such as a solid base catalyst, which can be more environmentally friendly and economical.

  • Inefficient Methylation: The methylation of the hydroxyl group on isoeugenol (or eugenol in a one-step process) might be suboptimal.

    • Troubleshooting:

      • Choice of Methylating Agent: Traditional agents like dimethyl sulfate are effective but highly toxic.[2] Greener alternatives like dimethyl carbonate (DMC) are viable but may require optimized conditions.[3][4]

      • Reaction Temperature: When using DMC, the temperature is critical. Temperatures between 130-140°C are often optimal.[3][5] Higher temperatures can cause DMC (boiling point 90°C) to volatilize, reducing its availability for the reaction and lowering the yield.[3][5]

      • Catalyst System: The choice of catalyst is crucial. For one-step synthesis using DMC, a combination of a base (like K₂CO₃) and a phase-transfer catalyst (PTC) such as polyethylene glycol (PEG) has been shown to be highly effective.[3][4][6] The PTC helps overcome the immiscibility of the reactants.[3][4]

  • Suboptimal Reactant Ratios: The molar ratios of your reactants can significantly impact the yield.

    • Troubleshooting:

      • Experiment with the ratio of the methylating agent to the eugenol/isoeugenol. An excess of the methylating agent is often required to drive the reaction to completion.

      • Adjust the catalyst and PTC loading to find the optimal concentration for your specific reaction conditions.

Q2: I am observing significant by-products in my reaction mixture. How can I identify and minimize them?

A2: By-product formation is a common challenge. The nature of the by-products depends on the synthetic route.

  • Common By-products:

    • Unreacted Eugenol: This is a common impurity if the initial isomerization step is incomplete in a two-step synthesis or if the one-step process is not optimized for isomerization.

    • Unreacted Isoeugenol: This indicates incomplete methylation.

    • Methyl Eugenol: In a one-step synthesis, methylation of eugenol can occur without isomerization, leading to the formation of methyl eugenol as a by-product.[7]

    • Oxidation and Dimerization Products: Isoeugenol can undergo oxidation to form intermediates like quinone methides, which can then react with other isoeugenol molecules to form dimeric by-products such as 7,4′-oxyneolignans.[8]

    • By-products from DMC: In syntheses using dimethyl carbonate, methanol and CO₂ are generated as by-products.[2]

  • Minimization Strategies:

    • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and catalyst system to favor the desired reaction pathway. For the one-step "green" synthesis, optimal conditions have been reported to be a reaction temperature of 140°C for 3 hours with a specific molar ratio of reactants and catalysts.[3][4]

    • Use of a Phase-Transfer Catalyst (PTC): In heterogeneous reaction mixtures, a PTC like PEG-800 can significantly improve the reaction rate and selectivity by facilitating contact between reactants in different phases.[3][4]

    • Controlled Addition of Reagents: In some cases, slow, dropwise addition of the methylating agent can help to control exothermic reactions and minimize side reactions.[2]

Q3: How can I effectively purify my this compound product?

A3: A multi-step purification process is typically required to obtain high-purity this compound.

  • Initial Work-up:

    • Neutralization: After the reaction, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH below 7.[3]

    • Extraction: Use a suitable organic solvent, such as ethyl acetate or toluene, to extract the product from the aqueous phase.[2][3]

    • Washing: Wash the organic phase with distilled water to remove any remaining salts or water-soluble impurities.[3]

  • Distillation:

    • Fractional Distillation: This is a key step to separate this compound from unreacted starting materials and other by-products with different boiling points.

    • Vacuum Distillation: To avoid decomposition of the product at high temperatures, vacuum distillation is often employed to lower the boiling point.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic pathways:

  • Two-Step Synthesis: This traditional method involves:

    • Isomerization: The double bond in the side chain of eugenol is shifted into conjugation with the aromatic ring to form isoeugenol. This is typically catalyzed by a strong base like potassium hydroxide (KOH).[1]

    • Methylation: The phenolic hydroxyl group of isoeugenol is then methylated using a methylating agent such as dimethyl sulfate or a methyl halide.[3]

  • One-Step Synthesis: This more modern approach combines isomerization and methylation in a single reaction vessel. A notable "green" chemistry approach uses dimethyl carbonate (DMC) as a non-toxic methylating agent in the presence of a base and a phase-transfer catalyst.[3][4] This method is often preferred due to its simpler process and use of more environmentally friendly reagents.[2]

Q2: What is the role of a phase-transfer catalyst (PTC) in the one-step synthesis?

A2: In the one-step synthesis using a solid base (like K₂CO₃) and a liquid organic phase, the reactants are in different phases and cannot easily react. A phase-transfer catalyst, such as polyethylene glycol (PEG), is an amphiphilic molecule that can dissolve in both phases. It helps to transport the reacting ions from one phase to another, thereby increasing the reaction rate and overall efficiency.[3][4]

Q3: Can I use crude clove oil directly as a starting material?

A3: While clove oil is rich in eugenol, using it directly can introduce impurities that may interfere with the reaction and complicate purification. It is generally recommended to first purify the eugenol from the crude oil. However, some patented methods suggest the possibility of using natural clove oil with a high eugenol content (80-100%).[2]

Q4: What are the cis and trans isomers of this compound, and are they both formed in the synthesis?

A4: this compound has a double bond in its propenyl side chain, which can exist in two geometric isomers: cis (Z) and trans (E). The trans isomer is generally the more stable and often the major product of the isomerization reaction. The ratio of cis to trans isomers can be influenced by the reaction conditions. For many applications, a mixture of the isomers is used.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound synthesis, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalytic Systems in One-Step Synthesis

CatalystPhase-Transfer Catalyst (PTC)Eugenol Conversion (%)IEME Yield (%)IEME Selectivity (%)
KOHPEG-80090.270.177.8
KFPEG-80085.666.878.1
K₂CO₃PEG-80092.582.388.9
CH₃COOKPEG-80080.361.276.2
Na₂CO₃PEG-80088.971.380.2
NaOHPEG-80091.373.480.4

Reaction conditions: reaction temperature 160 °C, reaction time 3 h, DMC drip rate 0.09 mL/min, molar ratio n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1. Data sourced from[3].

Table 2: Effect of Reaction Temperature on One-Step Synthesis with K₂CO₃/PEG-800

Temperature (°C)Eugenol Conversion (%)IEME Yield (%)IEME Selectivity (%)
12048.637.276.5
13075.865.486.3
14093.186.092.4
15070.363.590.3
16052.548.792.8

Reaction conditions: reaction time 3 h, DMC drip rate 0.09 mL/min, molar ratio n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:4:0.09:0.08. Data sourced from[3].

Table 3: Comparison of Yields for Different Synthesis Methods

Synthesis MethodMethylating AgentCatalyst SystemYield (%)
TraditionalStrong Base (NaOH/KOH)-83
Green ChemistryDimethyl Carbonate (DMC)K₂CO₃ / PEG94

Data sourced from[9].

Experimental Protocols

Protocol 1: One-Step "Green" Synthesis of this compound

This protocol is based on the method described by Zhang et al. (2024).[3][4]

  • Materials:

    • Eugenol

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Polyethylene glycol 800 (PEG-800)

    • 0.1 mol/L Hydrochloric acid

    • Ethyl acetate

    • Distilled water

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add eugenol, K₂CO₃, and PEG-800. The optimal molar ratio is reported as n(eugenol):n(K₂CO₃):n(PEG-800) = 1:0.09:0.08.

    • Heat the mixture to 140°C with stirring.

    • Slowly add DMC dropwise at a rate of approximately 0.09 mL/min. The optimal molar ratio of n(eugenol):n(DMC) is 1:3.

    • Maintain the reaction at 140°C for 3 hours after the addition of DMC is complete.

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to <7 with 0.1 mol/L hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic phases and wash three times with distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Traditional Two-Step Synthesis of this compound (Illustrative)

This protocol is a generalized representation of traditional methods.

  • Step 1: Isomerization of Eugenol to Isoeugenol

    • Materials:

      • Eugenol

      • Potassium hydroxide (KOH)

      • High-boiling point solvent (e.g., ethylene glycol)

    • Procedure:

      • Dissolve KOH in the solvent in a reaction flask.

      • Add eugenol to the mixture.

      • Heat the mixture to a high temperature (e.g., reflux) for several hours to effect isomerization.

      • Cool the reaction, neutralize with acid, and extract the isoeugenol.

      • Purify the crude isoeugenol by distillation.

  • Step 2: Methylation of Isoeugenol

    • Materials:

      • Isoeugenol

      • Sodium hydroxide (NaOH)

      • Dimethyl sulfate (Caution: highly toxic)

      • Organic solvent (e.g., toluene)

    • Procedure:

      • Dissolve isoeugenol and NaOH in a suitable solvent system.

      • Cool the mixture in an ice bath.

      • Slowly add dimethyl sulfate dropwise while maintaining a low temperature.

      • After the addition, allow the reaction to proceed at room temperature for several hours.

      • Perform a work-up involving washing with water and brine, followed by drying of the organic layer.

      • Remove the solvent and purify the resulting this compound by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_main Synthesis of this compound cluster_byproducts Potential By-products Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (e.g., KOH) MethylIsoeugenol This compound (Product) Eugenol->MethylIsoeugenol One-Step Synthesis (Isomerization & Methylation) MethylEugenol Methyl Eugenol Eugenol->MethylEugenol Direct Methylation (Side Reaction) Isoeugenol->MethylIsoeugenol Methylation (e.g., DMC, DMS) Dimer Dimeric Products Isoeugenol->Dimer Oxidative Dimerization

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckPurity Analyze Crude Product (GC, NMR) Start->CheckPurity HighEugenol High Unreacted Eugenol? CheckPurity->HighEugenol HighIsoeugenol High Unreacted Isoeugenol? HighEugenol->HighIsoeugenol No OptimizeIsomerization Optimize Isomerization: - Check Base Catalyst - Increase Temp/Time HighEugenol->OptimizeIsomerization Yes OtherByproducts Other By-products Present? HighIsoeugenol->OtherByproducts No OptimizeMethylation Optimize Methylation: - Check Reagent Ratio - Adjust Temperature - Use PTC HighIsoeugenol->OptimizeMethylation Yes OptimizeConditions Optimize Overall Conditions: - Adjust Temp/Catalyst - Control Reagent Addition OtherByproducts->OptimizeConditions Yes Purify Improve Purification: - Efficient Extraction - Fractional/Vacuum Distillation OtherByproducts->Purify No OptimizeIsomerization->Purify OptimizeMethylation->Purify OptimizeConditions->Purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Degradation Pathways of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of methyl isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound undergoes degradation through several key pathways:

  • Mammalian Metabolism: Primarily occurring in the liver, this involves enzymatic reactions such as hydroxylation, O-demethylation, and epoxidation, mediated by cytochrome P450 enzymes.[1][2][3] This leads to the formation of various phase I and phase II metabolites.

  • Microbial Degradation: Certain bacteria, such as Pseudomonas putida and Bacillus pumilus, can utilize this compound as a carbon source.[4][5] The degradation often proceeds via oxidative cleavage of the propenyl side chain to form vanillin and other intermediates.[4][5]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce the degradation of this compound, particularly in aqueous environments. This process involves the formation of reactive oxygen species that attack the aromatic ring and the propenyl side chain.

Q2: What are the major metabolites identified from the degradation of this compound?

A2: The major metabolites vary depending on the degradation pathway.

  • In mammalian systems , key metabolites include 3'-hydroxymethylisoeugenol, isoeugenol, isochavibetol, and 6-hydroxymethylisoeugenol.[1] Secondary metabolites such as the α,β-unsaturated aldehyde 3'-oxomethylisoeugenol and 1',2'-dihydroxy-dihydromethylisoeugenol have also been identified.[1]

  • In microbial degradation , a common and significant metabolite is vanillin.[4][6] Further degradation can lead to vanillic acid and protocatechuic acid before aromatic ring cleavage.[4]

  • Photodegradation can lead to a complex mixture of smaller, more oxidized compounds, including various phenolic and acidic derivatives.

Q3: Which analytical techniques are most suitable for studying this compound degradation?

A3: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is widely used for the separation and quantification of this compound and its metabolites in liquid samples.[1][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products, especially after derivatization.[7][8]

Troubleshooting Guides

In Vitro Mammalian Metabolism Studies (e.g., Liver Microsomes)
Problem Possible Cause(s) Troubleshooting Steps
Low or no metabolite formation Inactive microsomes.Verify the activity of the liver microsomes with a known positive control substrate. Ensure proper storage at -80°C.
Incorrect cofactor concentration (e.g., NADPH).Prepare fresh NADPH-regenerating system solution. Optimize the concentration of NADPH and other cofactors.
Sub-optimal incubation conditions (pH, temperature).Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C.
High variability between replicates Inconsistent pipetting of microsomes or substrate.Use calibrated pipettes and ensure thorough mixing of the microsomal suspension before aliquoting.
Degradation of substrate or metabolites during sample processing.Minimize the time between quenching the reaction and analysis. Keep samples on ice or at 4°C.
Poor peak shape in HPLC analysis (tailing, fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Microbial Degradation Experiments
Problem Possible Cause(s) Troubleshooting Steps
No degradation of this compound Inactive microbial culture.Confirm the viability of the microbial strain. Use a fresh culture for inoculation.
Toxicity of this compound at the tested concentration.Start with a lower concentration of this compound. Acclimatize the culture by gradually increasing the substrate concentration.
Inappropriate culture conditions (pH, temperature, aeration).Optimize the pH, temperature, and shaking speed (for aeration) for the specific microbial strain being used.
Slow degradation rate Low biomass concentration.Increase the initial inoculum size.
Nutrient limitation in the medium.Ensure the growth medium contains all necessary nutrients for microbial growth and metabolism.
Difficulty in extracting metabolites from the culture medium Inefficient extraction solvent.Test a range of solvents with different polarities to find the most effective one for your target metabolites.
Matrix effects from culture components.Use a solid-phase extraction (SPE) clean-up step to remove interfering substances before analysis.
Photodegradation Experiments
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent degradation rates Fluctuations in light source intensity.Monitor the output of the UV lamp and replace it if the intensity has significantly decreased. Ensure a consistent distance between the light source and the sample.
Changes in sample temperature.Use a temperature-controlled reaction vessel to maintain a constant temperature throughout the experiment.
Formation of complex, unidentifiable product mixtures High light intensity leading to extensive fragmentation.Reduce the intensity of the UV source or decrease the irradiation time.
Secondary photochemical reactions.Analyze samples at multiple time points to track the formation and subsequent degradation of primary products.
Low recovery of analytes during sample preparation Adsorption of compounds to the reaction vessel.Use silanized glassware to minimize adsorption.
Volatilization of analytes.Ensure the reaction setup is sealed to prevent the loss of volatile compounds.

Data Presentation

Table 1: Major Phase I Metabolites of this compound in Liver Microsome Incubations

MetaboliteAbbreviationMajor Formation PathwayAnalytical MethodReference
3'-Hydroxymethylisoeugenol3'-OH-MIEHydroxylationHPLC-UV, LC-MS[1]
Isoeugenol-O-DemethylationHPLC-UV, LC-MS[1]
Isochavibetol-O-DemethylationHPLC-UV, LC-MS[1]
6-Hydroxymethylisoeugenol6-OH-MIEHydroxylationHPLC-UV, LC-MS[1]
3'-Oxomethylisoeugenol3'-Oxo-MIEOxidationHPLC-UV, LC-MS[1]
1',2'-Dihydroxy-dihydromethylisoeugenolMIE-diolEpoxidation/HydrolysisHPLC-UV, LC-MS[1]

Table 2: Quantitative Data on this compound Degradation by Bacillus pumilus S-1

Initial this compound Conc. (g/L)Incubation Time (h)Vanillin Produced (g/L)Molar Yield (%)Reference
101503.7540.5[4]

Table 3: Photodegradation of Isoeugenol (a related compound)

ConditionDegradation (%)Time (days)NotesReference
Photo-induced oxidation with air40100Forced degradation study[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a final volume of 200 µL containing:

      • 100 mM phosphate buffer (pH 7.4)

      • 1 mg/mL rat liver microsomes

      • 1 mM NADPH (added to initiate the reaction)

      • 10 µM this compound (added from a stock solution in a suitable solvent like methanol or DMSO, final solvent concentration <1%)

  • Incubation:

    • Pre-warm the microsome and buffer mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

    • Vortex briefly to mix.

  • Sample Processing:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the supernatant by HPLC-UV or LC-MS to identify and quantify the remaining this compound and its metabolites.

Protocol 2: Microbial Degradation of this compound by Pseudomonas putida
  • Culture Preparation:

    • Inoculate Pseudomonas putida into a suitable liquid medium (e.g., mineral salts medium) and grow to the mid-log phase at 30°C with shaking.

  • Degradation Assay:

    • To a sterile flask containing fresh mineral salts medium, add a defined concentration of this compound (e.g., 100 mg/L).

    • Inoculate the medium with the pre-grown P. putida culture to a starting OD600 of approximately 0.1.

    • Incubate at 30°C with shaking (e.g., 150 rpm).

  • Sampling:

    • At various time points (e.g., 0, 24, 48, 72 hours), aseptically withdraw an aliquot of the culture.

  • Sample Preparation:

    • Centrifuge the aliquot to separate the bacterial cells from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analysis:

    • Analyze the extracted sample by GC-MS or HPLC to determine the concentration of remaining this compound and identify degradation products like vanillin.

Protocol 3: Photodegradation of this compound in Aqueous Solution
  • Sample Preparation:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 10 mg/L) in a quartz reaction vessel.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

    • Irradiate the solution for a defined period, with continuous stirring. Maintain a constant temperature using a cooling system.

  • Sampling:

    • At specific time intervals, withdraw samples from the reaction vessel.

  • Analysis:

    • Directly inject the samples into an HPLC-UV system to monitor the decrease in the concentration of this compound over time.

    • For product identification, samples can be concentrated using solid-phase extraction (SPE) prior to LC-MS analysis.

Mandatory Visualization

Mammalian Metabolism of this compound MIE This compound OH_MIE 3'-Hydroxymethylisoeugenol MIE->OH_MIE CYP450 (Hydroxylation) ISO Isoeugenol MIE->ISO CYP450 (O-Demethylation) ISO_CHAV Isochavibetol MIE->ISO_CHAV CYP450 (O-Demethylation) SIX_OH_MIE 6-Hydroxymethylisoeugenol MIE->SIX_OH_MIE CYP450 (Ring Hydroxylation) Epoxide Epoxide Intermediate MIE->Epoxide OXO_MIE 3'-Oxomethylisoeugenol OH_MIE->OXO_MIE Oxidation MIE_DIOL 1',2'-Dihydroxy- dihydromethylisoeugenol Epoxide->MIE_DIOL Epoxide Hydrolase

Caption: Mammalian metabolic pathway of this compound.

Experimental Workflow for Microbial Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Prepare Microbial Culture (e.g., Pseudomonas putida) Incubate Inoculate and Incubate (30°C, with shaking) Culture->Incubate Medium Prepare Mineral Salts Medium + this compound Medium->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract Metabolites (e.g., Ethyl Acetate) Sample->Extract Analyze Analyze by GC-MS/HPLC Extract->Analyze Troubleshooting Logic for Low Metabolite Yield node_action node_action Start Low Metabolite Yield? Check_Activity Microsomes/Culture Active? Start->Check_Activity Check_Cofactors Cofactors/Nutrients Optimal? Check_Activity->Check_Cofactors Yes Action_Activity Test with Positive Control Check_Activity->Action_Activity No Check_Conditions Incubation Conditions Correct? Check_Cofactors->Check_Conditions Yes Action_Cofactors Prepare Fresh Solutions/ Optimize Medium Check_Cofactors->Action_Cofactors No Check_Toxicity Substrate Toxicity? Check_Conditions->Check_Toxicity Yes Action_Conditions Verify pH, Temperature, Aeration Check_Conditions->Action_Conditions No Action_Toxicity Lower Substrate Concentration Check_Toxicity->Action_Toxicity Yes End Re-run Experiment Check_Toxicity->End No Action_Activity->End Action_Cofactors->End Action_Conditions->End Action_Toxicity->End

References

Technical Support Center: Synthesis of Methyl Isoeugenol from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl isoeugenol from eugenol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in a One-Step Synthesis

Possible Cause: Suboptimal reaction conditions when using dimethyl carbonate (DMC) as a green methylating agent.

Solution: A one-step green synthesis process has been optimized for the conversion of eugenol to isoeugenol methyl ether (IEME). The reaction involves O-methylation and isomerization occurring concurrently. To achieve high yields, it is crucial to control the reaction temperature, the molar ratios of reactants and catalysts, and the addition rate of DMC.

  • Optimal Reaction Conditions:

    • Temperature: 140°C. At temperatures between 130°C and 140°C, DMC is most active. Higher temperatures can lead to the volatilization of DMC, reducing conversion rates.[1][2]

    • Reaction Time: 3 hours.[1][3]

    • DMC Drip Rate: 0.09 mL/min.[1][3]

    • Molar Ratio (eugenol:DMC:K₂CO₃:PEG-800): 1:3:0.09:0.08.[1][3]

Following these conditions has been shown to result in a 93.1% conversion of eugenol, an 86.1% yield of IEME, and 91.6% selectivity for IEME.[1][3]

Issue 2: Incomplete Isomerization of Eugenol to Isoeugenol (Two-Step Synthesis)

Possible Cause: Inefficient catalysis or suboptimal reaction conditions during the isomerization step.

Solution: The isomerization of eugenol to isoeugenol is a critical step that can be influenced by the choice of catalyst, solvent, temperature, and reaction time.

  • Catalyst Selection:

    • Alkaline Catalysts: Potassium hydroxide (KOH) is commonly used. However, high concentrations can lead to a viscous reaction mixture.[4]

    • Transition Metal Catalysts: Rhodium(III) chloride (RhCl₃) has been shown to be highly effective, achieving nearly 100% conversion under optimal conditions.[5] Palladium on carbon (Pd/C) has also been used, particularly with microwave assistance, though yields may be lower.[6]

    • Solid Base Catalysts: Environmentally friendly options like MgAl hydrotalcite are effective solid base catalysts.[7] KF/Al₂O₃ is another alternative, especially with microwave irradiation.[8]

  • Reaction Conditions:

    • Temperature: With KOH, increasing the temperature to 173°C or 195°C can increase the reaction rate.[4] When using RhCl₃ in ethanol, a temperature of about 140°C is recommended for virtually total conversion.[4]

    • Solvent: Ethanol is a suitable solvent when using RhCl₃.[5] For alkaline isomerization, higher alcohols like amyl alcohol or glycerol are often used.[4]

    • Reaction Time: With RhCl₃ at 140°C, a reaction time of about three hours can lead to complete conversion.[4] When using ultrasonic waves with RhCl₃, optimal results were achieved in 40 minutes.[5]

    • Water Content: The presence of water can have a negative effect on the catalytic activity of rhodium(III) chloride.[4]

Issue 3: Formation of Byproducts

Possible Cause: Side reactions occurring due to reaction conditions or the presence of impurities. The primary byproduct is often methyl eugenol in one-step reactions.[9]

Solution:

  • One-Step Synthesis: The selectivity of the reaction towards this compound can be controlled by the catalytic system. The combination of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst (PTC) such as polyethylene glycol 800 (PEG-800) has been shown to be highly effective in promoting both methylation and isomerization, thus favoring the formation of this compound over methyl eugenol.[1][3]

  • Two-Step Synthesis: In the isomerization of eugenol, using a highly selective catalyst like RhCl₃ can minimize byproduct formation.[5] Proper purification of the intermediate isoeugenol before the methylation step is also crucial.

  • Methylation Step: The methylation of isoeugenol can be achieved using methylating agents like dimethyl sulfate or methyl chloride.[10][11] Careful control of stoichiometry and reaction conditions can help minimize side reactions. The Williamson ether synthesis is a common method for this step.[10]

Frequently Asked Questions (FAQs)

Q1: What is the overall process for converting eugenol to this compound?

A1: There are two primary routes for the synthesis of this compound from eugenol:

  • Two-Step Synthesis: This involves the isomerization of eugenol to isoeugenol, followed by the methylation of the hydroxyl group of isoeugenol.[1][2]

  • One-Step Synthesis: This method combines the isomerization and methylation reactions into a single step, often using a catalyst system that promotes both transformations.[1][3]

Q2: What are the advantages of a one-step synthesis?

A2: The one-step synthesis offers several advantages, including a simpler process, reduced reaction time, and potentially lower energy consumption.[12] The use of green reagents like dimethyl carbonate (DMC) also makes the process more environmentally friendly compared to traditional methods that use toxic reagents like dimethyl sulfate.[1][2][12]

Q3: How can the reaction be monitored?

A3: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of eugenol and the formation of this compound and any byproducts.[6][13] High-performance liquid chromatography (HPLC) can also be used.[14]

Q4: What are the typical purification methods for this compound?

A4: After the reaction, the product mixture is typically worked up by neutralization (if a base is used), extraction with an organic solvent, and then purification.[4] Distillation under reduced pressure (vacuum distillation) is a common method to obtain pure this compound.[15]

Data Presentation

Table 1: Comparison of Catalytic Systems for One-Step Synthesis of this compound [1]

Catalyst System (Catalyst + PTC)Eugenol Conversion (%)IEME Yield (%)IEME Selectivity (%)
K₂CO₃ + PEG-80093.186.191.6
KOH + PEG-80085.275.388.4
NaOH + PEG-80078.968.787.1
KF + PEG-80065.454.282.9
CH₃COOK + PEG-80058.748.983.3
Na₂CO₃ + PEG-80072.362.185.9

Reaction conditions: 140°C, 3 h, DMC drip rate 0.09 mL/min, n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:3:0.09:0.08.

Table 2: Isomerization of Eugenol to Isoeugenol with Different Catalysts and Methods

CatalystMethodConversion (%)Selectivity (%)Yield (%)Reference
Pd/CMicrowave (800W, 120 min)18.4942.677.89[6]
RhCl₃Sonication (70% amplitude, 40 min)~100-~100[5]
RhCl₃Conventional Heating (140°C, 3 h)~100--[4]
KOHConventional Heating (150°C, 10 h)>95--[4]

Experimental Protocols

Protocol 1: One-Step Green Synthesis of this compound [1][3]

  • Reactants: Eugenol, dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).

  • Apparatus: A reaction flask equipped with a condenser, stirrer, and dropping funnel.

  • Procedure: a. Charge the reaction flask with eugenol, K₂CO₃, and PEG-800 in the molar ratio of 1:0.09:0.08. b. Heat the mixture to 140°C with stirring. c. Add DMC (3 molar equivalents to eugenol) dropwise at a rate of 0.09 mL/min. d. Maintain the reaction at 140°C for 3 hours. e. After the reaction is complete, cool the mixture to room temperature. f. Analyze the product mixture using GC or GC-MS to determine conversion, yield, and selectivity. g. Purify the product by vacuum distillation.

Protocol 2: Two-Step Synthesis - Isomerization of Eugenol using RhCl₃ [4][5]

  • Reactants: Eugenol, rhodium(III) chloride (RhCl₃), and ethanol.

  • Apparatus: A reaction flask equipped with a reflux condenser, stirrer, and thermometer, placed in a controlled temperature heating block.

  • Procedure: a. Place eugenol in the reaction flask and heat to 140°C. b. Prepare a solution of RhCl₃ in ethanol. c. Add the ethanolic solution of RhCl₃ to the heated eugenol to start the reaction (molar ratio of eugenol to RhCl₃ can be around 1000:1). d. Maintain the reaction at 140°C for approximately 3 hours. e. Monitor the reaction progress by taking samples and analyzing them with GC. f. Once the conversion is complete, the resulting isoeugenol can be purified or used directly in the subsequent methylation step.

Visualizations

experimental_workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis Eugenol1 Eugenol Reaction1 Reaction (140°C, 3h) Eugenol1->Reaction1 Reactants1 DMC, K2CO3, PEG-800 Reactants1->Reaction1 MethylIsoeugenol1 This compound Reaction1->MethylIsoeugenol1 Eugenol2 Eugenol Isomerization Isomerization (Catalyst, Heat) Eugenol2->Isomerization Isoeugenol Isoeugenol Isomerization->Isoeugenol Methylation Methylation (Methylating Agent) Isoeugenol->Methylation MethylIsoeugenol2 This compound Methylation->MethylIsoeugenol2

Caption: Comparative workflow of one-step vs. two-step synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound OneStep One-Step Synthesis? Start->OneStep Yes TwoStep Two-Step Synthesis? Start->TwoStep No CheckConditions Verify Reaction Conditions: - Temperature (140°C) - Molar Ratios - DMC Drip Rate OneStep->CheckConditions CheckIsomerization Troubleshoot Isomerization: - Catalyst Choice - Temperature - Solvent - Water Content TwoStep->CheckIsomerization Byproducts Byproduct Formation? CheckConditions->Byproducts CheckMethylation Troubleshoot Methylation: - Purity of Isoeugenol - Methylating Agent - Stoichiometry CheckIsomerization->CheckMethylation CheckMethylation->Byproducts OptimizeCatalyst Optimize Catalyst System: (e.g., K2CO3 + PEG-800) Byproducts->OptimizeCatalyst Yes (One-Step) PurifyIntermediate Purify Intermediate Isoeugenol Byproducts->PurifyIntermediate Yes (Two-Step)

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Instability of methyl isoeugenol in alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isoeugenol, focusing on its instability in alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing formulation turning red/discolored in an alkaline medium?

A1: this compound is known to be unstable in alkaline conditions and can undergo discoloration, typically turning a reddish hue. This is a common issue for many phenylpropanoids and aromatic compounds containing phenol-like structures, and the reaction is often accelerated by the presence of light and heat. The color change is generally attributed to oxidation of the molecule.

Q2: What is the likely chemical reaction causing the instability and discoloration?

A2: The instability of this compound in alkaline environments is primarily due to the reactivity of the propenyl (-CH=CH-CH₃) side chain. Under alkaline conditions, this group is susceptible to oxidation. While the exact degradation products of this compound are not extensively documented in publicly available literature, a plausible pathway involves oxidation of the propenyl group. This can lead to the formation of conjugated systems, which are molecules with alternating single and double bonds. These extended conjugated systems can absorb light in the visible spectrum, resulting in the observed discoloration. For a structurally similar compound, anethole, oxidation can lead to the formation of p-anisaldehyde.

Q3: What are the potential degradation products of this compound in an alkaline solution?

A3: Based on the reactivity of related phenylpropanoids, potential degradation products could include:

  • Oxidized derivatives: Similar to the oxidation of anethole to p-anisaldehyde, the propenyl chain of this compound could be oxidized to form aldehydes or ketones.

  • Polymeric materials: The reactive intermediates formed during oxidation could potentially polymerize, contributing to the discoloration and potentially forming precipitates.

Q4: How can I prevent or minimize the discoloration of this compound in my formulation?

A4: To minimize discoloration, consider the following strategies:

  • pH Adjustment: If your experimental parameters allow, adjusting the pH to a neutral or slightly acidic range can significantly improve stability.

  • Use of Antioxidants: Incorporating antioxidants into your formulation can help to quench the oxidative reactions responsible for the degradation and color change.

  • Light Protection: Storing your formulation in light-resistant containers can mitigate photo-degradation, which can be exacerbated by alkaline conditions.

  • Temperature Control: Avoid exposing the formulation to high temperatures, as this can accelerate the degradation process.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing the formulation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration (reddening) of the formulation upon addition of a basic component. Oxidation of this compound is accelerated by high pH.1. Immediately check the pH of your formulation. 2. If possible, lower the pH to the neutral or slightly acidic range. 3. Consider adding an antioxidant to the formulation before the addition of the basic component. 4. Protect the formulation from light.
Gradual color change over time in an alkaline formulation. Slow oxidation of this compound.1. Review the storage conditions. Ensure the formulation is protected from light and stored at a cool, stable temperature. 2. Evaluate the headspace in your storage container; a large headspace can increase exposure to oxygen. 3. If not already included, test the compatibility of adding an antioxidant.
Formation of a precipitate in the alkaline formulation. Possible polymerization of degradation products.1. Analyze the precipitate to identify its nature. 2. This is a sign of significant degradation. The formulation may not be viable under these conditions. 3. Re-evaluate the necessity of the high pH or the use of this compound in this formulation.
"Off" or altered odor in the final product. Chemical degradation of this compound is leading to the formation of new, odorous compounds.1. Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the new volatile components. 2. Address the root cause of the degradation (high pH, light exposure, etc.) as outlined in the points above.

Quantitative Data

Table 1: Illustrative Degradation of trans-Anethole under Thermal Stress

Temperature (°C)Incubation Time (hours)trans-Anethole Remaining (%) in Sambuca (with sucrose)trans-Anethole Remaining (%) in Mistrà (without sucrose)
40598.295.5
50596.592.1
60593.888.7

This data is adapted from a study on anethole stability in aniseed spirits and is for illustrative purposes only. It suggests that increasing temperature accelerates degradation.[1]

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound in an Alkaline Liquid Soap Base

1. Objective: To evaluate the stability of this compound in an alkaline liquid soap base under accelerated conditions (elevated temperature).

2. Materials:

  • This compound

  • Unfragranced liquid soap base (with a known, stable alkaline pH, e.g., pH 9-10)

  • Control unfragranced liquid soap base

  • Oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)

  • Light-resistant, airtight containers (e.g., amber glass bottles with sealed caps)

  • pH meter

  • Viscometer

  • Spectrophotometer or colorimeter

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Procedure:

  • Sample Preparation:

    • Prepare a batch of the liquid soap base containing a specific concentration of this compound (e.g., 0.5% w/w). Ensure thorough mixing for homogeneity.

    • Prepare a control batch of the liquid soap base without this compound.

    • Dispense the test and control samples into the light-resistant, airtight containers, leaving minimal headspace.

  • Initial Analysis (Time 0):

    • For both test and control samples, immediately perform and record the following baseline measurements:

      • Appearance: Color, clarity, presence of any precipitates.

      • pH: Measure and record the pH of the samples.

      • Viscosity: Measure and record the viscosity.

      • Color: Use a spectrophotometer or colorimeter to obtain a quantitative color reading.

      • Odor: Perform a sensory evaluation of the odor profile.

      • This compound Concentration: Use a validated GC-MS method to determine the initial concentration of this compound in the test sample.

  • Accelerated Aging:

    • Place the sealed containers of the test and control samples in an oven set to 40°C.

    • Place a corresponding set of samples to be stored at room temperature (e.g., 25°C) in the dark as a real-time reference.

  • Scheduled Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of test and control samples from the oven and the room temperature storage.

    • Allow the samples to equilibrate to room temperature.

    • Repeat all the analyses performed at Time 0 for each sample.

  • Data Analysis:

    • Compare the results of the aged samples to the initial measurements and the room-temperature samples.

    • Tabulate the changes in color, pH, viscosity, and this compound concentration over time.

    • Analyze the GC-MS data for the appearance of new peaks that may indicate degradation products.

Visualizations

degradation_pathway methyl_isoeugenol This compound (Stable at neutral pH) alkaline_conditions Alkaline Conditions (High pH, O₂, Light, Heat) methyl_isoeugenol->alkaline_conditions Exposure reactive_intermediate Reactive Intermediate alkaline_conditions->reactive_intermediate Initiates oxidation_products Oxidation Products (e.g., Aldehydes, Ketones) reactive_intermediate->oxidation_products Leads to polymers Polymers reactive_intermediate->polymers Can lead to discoloration Discoloration (Reddening) & Altered Odor oxidation_products->discoloration polymers->discoloration

Caption: Plausible degradation pathway of this compound in alkaline conditions.

References

Technical Support Center: Optimizing Methyl Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

  • Two-Step Synthesis: This traditional approach first involves the isomerization of a readily available starting material, such as eugenol, to form isoeugenol. The second step is the methylation of the hydroxyl group of isoeugenol to yield this compound.[1][2]

  • One-Step Synthesis: More recent "green" chemistry approaches allow for the direct conversion of eugenol to this compound in a single reaction vessel. This method simultaneously performs both the isomerization and methylation reactions.[3][4][5]

Q2: What are the common starting materials for this compound synthesis?

A2: The most common and economically viable starting material is eugenol, which can be sourced from natural products like clove oil.[4][6] Isoeugenol itself can also be used as the starting material if the synthesis follows a two-step pathway.[1][7]

Q3: What are the typical methylating agents used in the synthesis?

A3: A variety of methylating agents can be employed. Traditional methods often use dimethyl sulfate or methyl halides.[1][8] However, due to their high toxicity, greener alternatives like dimethyl carbonate (DMC) are increasingly being used.[3][4][5]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the synthesis can be monitored by techniques such as Gas Chromatography (GC) and Thin Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of products.

Troubleshooting Guides

Issue 1: Low Yield of this compound in One-Step Synthesis from Eugenol
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction temperature significantly impacts yield. For the one-step synthesis using Dimethyl Carbonate (DMC), the optimal temperature is around 140°C. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can cause decomposition of reactants or products.[3][9]
Incorrect Reactant Ratios The molar ratios of eugenol, methylating agent (e.g., DMC), catalyst, and phase-transfer catalyst (PTC) are crucial. An excess of the methylating agent is generally required. For the K₂CO₃/PEG-800 catalytic system, an optimized molar ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) is 1:3:0.09:0.08.[9]
Inefficient Catalyst System The choice of catalyst and phase-transfer catalyst (PTC) is critical. For the one-step green synthesis, a combination of a solid base like potassium carbonate (K₂CO₃) and a PTC such as polyethylene glycol (PEG-800) has been shown to be effective.[5][9]
Improper Addition Rate of Methylating Agent A controlled drip rate of the methylating agent, such as DMC, is important. A rate of approximately 0.09 mL/min has been found to be optimal in certain protocols to maintain the reaction equilibrium and prevent side reactions.[3][9]
Issue 2: Incomplete Isomerization of Eugenol to Isoeugenol (Two-Step Synthesis)
Potential Cause Troubleshooting Steps
Ineffective Catalyst The choice of catalyst is paramount for the isomerization step. Different catalysts exhibit varying efficiencies. For instance, RhCl₃ has been shown to achieve nearly 100% conversion under optimal conditions.[2][10] Other options include KOH in a high-boiling solvent like amyl alcohol or glycerol, or heterogeneous catalysts like Pd/C and KF/Al₂O₃.[2][11][12]
Suboptimal Temperature The reaction temperature for isomerization is catalyst-dependent. For RhCl₃-catalyzed reactions, a temperature of around 140°C is effective.[2] For KOH-based methods, higher temperatures (e.g., 150°C) are often required.[2]
Presence of Water For some catalytic systems, the presence of water can inhibit the reaction. Ensure that all reagents and solvents are appropriately dried before use.
Insufficient Reaction Time The reaction time required for complete isomerization can vary significantly based on the catalyst and temperature. Monitor the reaction progress to determine the optimal time for your specific conditions. For example, with a Pd/C catalyst under microwave irradiation, the best results were obtained after 120 minutes.[11]
Issue 3: Formation of Methyl Eugenol as a Major Byproduct in One-Step Synthesis
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Methylation over Isomerization The formation of methyl eugenol indicates that the methylation of the hydroxyl group is occurring without the desired isomerization of the allyl side chain. This can happen if the conditions are not optimal for the isomerization catalyst.
Lack of an Effective Isomerization Catalyst/Base In a one-step reaction, a combination of a base and a phase-transfer catalyst is often necessary to facilitate both methylation and isomerization. For instance, using only a methylating agent without a proper isomerization catalyst system will likely result in methyl eugenol as the primary product.[8]
Low Reaction Temperature Isomerization often requires higher temperatures than methylation. If the reaction temperature is too low, methylation may proceed while isomerization lags, leading to the formation of methyl eugenol.

Data Presentation: Optimization of Reaction Conditions

Table 1: One-Step Synthesis of this compound from Eugenol using DMC
Catalyst SystemTemp (°C)n(eugenol):n(DMC): n(catalyst):n(PTC)Eugenol Conversion (%)This compound Yield (%)Selectivity (%)Reference
K₂CO₃ + PEG-8001401:3:0.09:0.0893.186.191.6[3][9]
K₂CO₃ + PEG-8001601:4:0.1:0.1---[3]
KOH + PEG-400180-200----[4]

Data presented is based on optimized conditions reported in the cited literature.

Table 2: Isomerization of Eugenol to Isoeugenol
CatalystSolventTemperature (°C)Reaction TimeConversion (%)Yield (%)Reference
RhCl₃Ethanol~1403 h~100-[2]
RhCl₃-70% amplitude (ultrasonic)40 min~100-[10]
KOHAmyl Alcohol15010 h95-[2]
Pd/C-Microwave (800W)120 min18.497.89[11]
KF/Al₂O₃Ethylene GlycolReflux90 min-78[12]

Note: Yield and conversion data are highly dependent on the specific experimental setup and should be considered as representative values.

Experimental Protocols

Protocol 1: One-Step Green Synthesis of this compound from Eugenol

This protocol is adapted from a green chemistry approach using dimethyl carbonate (DMC).[3][9]

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol 800 (PEG-800)

  • Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

Procedure:

  • To a reaction flask, add eugenol, K₂CO₃, and PEG-800 in the molar ratio of 1:0.09:0.08.

  • Heat the mixture to 140°C with stirring.

  • Slowly add DMC (3 molar equivalents relative to eugenol) dropwise into the reaction mixture at a rate of approximately 0.09 mL/min.

  • Maintain the reaction at 140°C for 3 hours after the addition of DMC is complete.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Two-Step Synthesis - Isomerization of Eugenol to Isoeugenol

This protocol describes the isomerization of eugenol using a rhodium catalyst.[2]

Materials:

  • Eugenol

  • Rhodium(III) chloride (RhCl₃)

  • Ethanol

  • Reaction flask with a reflux condenser, stirrer, and thermometer

Procedure:

  • Place eugenol in the reaction flask and heat it to the desired reaction temperature (e.g., 140°C).

  • Prepare a solution of RhCl₃ in ethanol.

  • Add the ethanolic solution of RhCl₃ to the heated eugenol to start the reaction. A molar ratio of approximately 1 mmol of RhCl₃ per 1 mol of eugenol is suggested.

  • Maintain the reaction at the set temperature with stirring for about 3 hours.

  • Monitor the reaction progress by GC analysis.

  • Once the reaction is complete, the isoeugenol can be purified by vacuum distillation.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis Eugenol1 Eugenol Reaction1 One-Pot Reaction (Isomerization & Methylation) Eugenol1->Reaction1 DMC, K2CO3, PEG-800, 140°C Purification1 Purification Reaction1->Purification1 MethylIsoeugenol1 This compound Purification1->MethylIsoeugenol1 Eugenol2 Eugenol Isomerization Isomerization Eugenol2->Isomerization Catalyst (e.g., RhCl3) Isoeugenol Isoeugenol Isomerization->Isoeugenol Methylation Methylation Isoeugenol->Methylation Methylating Agent (e.g., DMS) Purification2 Purification Methylation->Purification2 MethylIsoeugenol2 This compound Purification2->MethylIsoeugenol2

Caption: Comparative workflows for one-step and two-step synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in One-Step Synthesis Start Low Yield of This compound Temp Is Reaction Temp ~140°C? Start->Temp Ratios Are Reactant Ratios Correct? Temp->Ratios Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Catalyst Is Catalyst System K2CO3/PEG-800? Ratios->Catalyst Yes AdjustRatios Adjust Molar Ratios Ratios->AdjustRatios No DripRate Is DMC Drip Rate ~0.09 mL/min? Catalyst->DripRate Yes CheckCatalyst Verify Catalyst and PTC Catalyst->CheckCatalyst No AdjustDripRate Control Drip Rate DripRate->AdjustDripRate No Success Yield Improved DripRate->Success Yes AdjustTemp->Ratios AdjustRatios->Catalyst CheckCatalyst->DripRate AdjustDripRate->Success

Caption: A decision tree for troubleshooting low yield in one-step this compound synthesis.

References

Overcoming poor solubility of methyl isoeugenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Isoeugenol Solubilization

Welcome to the technical support center for overcoming challenges associated with the poor aqueous solubility of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

A1: this compound is a phenylpropanoid, a type of organic compound found in various essential oils.[1] It is characterized by a lipophilic (fat-loving) molecular structure, indicated by a LogP value of 3.05.[2] This inherent hydrophobicity leads to poor solubility in aqueous solutions, with an estimated water solubility of only 169.1 mg/L at 25°C.[3] This limitation can pose significant challenges for its application in aqueous experimental systems, drug formulations, and biological assays.

Q2: What are the primary strategies for solubilizing this compound in aqueous solutions?

A2: Several key strategies can be employed to overcome the poor water solubility of compounds like this compound. These approaches are common in pharmaceutical formulation development and research.[4][5] The most effective methods include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.[6]

  • Micellar Solubilization: Using surfactants to form micelles that entrap this compound, increasing its apparent solubility.[7][8]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to increase the overall polarity and solvating power.[9]

  • Nanoparticle-Based Formulations: Incorporating this compound into nanocarriers like nanoemulsions or solid lipid nanoparticles to create stable dispersions in water.[10][11]

Q3: How can I accurately measure the concentration of solubilized this compound?

A3: To verify the success of your solubilization method, it is crucial to quantify the concentration of dissolved this compound. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method.[12] For higher sensitivity and specificity, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are recommended.[13][14]

Troubleshooting Guide

Q4: I've prepared a solution, but I see a precipitate forming over time. What's happening and how can I fix it?

A4: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in your specific aqueous system, leading to a supersaturated and unstable solution.

  • Immediate Precipitation: This suggests the initial concentration is too high for the chosen solubilization method. Try reducing the concentration of this compound or increasing the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant).

  • Precipitation After Temperature Change: Solubility is often temperature-dependent. A decrease in temperature can lower solubility, causing the compound to crash out of solution. Ensure your solution is stored and used at a constant, controlled temperature.

  • Precipitation Upon Buffer Addition ("Salting Out"): High concentrations of salts in buffers can decrease the solubility of organic compounds.[15] If this occurs, consider reducing the ionic strength of your buffer or screening different buffer systems.

  • Precipitation in Gradient HPLC: When using gradient elution in reverse-phase HPLC, the mobile phase composition changes. If the percentage of the organic solvent drops too low, buffer salts can precipitate.[16] Similarly, if the aqueous portion becomes too high, your solubilized this compound may precipitate on the column. Ensure your solubilization strategy is compatible with the entire gradient range.

Q5: My results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results often stem from subtle variations in protocol execution or solution stability.

  • Solution Stability: this compound can be unstable under certain conditions, such as exposure to light or alkaline pH, which can cause it to degrade and turn red.[1] Prepare solutions fresh, protect them from light, and use buffers with a neutral or slightly acidic pH.

  • Equilibration Time: Ensure you allow sufficient time for the solubilization process to reach equilibrium. For methods like cyclodextrin complexation, this might involve stirring or sonicating for a specific duration until the solution is clear.

  • Pipetting Errors: Given the low solubility, small errors in dispensing the stock solution of this compound or the solubilizing agent can lead to significant variations in final concentration. Use calibrated pipettes and precise techniques.

Q6: I am using a co-solvent, but the solubility is not improving as expected. What should I do?

A6: While co-solvents can enhance solubility, their effectiveness varies, and they can sometimes interfere with other components.

  • Co-solvent Choice: Not all co-solvents are equally effective. Common choices include DMSO, ethanol, and polyethylene glycol (PEG).[9] It may be necessary to screen several co-solvents to find the most suitable one for your system.

  • Co-solvent Concentration: There is often an optimal concentration range for a co-solvent. Simply increasing the percentage is not always better and can negatively impact biological assays or the stability of other components. A systematic screening of concentrations (e.g., 1%, 2%, 5%, 10%) is recommended.[15]

  • Interaction with Other Methods: Co-solvents can sometimes reduce the effectiveness of other solubilization techniques. For instance, some organic solvents can compete with the guest molecule for the cyclodextrin cavity, thereby decreasing the stability of the inclusion complex.[17]

Solubilization Strategies & Data

Q7: How do cyclodextrins work to solubilize this compound?

A7: Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[6] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, allowing the otherwise insoluble compound to dissolve in aqueous media.[6][18] Methyl-β-cyclodextrin (MβCD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[18]

Table 1: Comparison of Solubilization Strategies for Phenylpropanoids
StrategySolubilizing Agent(s)MechanismKey AdvantagesConsiderations
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CD, MβCD, RAMEB[18][19]Encapsulation of the hydrophobic molecule within the CD cavity.[6]High efficiency, improves stability, low toxicity for many derivatives.Limited by the stoichiometry of the complex (often 1:1); high CD concentrations may cause osmotic effects.[18][20]
Micellar Solubilization SDS, CTAB, Tween-80, Triton X-100[7]Incorporation of the molecule into the hydrophobic core of surfactant micelles.[8]High loading capacity possible, widely used in formulations.Surfactants can be toxic to cells in biological assays; may interfere with protein binding.[9]
Co-solvency Ethanol, DMSO, PEG 400, Propylene Glycol[9]Reduces the polarity of the aqueous solvent, increasing solubility.Simple to implement, effective for moderate increases in solubility.High concentrations can be toxic or have unintended biological effects; may not be suitable for all applications.[21]
Nanoparticle Formulations Lipids, polymers (e.g., PLGA), silica[22][23]Entrapment or encapsulation of the drug within a nanoparticle matrix.Can significantly improve bioavailability, allows for targeted or sustained release.[11][24]More complex preparation and characterization required; potential for immunogenicity.

Experimental Protocols

Protocol 1: Solubilization using HP-β-Cyclodextrin (Phase-Solubility Study)

This protocol determines the concentration of HP-β-CD required to solubilize a target concentration of this compound.

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-cyclodextrin in your desired buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Addition of this compound: Add an excess amount of this compound to a fixed volume of each HP-β-CD solution in separate sealed vials. The amount should be enough to ensure undissolved compound remains at the bottom.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the system reaches equilibrium. Using an orbital shaker is recommended.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase-solubility diagram will show the relationship and help determine the required CD concentration for your target.

Protocol 2: Preparation of a Micellar Solution using Tween-80

This protocol provides a general method for preparing a stock solution of this compound using a non-ionic surfactant.

  • Prepare Surfactant Solution: Prepare a stock solution of Tween-80 (e.g., 10% w/v) in your desired aqueous buffer. The concentration should be well above the critical micelle concentration (CMC) of the surfactant.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a volatile organic solvent like ethanol.

  • Formulation: In a glass vial, add a specific volume of the this compound stock solution.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas, leaving a thin film of this compound on the vial wall.

  • Hydration and Micelle Formation: Add the prepared Tween-80 solution to the vial. Vortex or sonicate the mixture until the this compound film is fully dispersed and the solution becomes clear, indicating its incorporation into the micelles.

  • Final Dilution: This concentrated micellar stock solution can then be diluted to the final working concentration in your experimental buffer. Note that dilution should not bring the surfactant concentration below its CMC.

Visualized Workflows

TroubleshootingWorkflow Fig. 1: Troubleshooting Solubility Issues start Precipitate Observed in Aqueous Solution check_when When does it occur? start->check_when immediately Immediately upon mixing check_when->immediately Immediately over_time After some time / storage check_when->over_time Over Time on_dilution Upon dilution / buffer change check_when->on_dilution On Dilution sol_too_high Solution is likely supersaturated. immediately->sol_too_high instability Possible instability or temperature effect. over_time->instability salting_out Possible 'salting out' or change in solvent polarity. on_dilution->salting_out action_reduce_conc Action: Reduce this compound concentration OR increase solubilizer concentration. sol_too_high->action_reduce_conc action_check_stability Action: Check storage temp. Prepare fresh solution. Protect from light. instability->action_check_stability action_check_buffer Action: Check buffer ionic strength. Ensure solubilizer is stable in final medium. salting_out->action_check_buffer

Caption: General troubleshooting workflow for precipitation issues.

SolubilizationMechanisms Fig. 2: Mechanisms of Solubilization cluster_cd A) Cyclodextrin Complexation cluster_micelle B) Micellar Solubilization mie Methyl Isoeugenol (Hydrophobic) complex Soluble Inclusion Complex mie->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex label_cd Encapsulation mie2 Methyl Isoeugenol micelle Micelle with Solubilized Core mie2->micelle surfactant Surfactant Monomers surfactant->micelle label_micelle Incorporation

Caption: Comparison of solubilization mechanisms.

ExperimentalWorkflow Fig. 3: Workflow for Method Selection start Define Target Concentration & Experimental System screen Screen Solubilization Methods (Co-solvent, Cyclodextrin, Surfactant) start->screen assess Assess Solubility & Stability screen->assess sol_ok Solubility Goal Met? assess->sol_ok compat_ok Compatible with Assay? sol_ok->compat_ok Yes optimize Optimize concentration of solubilizing agent sol_ok->optimize No rescreen Select alternative method or combine strategies compat_ok->rescreen No finish Proceed with Optimized Formulation compat_ok->finish Yes optimize->assess rescreen->screen

Caption: Logical workflow for selecting a suitable solubilization method.

References

Preventing oxidation of methyl isoeugenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Isoeugenol Stability

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is an organic compound naturally found in various essential oils and is also synthesized for use in fragrances, flavors, and as a research chemical.[1][2] Its stability is a concern because, like many aromatic compounds, it is susceptible to oxidation when exposed to air, light, and heat.[3][4][5] This degradation can lead to changes in its chemical and physical properties, including discoloration and the formation of impurities, which can impact experimental results and product quality.

Q2: What are the primary factors that cause the oxidation of this compound?

The primary factors that can induce the oxidation and degradation of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: Photochemical reactions can lead to degradation. This compound has been noted to turn red when exposed to light.[3]

  • Heat: Elevated temperatures can accelerate the rate of oxidation.[5]

  • Incompatible Materials: Contact with strong oxidizing agents and alkaline bases can cause degradation.[3][4][5][6]

Q3: What are the visible signs of this compound degradation?

When stored improperly, this compound may exhibit the following changes:

  • Color Change: The typically colorless to pale yellow liquid may darken or turn reddish.[3]

  • Increased Viscosity: The compound may slowly thicken upon exposure to air.

Troubleshooting Guide

Problem: My stored this compound has developed a yellow or reddish tint.

Potential Cause Troubleshooting Steps
Light Exposure 1. Immediately transfer the this compound to an amber glass bottle or a container that blocks UV light. 2. For future storage, always use light-resistant containers and store them in a dark cabinet or refrigerator.[7]
Oxidation due to Headspace Air 1. If the container is not full, consider transferring the liquid to a smaller container to minimize the headspace. 2. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon before sealing.[8][9][10][11]
Contamination with Alkaline Substances 1. Verify that the storage container is clean and free from any residual alkaline cleaning agents. 2. Use dedicated and thoroughly cleaned glassware for handling and storage.

Problem: I suspect my this compound has degraded, but there is no visible change.

Potential Cause Troubleshooting Steps
Slow Oxidation 1. Analyze a sample of the stored this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products.[7] 2. Compare the chromatogram to that of a freshly opened or new batch of this compound to identify any new peaks that may indicate impurities.
Inaccurate Purity Assessment 1. Perform quantitative analysis (e.g., GC with an internal standard) to determine the purity of the stored sample. 2. If the purity is below the required specification for your experiment, it is advisable to use a new, unopened batch.

Preventive Measures and Best Practices

To ensure the long-term stability of this compound, it is crucial to implement proper storage and handling procedures.

Storage Conditions

The following table summarizes the recommended storage conditions to minimize oxidation.

Storage Parameter Recommendation Rationale
Temperature Store in a cool place, ideally refrigerated (2-8°C).Lower temperatures slow down the rate of chemical reactions, including oxidation.[5][7]
Light Store in a dark place, using amber glass or opaque containers.[7]Prevents photodegradation, which can be initiated by UV and visible light.[3]
Atmosphere Store in tightly sealed containers with minimal headspace. For long-term storage, purge with an inert gas (e.g., nitrogen).[7][8][9][10][11]Reduces the availability of oxygen, a key reactant in the oxidation process.
Container Material Use inert glass or high-density polyethylene (HDPE) containers.[5]Prevents leaching of reactive substances from the container and provides a good barrier.
Additives Consider the addition of a suitable antioxidant such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) at a low concentration (e.g., 0.01-0.1%).Antioxidants can inhibit the oxidation process by scavenging free radicals.
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a this compound sample.

This compound Stability Assessment Workflow Workflow for this compound Stability Assessment start Start: Receive/Prepare This compound Sample initial_analysis Initial Analysis (GC-MS, Appearance, Purity) start->initial_analysis storage Store Samples Under Different Conditions (e.g., Temp, Light, Headspace) initial_analysis->storage periodic_testing Periodic Sampling and Analysis storage->periodic_testing periodic_testing->storage Continue Storage data_analysis Data Analysis (Compare to Initial Data) periodic_testing->data_analysis conclusion Conclusion on Stability and Shelf-Life Determination data_analysis->conclusion end End conclusion->end

Workflow for assessing the stability of this compound.
Proposed Oxidation Pathway

While the exact auto-oxidation pathway of this compound is not extensively detailed in the provided literature, a plausible pathway based on the oxidation of the structurally similar compound isoeugenol involves the formation of dimers. Photo-oxidation of isoeugenol is known to lead to the formation of dimeric neolignans.[12]

Proposed Oxidation Pathway of this compound Simplified Proposed Oxidation Pathway of this compound mie This compound intermediate Radical Intermediate (Proposed) mie->intermediate Oxidation oxidants Oxidizing Conditions (O2, Light, Heat) oxidants->intermediate dimer Dimerization Products (e.g., Neolignans) intermediate->dimer Dimerization other_products Other Oxidation Products intermediate->other_products Further Oxidation

References

Technical Support Center: Purification of Crude Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude methyl isoeugenol, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound has a strong clove-like or phenolic odor. How do I remove the source of this smell?

A: A phenolic odor typically indicates the presence of unreacted starting materials, such as eugenol or isoeugenol. These are acidic phenolic compounds that can be removed with a basic aqueous wash.

  • Solution: Perform a liquid-liquid extraction by washing your crude product (dissolved in a non-polar organic solvent like diethyl ether or ethyl acetate) with a 5% aqueous sodium hydroxide (NaOH) solution. The phenolic impurities will be deprotonated to form water-soluble sodium phenoxide salts and move into the aqueous layer. Repeat the wash 2-3 times, then wash with brine to remove residual NaOH. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

Q2: After purification, my this compound is a pale yellow liquid, but it started turning reddish-pink upon storage. What causes this and how can I prevent it?

A: this compound is known to develop a reddish color when exposed to light or alkaline conditions[1].

  • Cause: This is likely due to oxidation or degradation of the compound. Trace amounts of residual base from an incomplete aqueous wash or exposure to air and light can accelerate this process.

  • Prevention:

    • Neutralization: Ensure all basic reagents are thoroughly removed by washing the organic layer with water until the aqueous wash is neutral (pH 7). A final wash with brine is also recommended.

    • Storage: Store the purified product in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to protect it from light and oxygen[2].

Q3: My GC-MS analysis shows two distinct peaks with the same mass, very close retention times, and similar fragmentation patterns. What are these?

A: You are likely observing the (E) and (Z) geometric isomers (also known as trans and cis) of this compound[1][3]. Standard silica gel chromatography and distillation are often insufficient to separate these isomers completely due to their very similar physical properties.

  • Confirmation: The major isomer in commercial products is typically the more stable (E)- or trans-isomer.

  • Advanced Separation: If isomerically pure material is required, specialized chromatographic techniques are necessary. Supercritical Fluid Chromatography (SFC) using a cyano column has been shown to be effective in separating the cis/trans isomers of the closely related isoeugenol.

Q4: I am trying to purify my product by fractional distillation, but I'm getting poor separation from an impurity with a very close boiling point. What can I do?

A: This is a common issue, especially if your crude product contains the positional isomer methyl eugenol, which has a boiling point very close to this compound.

  • Boiling Points (at 760 mmHg):

    • Methyl Eugenol: ~255°C

    • This compound: ~263°C

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation[4].

    • Optimize Reflux Ratio: Slow down the distillation rate. By heating gently and allowing more vapor to condense and re-vaporize within the column, you can achieve a better separation equilibrium.

    • Use Vacuum: Performing the distillation under vacuum lowers the boiling points, which can prevent thermal degradation and sometimes improve the boiling point separation between components.

    • Alternative Technique: If distillation fails, column chromatography is the recommended alternative for separating these positional isomers.

Data & Physical Properties

The following tables summarize key quantitative data for this compound and its common impurities, which is essential for developing and troubleshooting purification protocols.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 25°C)
This compound 178.23262 - 264[3][5][6][7]1.050[3][5][6]
Methyl Eugenol178.23~2551.036
Isoeugenol164.20~2661.085
Eugenol164.20~2541.066

Table 2: Chromatographic Data for Separation

TechniqueStationary PhaseMobile Phase / ConditionsCompoundRf Value / Observation
TLCSilica Gel 60 F₂₅₄n-Hexane : Ethyl Acetate (96:4)Eugenol~0.11 (calculated from hRf of 11.46)[8]
TLCSilica GelHexane : Acetone (9:1)Eugenol0.65[9]
Column ChromatographySilica Geln-Hexane : Ethyl Acetate (7:3)EugenolSeparated from crude clove oil[10]
SFCCyano Column8% Methanol in CO₂; 40°C; 8 MPaIsoeugenol IsomersSuccessful separation of cis and trans isomers

Experimental Protocols

Protocol 1: Purification by Basic Aqueous Wash (Liquid-Liquid Extraction)

This protocol is designed to remove acidic impurities like unreacted eugenol and isoeugenol.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 mL of diethyl ether per 1 g of crude product) in a separatory funnel.

  • Base Wash: Add an equal volume of 5% aqueous NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-3) two more times to ensure complete removal of phenolic impurities.

  • Neutralization: Wash the organic layer with an equal volume of deionized water. Drain the aqueous layer. Repeat until the aqueous wash is neutral (test with pH paper).

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This method separates compounds based on polarity and is effective for removing both phenolic starting materials and the positional isomer, methyl eugenol.

  • Select Mobile Phase: Prepare a low-polarity mobile phase. A good starting point is a mixture of n-Hexane and Ethyl Acetate (98:2) . Use TLC to confirm that this system gives the product (this compound) an Rf value of ~0.3-0.4 and separates it from impurities.

  • Pack Column: Prepare a slurry of silica gel in the initial mobile phase and pour it into a chromatography column to create a packed bed free of air bubbles. Add a thin layer of sand on top.

  • Load Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, removing the solvent, and adding the resulting powder to the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. The non-polar impurities will elute first.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 95:5 Hexane:Ethyl Acetate) to elute the compounds of interest. This compound and methyl eugenol will elute before the more polar eugenol and isoeugenol.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Vacuum Distillation

This protocol is for separating this compound from impurities with close boiling points. Safety Note: Vacuum distillation carries a risk of implosion. Use a safety shield and inspect all glassware for cracks before starting.

  • Estimate Boiling Point: Use the vapor pressure of this compound (0.011 mmHg at 25°C )[5][7][11] and a pressure-temperature nomograph to estimate the boiling point at your target vacuum pressure. For example, at ~1 mmHg, the boiling point will be approximately 95-105°C .

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and a receiving flask. Ensure all joints are properly greased and sealed. Use a magnetic stir bar for smooth boiling (boiling chips are ineffective under vacuum).

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly open the system to the vacuum and allow the pressure to stabilize at the target level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound, switch to a new receiving flask to collect the main product fraction.

    • Final Fraction: As the distillation slows or the temperature begins to rise significantly, stop the distillation. The remaining liquid in the flask will contain higher-boiling impurities.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system to release the vacuum.

Visual Workflow & Logic Diagrams

General Purification Workflow

The following diagram illustrates the recommended sequence of purification steps for crude this compound.

PurificationWorkflow Figure 1. General Purification Workflow for Crude this compound cluster_start Start cluster_main Purification Steps cluster_qc Quality Control & Final Product Crude Crude this compound (Contains Phenols, Isomers) Wash Step 1: Basic Aqueous Wash (Removes Eugenol/Isoeugenol) Crude->Wash Dissolve in Ether Distill Step 2: Fractional Vacuum Distillation (Removes Methyl Eugenol) Wash->Distill Concentrated Organic Layer QC GC-MS Analysis Distill->QC Main Fraction Pure Pure this compound (>98%) QC->Pure Purity OK Redo Further Purification Needed QC->Redo Purity <98% Redo->Distill Re-distill or use Column Chromatography TroubleshootingImpurity Figure 2. Troubleshooting Guide for Impurity Removal Start Analyze Purified Product by GC-MS CheckPhenol Peak for Eugenol or Isoeugenol present? Start->CheckPhenol CheckMeE Peak for Methyl Eugenol present? CheckPhenol->CheckMeE No ActionWash Perform Basic Aqueous Wash (Protocol 1) CheckPhenol->ActionWash Yes CheckIsomers Cis/Trans Isomers Observed? CheckMeE->CheckIsomers No ActionDistill Perform Fractional Vacuum Distillation (Protocol 3) or Column Chromatography (Protocol 2) CheckMeE->ActionDistill Yes ActionSFC Requires Specialized Chromatography (e.g., SFC with Cyano Column) CheckIsomers->ActionSFC Yes End Product is Pure CheckIsomers->End No ActionWash->Start Re-analyze ActionDistill->Start Re-analyze

References

Navigating Methyl Isoeugenol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of methyl isoeugenol is crucial for efficiency and yield. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in reducing reaction time for this compound synthesis?

A1: The choice of catalyst system and the application of energy sources like microwave irradiation are the most critical factors in significantly reducing reaction time.[1][2][3][4][5] Traditional methods often require high temperatures and long reaction times.[6] However, modern approaches, such as a one-step green synthesis using a phase-transfer catalyst (PTC), can drastically shorten the process.[6][7][8]

Q2: How does a phase-transfer catalyst (PTC) help in reducing reaction time?

A2: A phase-transfer catalyst, such as polyethylene glycol (PEG-800), facilitates the reaction between reactants that are in different phases (e.g., a solid inorganic base and a liquid organic substrate).[6][7][8] The PTC helps to shuttle the reactive species across the phase boundary, increasing the reaction rate and thereby reducing the overall reaction time.[6][7][8] This also allows for milder reaction conditions, such as lower temperatures.[6]

Q3: Can microwave-assisted synthesis be used to accelerate the reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective method for dramatically reducing reaction times in the synthesis of this compound, often from hours to just minutes.[1][2][3][4][5][9] Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a significant increase in reaction rates.[3][5]

Q4: What are the typical starting materials for a one-step synthesis of this compound?

A4: A common and environmentally friendly one-step synthesis of this compound starts with eugenol.[6][7][8] The process involves both O-methylation of the phenolic hydroxyl group and isomerization of the allyl side chain.[6] Green chemistry approaches utilize dimethyl carbonate (DMC) as a non-toxic methylating agent.[6][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow Reaction Rate / Incomplete Conversion 1. Inefficient catalyst system. 2. Sub-optimal reaction temperature. 3. Poor mixing or phase contact. 4. Incorrect molar ratios of reactants and catalysts.1. Ensure the use of an effective catalyst combination, such as K₂CO₃ with PEG-800.[6][7][8] 2. Optimize the reaction temperature. For the K₂CO₃/PEG-800 system, 140°C has been shown to be effective.[7] 3. Use a phase-transfer catalyst like PEG-800 to improve the interaction between solid and liquid phases.[6][7][8] Ensure adequate stirring. 4. Verify the molar ratios. An effective ratio for eugenol:DMC:K₂CO₃:PEG-800 is 1:3:0.09:0.08.[7]
Low Yield of this compound 1. Formation of by-products. 2. Sub-optimal catalyst concentration. 3. Incorrect dripping rate of the methylating agent.1. Optimize reaction conditions (temperature, catalyst) to improve selectivity towards this compound. 2. An excess of PTC (PEG-800) can increase viscosity and hinder contact between reactants, leading to lower conversion.[6][8] Adjust the PTC ratio as recommended. 3. A controlled drip rate of DMC (e.g., 0.09 mL/min) is crucial.[7] An excessively fast rate can lead to the accumulation of by-products like methanol, which can inhibit the reaction.[6]
Low Selectivity for this compound (High Methyl Eugenol) 1. Isomerization step is inefficient. 2. Inappropriate catalyst for isomerization.1. Ensure the catalyst system promotes both methylation and isomerization. The combination of a solid base (like K₂CO₃) and a PTC is effective for the one-step process.[6][10] 2. The basicity of the catalyst is important for the isomerization of the double bond.[10]
Difficulty in Product Isolation 1. High viscosity of the reaction mixture.1. If using PEG, be mindful that higher molecular weight PEGs can increase viscosity. Consider the grade of PEG being used.

Experimental Protocols

One-Step Green Synthesis of this compound

This protocol is based on the optimized conditions reported for a green synthesis approach.[7]

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol 800 (PEG-800)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and dropping funnel

  • Heating mantle with temperature control

Procedure:

  • To a reaction vessel, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) in the molar ratio of 1:0.09:0.08, respectively.

  • Begin stirring the mixture and heat it to 140°C.

  • Once the temperature is stable, add dimethyl carbonate (DMC) dropwise using a dropping funnel at a rate of approximately 0.09 mL/min. The molar ratio of eugenol to DMC should be 1:3.

  • Maintain the reaction at 140°C for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Proceed with standard workup and purification procedures (e.g., extraction and distillation) to isolate the this compound.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for One-Step this compound Synthesis

Catalyst SystemEugenol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reaction Time (h)Temperature (°C)
K₂CO₃ + PEG-800 [7]93.1 86.1 91.6 3 140
KOH + PEG-800[6]-75.280.13160
NaOH + PEG-800[6]-69.875.33160
Na₂CO₃ + PEG-800[6]-65.470.23160

Data presented for comparison is based on a reaction time of 3 hours and a temperature of 160°C for the latter three catalyst systems as per the source.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Step Synthesis cluster_workup Product Isolation Eugenol Eugenol ReactionMixture Combine Eugenol, K₂CO₃, and PEG-800 Eugenol->ReactionMixture DMC Dimethyl Carbonate DMC_Addition Add DMC dropwise (0.09 mL/min) DMC->DMC_Addition K2CO3 K₂CO₃ K2CO3->ReactionMixture PEG800 PEG-800 PEG800->ReactionMixture Heating Heat to 140°C ReactionMixture->Heating Heating->DMC_Addition Reaction Maintain at 140°C for 3 hours DMC_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Purification Extraction and Purification Cooling->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the one-step synthesis of this compound.

troubleshooting_workflow Start Slow Reaction or Low Yield CheckTemp Is Temperature Optimal (e.g., 140°C)? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst System Correct (e.g., K₂CO₃/PEG-800)? CheckTemp->CheckCatalyst Yes AdjustTemp->CheckCatalyst CorrectCatalyst Verify Catalyst and Ratios CheckCatalyst->CorrectCatalyst No CheckDMC Is DMC Addition Rate Controlled (e.g., 0.09 mL/min)? CheckCatalyst->CheckDMC Yes CorrectCatalyst->CheckDMC AdjustDMC Adjust DMC Drip Rate CheckDMC->AdjustDMC No ReRun Re-run Experiment CheckDMC->ReRun Yes AdjustDMC->ReRun

Caption: Troubleshooting workflow for slow reaction or low yield in this compound synthesis.

References

Technical Support Center: Isomerization of Methyl Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of methyl eugenol to isomethyl eugenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the isomerization of methyl eugenol?

A1: The most common methods for the isomerization of methyl eugenol to isomethyl eugenol involve the use of a catalyst. These methods can be broadly categorized as:

  • Base-catalyzed isomerization: This typically involves strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent.

  • Transition metal-catalyzed isomerization: Ruthenium complexes, such as [RuCl2(PPh3)3], are effective catalysts for this transformation, often offering high selectivity under milder conditions.

Q2: What is the typical product distribution in this isomerization?

A2: The primary products are the (E)- and (Z)-isomers of isomethyl eugenol. The trans-(E)-isomer is generally the thermodynamically more stable and desired product. The ratio of (E)- to (Z)-isomers can be influenced by the choice of catalyst and reaction conditions.

Q3: What are the main side reactions to be aware of during the isomerization of methyl eugenol?

A3: The primary side reactions include:

  • Oxidation: Methyl eugenol can undergo autoxidation, especially when exposed to air, forming hydroperoxides.[1] The product, isomethyl eugenol, can also degrade, sometimes indicated by a color change to red in the presence of light and alkaline bases.

  • Dimerization: Under certain catalytic conditions, particularly with residual phenolic compounds like eugenol, oxidative coupling can lead to the formation of dimers.

  • Polymerization: The allyl or propenyl groups can undergo radical-initiated polymerization, especially at higher temperatures or in the presence of radical initiators.

  • Incomplete Isomerization: Residual methyl eugenol will be present if the reaction does not go to completion.

Q4: How can I monitor the progress of the reaction?

A4: The most common and effective method for monitoring the reaction progress is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material (methyl eugenol), the desired products ((E)- and (Z)-isomethyl eugenol), and any side products.[2] Aliquots can be taken from the reaction mixture at different time intervals to determine the conversion of the starting material and the selectivity for the desired isomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of methyl eugenol 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Insufficient reaction time. 4. Presence of inhibitors.1. Use a fresh or properly activated catalyst. For base catalysts, ensure they are anhydrous. 2. Increase the reaction temperature in increments. For ruthenium catalysts, temperatures around 50°C have shown good conversion. For base-catalyzed reactions, higher temperatures may be required. 3. Extend the reaction time and monitor by GC-MS. 4. Purify the starting material and ensure the solvent is dry and free of impurities.
Formation of a dark-colored reaction mixture 1. Oxidation of methyl eugenol or isomethyl eugenol. 2. Degradation of the product in a strong alkaline medium.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. If using a strong base, consider lowering the reaction temperature or using a milder base if possible. Neutralize the reaction mixture promptly upon completion.
Presence of unexpected peaks in GC-MS analysis 1. Dimerization or polymerization side reactions. 2. Contaminants in the starting material or solvent.1. Lower the reaction temperature. Ensure high purity of the starting material. If dimerization is suspected, consider using a catalyst less prone to oxidative coupling. 2. Verify the purity of all reagents before use.
Low selectivity for the desired (E)-isomethyl eugenol 1. Suboptimal catalyst. 2. Inappropriate reaction temperature.1. Ruthenium-based catalysts often provide high selectivity for the trans-isomer. 2. Optimize the reaction temperature. For [RuCl2(PPh3)3], 50°C has been shown to provide good selectivity.

Quantitative Data on Reaction Conditions

Table 1: Isomerization of Methyl Eugenol using a Ruthenium Catalyst

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[RuCl2(PPh3)3]12524Low-
[RuCl2(PPh3)3]15024~85~75
[RuCl2(PPh3)3]17524HighLower

Table 2: One-Step Synthesis of Isomethyl Eugenol Methyl Ether (IEME) from Eugenol (Illustrating Isomerization Conditions)

Catalyst SystemTemperature (°C)Time (h)Eugenol Conversion (%)IEME Yield (%)IEME Selectivity (%)Reference
K2CO3 + PEG-800140393.186.191.6[3]
KOH + PEG-800160398.985.586.5[3]
NaOH + PEG-800160395.378.282.1[3]

Experimental Protocols

Protocol 1: Isomerization of Methyl Eugenol using a Ruthenium Catalyst

Materials:

  • Methyl eugenol

  • Dichlorotristriphenylphosphineruthenium(II) ([RuCl2(PPh3)3])

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stir bar, add methyl eugenol.

  • Add the desired amount of [RuCl2(PPh3)3] catalyst (e.g., 1 mol% relative to the substrate).

  • If using a solvent, add the anhydrous, degassed solvent to the vessel.

  • Seal the reaction vessel and purge with an inert gas for 10-15 minutes to remove any oxygen.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 50°C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be removed by filtration through a short column of silica gel.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Base-Catalyzed Isomerization of Methyl Eugenol (General Procedure)

Materials:

  • Methyl eugenol

  • Potassium hydroxide (KOH), powdered and anhydrous

  • High-boiling point solvent (e.g., ethylene glycol)

  • Reaction flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask with a condenser and a magnetic stir bar.

  • Add the solvent (e.g., ethylene glycol) to the flask.

  • Add the powdered, anhydrous potassium hydroxide to the solvent and stir to dissolve.

  • Add the methyl eugenol to the mixture.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically high temperatures are required for base-catalyzed isomerization) and reflux for several hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Visualizations

Isomerization_Pathway methyl_eugenol Methyl Eugenol isomethyl_eugenol Isomethyl Eugenol (cis- and trans-isomers) methyl_eugenol->isomethyl_eugenol Isomerization (Base or Ru Catalyst) side_products Side Products (Dimers, Polymers, Oxidation Products) methyl_eugenol->side_products Side Reactions isomethyl_eugenol->side_products Degradation

Caption: Reaction pathway for the isomerization of methyl eugenol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Select Reagents (Methyl Eugenol, Catalyst, Solvent) setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup mix Mix Reagents setup->mix heat Heat to Desired Temperature mix->heat monitor Monitor Progress (GC-MS) heat->monitor monitor->heat Continue Reaction quench Quench and Neutralize monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Distillation/Chromatography) extract->purify analyze Final Product Analysis purify->analyze

Caption: General experimental workflow for methyl eugenol isomerization.

References

Technical Support Center: Stabilizing Methyl Isoeugenol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of methyl isoeugenol in cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your formulations containing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the instability of this compound, such as discoloration, degradation, and loss of fragrance.

Q1: My formulation containing this compound is turning reddish-brown upon exposure to light. What is causing this discoloration and how can I prevent it?

A1: this compound is known to become red under light and in alkaline conditions.[1] This discoloration is likely due to photo-oxidation. The degradation of isoeugenol, a related compound, is associated with the formation of quinone methide intermediates, which can lead to colored byproducts.[2]

Troubleshooting Steps:

  • Photostability Testing: Conduct photostability testing to confirm that light exposure is the cause of discoloration. Expose your formulation in its final packaging to a controlled light source, such as one providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] Include a control sample protected from light (e.g., wrapped in aluminum foil) for comparison.

  • Incorporate a UV Absorber: The addition of a UV absorber, such as benzophenone at a concentration of 0.1%, can help prevent discoloration caused by UV radiation.

  • Use Opaque Packaging: If the discoloration persists, consider using opaque or UV-protective packaging to shield the formulation from light.

  • Antioxidant Addition: Incorporate antioxidants to inhibit the oxidative degradation pathway. See Q3 for recommended antioxidants.

Q2: I've observed a decrease in the characteristic fragrance of this compound in my cream formulation over time. What could be the reason?

A2: The loss of fragrance intensity is likely due to the chemical degradation of this compound. This can be accelerated by factors such as pH, temperature, and exposure to oxygen. Isoeugenol, a similar compound, has been shown to be moderately stable at low temperatures (5°C) in dark conditions, but its stability decreases at higher temperatures and with light exposure.[2]

Troubleshooting Steps:

  • pH Adjustment: this compound is more stable in neutral to slightly acidic conditions. It is recommended to avoid alkaline bases, such as those found in some shower gels and shampoos.[1] Measure the pH of your formulation and adjust it to a range of 5.5-6.5 if necessary.

  • Accelerated Stability Testing: Conduct accelerated stability testing to assess the impact of temperature on your formulation. Store samples at elevated temperatures (e.g., 40°C, 45°C) for a period of three months.[3][4] A product that is stable at 45°C for three months is predicted to be stable at room temperature for two years.[3]

  • Headspace Analysis: To quantify the loss of fragrance, you can use analytical techniques such as headspace gas chromatography-mass spectrometry (HS-GC-MS) to measure the concentration of this compound in the headspace of your product containers over time.

  • Antioxidant Protection: The addition of antioxidants can help prevent the oxidative degradation that leads to fragrance loss.

Q3: What are the most effective antioxidants for stabilizing this compound, and at what concentrations should they be used?

A3: The choice of antioxidant can significantly impact the stability of this compound. While various antioxidants are available, tocopherols (Vitamin E) and Butylated Hydroxytoluene (BHT) are commonly used for fragrances.

  • Tocopherols: Studies have shown that tocopherols can be superior to BHT in stabilizing fragrances like benzaldehyde against autoxidation.[5] Natural tocopherols are effective in protecting lipids and fragrances from rancidity.[6]

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic antioxidant widely used in cosmetics. It can work synergistically with other antioxidants like tocopherols, where BHT can regenerate α-tocopherol from its radical form, enhancing the overall antioxidant effect.[7]

  • Ascorbyl Palmitate: This is a fat-soluble derivative of Vitamin C that can also be used. The stability of ascorbyl palmitate itself can be influenced by its concentration and location within an emulsion.[8]

Recommended Starting Concentrations:

AntioxidantRecommended Starting Concentration (% w/w)
Tocopherol (Vitamin E)0.05 - 0.2%
BHT0.01 - 0.1%
Ascorbyl Palmitate0.1 - 0.5%
Combination (e.g., Tocopherol + BHT)Start with lower ends of individual ranges

It is crucial to conduct stability studies with varying concentrations of antioxidants to determine the optimal level for your specific formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the stability of this compound in your cosmetic formulations.

Protocol 1: Accelerated Stability Testing of this compound in an O/W Emulsion

Objective: To evaluate the chemical and physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated temperature and humidity conditions.

Materials:

  • Your O/W emulsion containing this compound.

  • Control O/W emulsion without this compound.

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.

  • pH meter, viscometer, microscope.

  • HPLC-DAD system for chemical analysis.

Methodology:

  • Sample Preparation: Prepare three batches of your O/W emulsion containing this compound. Package the samples in the final intended commercial packaging.

  • Initial Analysis (Time 0):

    • Physical Evaluation: Assess and record the appearance (color, homogeneity), odor, pH, and viscosity of each batch.

    • Microscopic Evaluation: Examine the emulsion under a microscope to determine the initial droplet size and distribution.

    • Chemical Analysis: Determine the initial concentration of this compound using a validated HPLC-DAD method (see Protocol 3).

  • Stability Storage: Place the packaged samples in the stability chamber at 40°C / 75% RH.

  • Testing Schedule: Pull samples for analysis at specified time points, typically 1, 2, and 3 months. For a six-month study, recommended time points are 0, 3, and 6 months.[9][10]

  • Analysis at Each Time Point: Repeat the physical, microscopic, and chemical analyses performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data. Significant changes in physical properties or a degradation of this compound by more than 5-10% would indicate instability.

Protocol 2: Comparative Evaluation of Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants (e.g., BHT, Tocopherol, Ascorbyl Palmitate) in preventing the discoloration and degradation of this compound in a cosmetic cream under light exposure.

Materials:

  • Cosmetic cream base.

  • This compound.

  • Antioxidants: BHT, Tocopherol, Ascorbyl Palmitate.

  • Photostability chamber with a broad-spectrum light source (e.g., Xenon lamp).

  • Colorimeter or spectrophotometer for color measurement.

  • HPLC-DAD system.

Methodology:

  • Formulation Preparation:

    • Prepare a control batch of the cream with this compound but no antioxidant.

    • Prepare test batches of the cream containing this compound and each antioxidant at a predetermined concentration (e.g., 0.1% w/w).

  • Sample Exposure:

    • Place samples of each formulation in transparent containers (e.g., quartz cells or clear glass jars).

    • Prepare a corresponding set of samples protected from light (dark controls) by wrapping them in aluminum foil.

    • Expose the transparent samples in the photostability chamber to a controlled light source. A total illumination of at least 1.2 million lux hours and an integrated near UV energy of at least 200 watt hours/square meter is recommended.

  • Analysis:

    • Color Measurement: At regular intervals (e.g., 0, 24, 48, 72 hours), measure the color of all samples using a colorimeter (measuring L, a, b* values).

    • Chemical Analysis: At the end of the exposure period, determine the concentration of this compound in both the exposed and dark control samples using HPLC-DAD.

  • Data Analysis:

    • Calculate the change in color (ΔE*) for each formulation over time.

    • Calculate the percentage degradation of this compound for each formulation compared to its dark control.

    • Compare the ΔE* and degradation percentages between the control and the different antioxidant-containing formulations to determine the most effective antioxidant.

Protocol 3: HPLC-DAD Method for Quantification of this compound and its Degradation Products

Objective: To develop and validate a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of this compound and its potential degradation products in a cosmetic matrix.

Materials:

  • HPLC system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape). For example, start with 50% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at multiple wavelengths, including the λmax of this compound (approximately 260 nm and 305 nm), and scan a wider range (e.g., 200-400 nm) to detect degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic formulation.

    • Extract the this compound and its degradation products using a suitable solvent (e.g., methanol or acetonitrile). This may involve sonication and centrifugation to separate the excipients.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification:

    • Identify the peak for this compound based on its retention time and UV spectrum compared to the standard.

    • Quantify the concentration of this compound using the calibration curve.

    • Monitor for the appearance of new peaks in the chromatograms of stressed samples, which would indicate degradation products. The DAD can provide the UV spectra of these new peaks, which may aid in their identification.

Data Presentation

Table 1: Stability of this compound (1% in O/W Cream) under Accelerated Conditions (40°C / 75% RH)

Time (Months)AppearancepHViscosity (cP)This compound Assay (%)
0White, homogenous6.015000100.0
1White, homogenous5.91480098.5
2White, homogenous5.91475097.1
3Slight yellowing5.81450095.2

Table 2: Efficacy of Antioxidants (0.1% w/w) on Color Stability of this compound (1% in O/W Cream) after 72h Light Exposure

FormulationΔE* (Color Change)This compound Degradation (%)
Control (No Antioxidant)12.515.2
BHT4.25.1
Tocopherol3.54.3
Ascorbyl Palmitate5.86.9

Visualizations

degradation_pathway methyl_isoeugenol This compound intermediate Radical Intermediate methyl_isoeugenol->intermediate Light, O2, High pH quinone Quinone Methide intermediate->quinone stabilized Stabilized Intermediate intermediate->stabilized H+ donation discoloration Discoloration / Degradation Products quinone->discoloration antioxidant Antioxidant (e.g., Tocopherol, BHT) antioxidant->stabilized

Caption: Proposed degradation pathway of this compound and the intervention point for antioxidants.

stability_workflow cluster_prep Formulation & Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_evaluation Evaluation formulation Prepare Test Formulations (Control & with Antioxidants) accelerated Accelerated Stability (Temp/Humidity) formulation->accelerated photostability Photostability (Light Exposure) formulation->photostability physical Physical Evaluation (Color, pH, Viscosity) accelerated->physical chemical Chemical Analysis (HPLC-DAD) accelerated->chemical photostability->physical photostability->chemical data_analysis Data Analysis & Comparison physical->data_analysis chemical->data_analysis conclusion Determine Optimal Antioxidant & Concentration data_analysis->conclusion

Caption: Experimental workflow for evaluating the stability of this compound in cosmetic formulations.

References

Validation & Comparative

A Comparative Guide to the Quantification of Methyl Isoeugenol: Evaluating the Accuracy of GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl isoeugenol, a naturally occurring phenylpropanoid found in various essential oils and plants, is crucial for quality control, safety assessment, and regulatory compliance in the food, fragrance, and pharmaceutical industries. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantification of this compound. The information is supported by experimental data from studies on this compound and structurally similar compounds.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for this purpose, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches with distinct advantages and limitations.

Below is a summary of the performance characteristics of these methods based on available literature for this compound and its close structural analogs, methyl eugenol and isoeugenol.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MS / GC-MS/MSHPLCqNMR (Quantitative NMR)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity, with detection typically by UV or fluorescence.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Selectivity High to Very High (Excellent with MS/MS)Moderate to HighHigh
Sensitivity Very HighHighModerate
Linearity (R²) >0.998[1]>0.997[2]Not explicitly reported for this compound, but generally high.
Limit of Detection (LOD) As low as 1.0 µg/kg in liquid samples[1][3]13 µg/kg (for isoeugenol)[4]Generally in the µg/mL to mg/mL range.
Limit of Quantification (LOQ) 0.7 µg/kg (for methyl eugenol)4 µg/kg (for isoeugenol)[4]Generally higher than chromatographic methods.
Accuracy (Recovery) 94.15-101.18%[1][3]91.2-108.0% (for isoeugenol)[2]High, as it can be a primary ratio method.
Precision (%RSD) <9.0%[1][3]<8.0% (for isoeugenol)[2]Typically very high (<2%).
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost Moderate to HighModerateHigh
Primary Application Routine quality control, trace analysis, and regulatory testing.[3]Analysis of less volatile or thermally labile compounds.Structural elucidation and purity determination without a reference standard.[5]

Experimental Protocols

A detailed experimental protocol is essential for achieving accurate and reproducible results. Below is a typical methodology for the quantification of this compound in an essential oil matrix using GC-MS.

Experimental Protocol: Quantification of this compound by GC-MS

1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in a suitable solvent such as hexane or methanol. Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of an appropriate internal standard (e.g., tetradecane or a deuterated analog) at a concentration of 1000 µg/mL in the same solvent.

  • Sample Preparation: Accurately weigh a known amount of the essential oil sample (e.g., 100 mg) into a volumetric flask. Add a precise volume of the internal standard solution and dilute to the mark with the solvent. For a 10 mL final volume, this would result in a 10 mg/mL sample solution. A dilution may be necessary to bring the this compound concentration within the calibration range. For instance, a 1:100 dilution of the initial sample solution would be appropriate for many essential oils.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 178, 163, 147) and the internal standard.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial sample weight and dilution factors.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for this compound quantification by GC-MS and a logical relationship for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Weighing & Dilution Sample->Dilution Standard This compound Standard Cal_Standards Calibration Standards Standard->Cal_Standards Solvent Solvent (e.g., Hexane) Solvent->Dilution IS Internal Standard IS->Dilution Injection GC Injection Dilution->Injection Cal_Standards->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

GC-MS workflow for this compound quantification.

Analytical_Technique_Selection Start Analytical Goal Trace Trace Level Quantification? Start->Trace Structure Structural Elucidation Needed? Start->Structure GCMS GC-MS / GC-MS/MS Trace->GCMS Yes HPLC HPLC Trace->HPLC No Structure->GCMS No NMR qNMR Structure->NMR Yes Volatile Volatile & Thermally Stable? Volatile->GCMS Yes Volatile->HPLC No HPLC->Volatile

References

Methyl Isoeugenol's Antifungal Power: A Comparative Analysis with Other Phenylpropanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals methyl isoeugenol as a potent antifungal agent, often exhibiting comparable or superior activity to other well-known phenylpropanoids. This guide provides a detailed comparison of the in vitro antifungal efficacy of this compound against other phenylpropanoids, supported by quantitative data, experimental protocols, and an examination of the underlying mechanisms of action. This information is critical for researchers and drug development professionals exploring new antifungal therapies.

Quantitative Comparison of Antifungal Activity

The antifungal activity of this compound and other selected phenylpropanoids has been evaluated against a variety of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, where a lower value indicates greater efficacy.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Candida albicans310 - 620[1]
Microsporum canis78 - 150[1]
Aspergillus niger116.1 (IC50)[2]
Methyl Eugenol Candida albicans310 - 620[1]
Microsporum canis78 - 150[1]
Eugenol Candida albicans150 - 620[1]
Microsporum canis39[1]
Trichophyton rubrum256[3]
Isoeugenol Candida albicans24.75 - 25.25 (inhibition zone in mm)[4]
Aspergillus fumigatus312[5]
Candida tropicalis128 - 256
Candida glabrata128 - 256
Anethole Candida albicans620[1]
Microsporum canis78 - 150[1]
Estragole Candida albicans620 - 1250[1]
Microsporum canis19 - 39[1]

Experimental Protocols

The data presented in this guide were primarily obtained using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. A standardized suspension of the target fungus is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Key Steps:

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The inoculum is prepared by harvesting fungal spores or yeast cells and suspending them in a sterile saline solution. The suspension is then adjusted to a specific turbidity, typically corresponding to a cell density of 1-5 x 10^6 CFU/mL.

  • Preparation of Test Compounds: The phenylpropanoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium, such as RPMI-1640, within the wells of a 96-well plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • Determination of MIC: After incubation, the plates are visually inspected or read using a spectrophotometer to determine the lowest concentration of the test compound that prevents visible fungal growth. This concentration is recorded as the MIC.

Mechanism of Action: Targeting the Fungal Cell Envelope

The primary mechanism of antifungal action for many phenylpropanoids, including this compound, involves the disruption of the fungal cell membrane and cell wall. This disruption leads to a cascade of events that ultimately result in cell death.

Phenylpropanoids can interfere with the structural integrity of the cell membrane, leading to increased permeability and leakage of essential intracellular components. A key target within the fungal cell membrane is ergosterol , a sterol that is vital for maintaining membrane fluidity and function. Several studies have indicated that eugenol and methyl eugenol can inhibit the biosynthesis of ergosterol.[3][4] This inhibition weakens the cell membrane, making the fungus more susceptible to osmotic stress and other environmental challenges.

The disruption of the cell membrane and the inhibition of ergosterol biosynthesis can also impact downstream signaling pathways that are crucial for fungal growth, proliferation, and virulence. One such pathway is the Target of Rapamycin (TOR) signaling pathway , a central regulator of cell growth in response to nutrient availability and stress. By compromising cell membrane integrity, phenylpropanoids can induce cellular stress that may lead to the modulation of the TOR pathway, further inhibiting fungal growth.

Below is a diagram illustrating the proposed mechanism of action for phenylpropanoids against fungal cells.

Antifungal_Mechanism cluster_phenylpropanoids Phenylpropanoids cluster_fungal_cell Fungal Cell methyl_isoeugenol This compound cell_membrane Cell Membrane Integrity methyl_isoeugenol->cell_membrane Disrupts ergosterol Ergosterol Biosynthesis methyl_isoeugenol->ergosterol Inhibits cell_wall Cell Wall Synthesis methyl_isoeugenol->cell_wall Inhibits other_phenylpropanoids Other Phenylpropanoids other_phenylpropanoids->cell_membrane Disrupts other_phenylpropanoids->ergosterol Inhibits other_phenylpropanoids->cell_wall Inhibits tor_pathway TOR Signaling Pathway cell_membrane->tor_pathway Impacts cell_growth Inhibition of Cell Growth cell_membrane->cell_growth ergosterol->cell_membrane Maintains cell_wall->cell_growth tor_pathway->cell_growth

Caption: Proposed antifungal mechanism of phenylpropanoids.

References

A Comparative Analysis of the Bioactivities of Methyl Isoeugenol and Methyl Eugenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of methyl isoeugenol and methyl eugenol reveals significant differences in their cytotoxic, metabolic, and antimicrobial profiles. While both compounds are structurally similar phenylpropenes, the position of a double bond in their side chain dramatically influences their interaction with biological systems. This guide synthesizes available experimental data to provide a clear comparison for researchers in pharmacology and drug development.

Key Bioactivity Comparison

BioactivityThis compoundMethyl EugenolKey Findings
Cytotoxicity Less cytotoxicMore cytotoxicMethyl eugenol's metabolic pathway leads to the formation of a DNA-binding carcinogen, contributing to its higher cytotoxicity.[1]
Antioxidant Activity Data suggests potent activity (inferred from isoeugenol)Moderate activity (IC50: 2.253 µg/mL, DPPH assay)[2]While direct comparative data is limited, studies on their parent compounds (isoeugenol and eugenol) indicate that the isoeugenol structure is associated with stronger antioxidant potential.
Anti-inflammatory Activity Potentially significantModerate activity (IC50: 36.44 µg/mL, Egg albumin denaturation assay)[2]Methyl eugenol has demonstrated anti-inflammatory properties. The activity of this compound is inferred to be significant based on the known anti-inflammatory effects of isoeugenol.
Antimicrobial Activity Broader spectrum, particularly against Gram-positive bacteria (inferred from isoeugenol)Moderate activityStudies on their non-methylated precursors show isoeugenol has a slight advantage in antibacterial activity, especially against Gram-positive bacteria.
Antifungal Activity EC50: 75.3 µg/mL (against Fusarium oxysporum)EC50: 104.2 µg/mL (against Fusarium oxysporum)This compound demonstrates stronger antifungal activity against Fusarium oxysporum than methyl eugenol.
Metabolism & Genotoxicity Primarily detoxification pathwaysPathway leads to genotoxic metaboliteThe primary metabolic route for methyl eugenol involves the formation of a carbocation that can form DNA adducts, leading to genotoxicity. In contrast, isoeugenol's metabolism favors detoxification through conjugation.[3]

Detailed Bioactivity Analysis

Cytotoxicity and Metabolic Pathways

The most striking difference between this compound and methyl eugenol lies in their cytotoxicity, which is a direct consequence of their distinct metabolic pathways. Methyl eugenol is classified as a "group 2B carcinogen" by the IARC, whereas this compound is generally recognized as safe (GRAS) by the FDA.[1]

Experimental evidence indicates that methyl eugenol is more cytotoxic than this compound in cultured mouse primary hepatocytes.[1] This difference is attributed to their metabolic activation. The major metabolic pathway for methyl eugenol involves benzylic hydroxylation and the formation of 1'-sulfoxymethyleugenol, which leads to a carbocation that can form DNA adducts, inducing genotoxicity and carcinogenicity.[3]

In contrast, the primary metabolic pathway for the related compound isoeugenol is detoxification through the conjugation of its phenolic hydroxyl group with sulfate and glucuronic acid.[3] While the metabolism of this compound is less detailed in the available literature, the structural similarity to isoeugenol suggests a preference for detoxification pathways over the formation of reactive, genotoxic intermediates.

dot

Metabolic_Pathways cluster_ME Methyl Eugenol Metabolism cluster_MIE This compound (inferred from Isoeugenol) Metabolism ME Methyl Eugenol ME_OH Benzylic Hydroxylation ME->ME_OH P450 Enzymes Sulfotransferase Sulfotransferase ME_OH->Sulfotransferase Carbocation Carbocation (Genotoxic) Sulfotransferase->Carbocation DNA_Adducts DNA Adducts Carbocation->DNA_Adducts MIE This compound Conjugation Conjugation (Glucuronidation/Sulfation) MIE->Conjugation UGTs/SULTs Detoxified_Metabolite Detoxified Metabolite Conjugation->Detoxified_Metabolite

Caption: Contrasting metabolic pathways of methyl eugenol and this compound.

Antioxidant Activity
Anti-inflammatory Activity

Methyl eugenol has been shown to possess anti-inflammatory properties, with an IC50 value of 36.44 µg/mL in an in-vitro egg albumin denaturation assay.[2] The anti-inflammatory potential of this compound has not been as extensively quantified in comparative studies. However, the known anti-inflammatory effects of isoeugenol suggest that its methylated counterpart would also exhibit this activity.

Antimicrobial and Antifungal Activity

Comparative studies on the non-methylated forms, eugenol and isoeugenol, have demonstrated that both possess strong antibacterial activity against a range of foodborne pathogens. Isoeugenol showed a slight advantage, particularly against Gram-positive bacteria.

In a direct comparison of their antifungal properties, this compound was found to be more effective against the plant pathogenic fungus Fusarium oxysporum than methyl eugenol. The EC50 values were 75.3 µg/mL for this compound and 104.2 µg/mL for methyl eugenol.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity): This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Egg Albumin Denaturation Assay (for Anti-inflammatory Activity): This in-vitro assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit protein denaturation. A solution of egg albumin is prepared, and the pH is adjusted. The test compound is added to the albumin solution and incubated at a specific temperature to induce denaturation. The turbidity of the solution is measured using a spectrophotometer. The percentage of inhibition of denaturation is calculated, and the IC50 value is determined.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. A standardized suspension of the target microorganism is added to each well. The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

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Experimental_Workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_inflammatory Anti-inflammatory Activity (Albumin Denaturation) cluster_antimicrobial Antimicrobial Activity (MIC Determination) A1 Prepare DPPH Solution A2 Add Test Compound A1->A2 A3 Measure Absorbance Decrease A2->A3 A4 Calculate IC50 A3->A4 B1 Prepare Egg Albumin Solution B2 Add Test Compound B1->B2 B3 Induce Denaturation (Heat) B2->B3 B4 Measure Turbidity B3->B4 B5 Calculate IC50 B4->B5 C1 Serial Dilution of Compound C2 Inoculate with Microorganism C1->C2 C3 Incubate C2->C3 C4 Observe for Growth Inhibition C3->C4 C5 Determine MIC C4->C5

Caption: Workflow for key bioactivity assays.

Conclusion

The available data clearly indicates that while this compound and methyl eugenol are isomers, their bioactivities are not interchangeable. Methyl eugenol exhibits greater cytotoxicity and carries a genotoxic potential due to its metabolic activation pathway. Conversely, this compound appears to be a safer compound with potentially stronger antioxidant and antifungal properties. These differences are critical for researchers and professionals in drug development to consider when evaluating these compounds for potential therapeutic or commercial applications. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their antioxidant and anti-inflammatory activities.

References

Comparative Analysis of Methyl Isoeugenol Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Methyl isoeugenol, a valuable compound in the flavor, fragrance, and pharmaceutical industries, is synthesized through various methods, primarily from the readily available precursor, eugenol. This guide provides a comparative analysis of the prevalent synthesis routes, focusing on traditional two-step methods and modern one-step "green" chemistry approaches. The objective is to offer researchers and drug development professionals a comprehensive overview of the performance, experimental protocols, and underlying principles of these synthetic strategies.

Synthesis Strategies: A Comparative Overview

The synthesis of this compound from eugenol fundamentally involves two key chemical transformations: the isomerization of the allyl side chain and the methylation of the phenolic hydroxyl group. These transformations can be performed sequentially in a two-step process or concurrently in a one-step reaction.

1. Two-Step Synthesis: This traditional approach first involves the isomerization of eugenol to isoeugenol, typically catalyzed by a strong base like potassium hydroxide (KOH) in a high-boiling point solvent. The resulting isoeugenol is then isolated and subsequently methylated. The methylation step can be achieved using various methylating agents, such as the highly toxic dimethyl sulfate (DMS) or methyl halides. A classic laboratory-scale methylation is the Williamson ether synthesis, which involves deprotonating the isoeugenol with a strong base to form an alkoxide, followed by reaction with a methyl halide[1].

2. One-Step Synthesis: More recent advancements have focused on developing a more efficient and environmentally friendly one-step process. This method combines the isomerization and methylation reactions in a single pot, often utilizing greener reagents and catalysts. A prominent example is the use of dimethyl carbonate (DMC) as a non-toxic methylating agent, coupled with a base and a phase-transfer catalyst (PTC)[2][3][4]. This approach not only simplifies the procedure but also aligns with the principles of green chemistry by reducing waste and avoiding hazardous materials[2][5]. Microwave-assisted synthesis has also been explored to accelerate the one-step conversion[6].

Quantitative Performance Data

The choice of synthesis method significantly impacts the yield, selectivity, and overall efficiency of this compound production. The following table summarizes the quantitative data from various reported methods.

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Selectivity (%) Key Advantages Key Disadvantages
Traditional Two-Step Eugenol1. Isomerization: KOH2. Methylation: DMS, NaOHHigh temperature~83%[7]ModerateWell-established methodUse of toxic reagents (DMS), multi-step process, high energy consumption[5]
Williamson Ether Synthesis IsoeugenolSodium, Methyl ChlorideNot specifiedNot specifiedNot specifiedStandard ether synthesis methodRequires pure sodium and gaseous methyl chloride[1]
One-Step Green Synthesis EugenolDMC, K₂CO₃, PEG-800 (PTC)140°C, 3 hours86.1%[2][3][4]91.6%[2][3][4]Environmentally friendly, one-pot reaction, high yield and selectivityRequires a phase-transfer catalyst
One-Step Pressurized EugenolDMC, KOH (solid), PEG-400 (PTC)180-200°C, 4-5 hours, under pressure>90% (claimed)Not specifiedHigh yield, one-step processRequires high pressure and temperature, specialized equipment[5]
Microwave-Assisted One-Step EugenolDMS, KOH/NaOH, TBAB (PTC)20-50 secondsNot specifiedNot specifiedExtremely rapid reaction timeRequires microwave reactor, uses toxic DMS[6]

Experimental Protocols

Protocol 1: One-Step Green Synthesis of this compound from Eugenol

This protocol is based on the work by Wang et al. (2024), which describes an efficient and environmentally friendly one-step synthesis using dimethyl carbonate (DMC) and a phase-transfer catalyst (PTC).[2][3][4]

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 800 (PEG-800)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

Procedure:

  • Set up the reaction apparatus consisting of a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) to the flask. The optimal molar ratio is n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[3][4]

  • Heat the mixture to 140°C with stirring.[3][4]

  • Once the temperature is stable, add dimethyl carbonate (DMC) dropwise from the dropping funnel at a rate of 0.09 mL/min.[3][4]

  • Continue the reaction for 3 hours at 140°C.[3][4]

  • During the reaction, carbon dioxide and methanol are produced as by-products. The removal of methanol can help drive the reaction forward.[2]

  • After cooling, the reaction mixture can be diluted with an organic solvent and washed with water to remove the catalyst and any unreacted base.

  • The final product, this compound, can be purified by distillation. The yield of this compound is reported to be 86.1% with a selectivity of 91.6%.[2][3][4]

Protocol 2: Traditional Two-Step Synthesis (General Procedure)

This protocol outlines the general steps for the traditional isomerization of eugenol followed by methylation.

Step 1: Isomerization of Eugenol to Isoeugenol

  • In a reaction vessel, dissolve eugenol in a high-boiling point solvent such as ethylene glycol.

  • Add a strong base, typically potassium hydroxide (KOH).

  • Heat the mixture to a high temperature (e.g., >150°C) and reflux for several hours to facilitate the isomerization of the allyl group to the propenyl group.

  • Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, neutralize the base with an acid, and extract the isoeugenol using an organic solvent.

  • Purify the isoeugenol by distillation.

Step 2: Methylation of Isoeugenol

  • Dissolve the purified isoeugenol in a suitable solvent (e.g., methanol, acetone).

  • Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

  • Slowly add a methylating agent, such as dimethyl sulfate (DMS), to the reaction mixture while controlling the temperature, as the reaction can be exothermic.

  • Stir the reaction mixture until the methylation is complete.

  • Work up the reaction by adding water and extracting the this compound with an organic solvent.

  • Wash the organic layer to remove any remaining base or salts.

  • Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified by distillation.

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the different synthesis methods for this compound.

SynthesisPathways cluster_two_step Two-Step Synthesis cluster_one_step One-Step Synthesis Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (e.g., KOH, heat) MethylIsoeugenol MethylIsoeugenol Isoeugenol->MethylIsoeugenol Methylation (e.g., DMS, NaOH) Eugenol_one_step Eugenol Eugenol_one_step->MethylIsoeugenol Simultaneous Isomerization & Methylation (e.g., DMC, K2CO3, PTC) OneStepWorkflow start Start reactants 1. Charge Reactor: - Eugenol - K₂CO₃ - PEG-800 start->reactants heat 2. Heat to 140°C reactants->heat add_dmc 3. Add DMC dropwise (0.09 mL/min) heat->add_dmc react 4. React for 3 hours at 140°C add_dmc->react cool 5. Cool to Room Temp. react->cool workup 6. Work-up: - Dilute - Wash - Extract cool->workup purify 7. Purify by Distillation workup->purify product This compound purify->product

References

Antibody Cross-Reactivity: A Comparative Analysis for Methyl Isoeugenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of antibody cross-reactivity for methyl isoeugenol and its isomers, supported by experimental data. Understanding the specificity of antibody binding is critical for the development of accurate immunoassays and other antibody-based applications in research and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the objective assessment of antibody performance.

Executive Summary

The development of highly specific antibodies is paramount for targeting small molecules like this compound in complex biological matrices. A recent study successfully generated a monoclonal antibody with broad-spectrum recognition for five eugenol compounds, including this compound and its key isomers, methyl eugenol and isoeugenol[1]. This guide centralizes the cross-reactivity data from this study, offering a clear comparison of the antibody's binding affinity for these structurally related molecules. The primary method utilized for this analysis was an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), a robust technique for quantifying antibody-antigen interactions. While this guide presents comprehensive data from ELISA, it is important to note the absence of publicly available data on the cross-reactivity with the specific geometric isomers ((E)- and (Z)-) of this compound and a lack of comparative data from alternative techniques such as Surface Plasmon Resonance (SPR).

Isomers of this compound

This compound is a phenylpropanoid found in various essential oils[2]. It exists as two geometric isomers, (E)-methyl isoeugenol (trans) and (Z)-methyl isoeugenol (cis), which differ in the spatial arrangement of substituents around the carbon-carbon double bond in the propenyl side chain[2]. Additionally, this compound is a positional isomer of methyl eugenol, with the only difference being the location of the double bond in the propenyl group[3][4]. These subtle structural variations can significantly influence antibody recognition and binding affinity.

Quantitative Cross-Reactivity Data

The cross-reactivity of a monoclonal antibody raised against a hapten synthesized from eugenol was evaluated against this compound and its isomers using an indirect competitive ELISA (ic-ELISA). The 50% inhibitory concentration (IC50) and the cross-reactivity (CR) percentage were determined and are summarized in the table below. The cross-reactivity was calculated relative to eugenol.

CompoundStructureIC50 (ng/mL)[1]Cross-Reactivity (%)[1]
This compound 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene0.44 8679.5
Isoeugenol 2-methoxy-4-(prop-1-en-1-yl)phenol0.1525460.0
Methyl Eugenol 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene0.804773.8
Eugenol 2-methoxy-4-(prop-2-en-1-yl)phenol38.19100
Acetyl Isoeugenol 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate21.93174.1

Data sourced from a study by Lei et al. (2024)[1].

Key Observations:

  • The monoclonal antibody exhibited the highest affinity for isoeugenol, followed closely by this compound.

  • The antibody showed significantly higher cross-reactivity with this compound (8679.5%) and methyl eugenol (4773.8%) compared to the immunizing hapten's parent molecule, eugenol (100%).

  • The positional isomer, methyl eugenol, demonstrated a lower but still substantial cross-reactivity compared to this compound.

  • It is important to note that the specific geometric isomer ((E)- or (Z)-) of this compound used in this study was not specified. Typically, the more stable (E)-isomer is used in such experiments[5].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is based on the methodology described by Lei et al. (2024) for determining the cross-reactivity of the monoclonal antibody with eugenol derivatives[1].

1. Reagent Preparation:

  • Coating Antigen: The hapten-protein conjugate (ovalbumin-hapten) was diluted in a coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Antibody Solution: The monoclonal antibody was diluted in PBS (phosphate-buffered saline, pH 7.4) containing 1% (w/v) bovine serum albumin (BSA).

  • Standard Solutions: Standard solutions of this compound, isoeugenol, methyl eugenol, eugenol, and acetyl isoeugenol were prepared by serial dilution in the sample diluent (PBS with 10% methanol).

  • Enzyme-Conjugated Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG was diluted in PBS containing 1% BSA.

  • Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) solution was used as the chromogenic substrate.

  • Stop Solution: 2 M sulfuric acid (H₂SO₄) was used to stop the enzymatic reaction.

2. ELISA Procedure:

  • Coating: A 96-well microplate was coated with 100 µL/well of the coating antigen and incubated overnight at 4°C.

  • Washing: The plate was washed three times with PBST (PBS containing 0.05% Tween 20).

  • Blocking: The wells were blocked with 200 µL/well of a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubated for 2 hours at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: 50 µL of the standard solution (or sample) and 50 µL of the diluted monoclonal antibody were added to each well. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of the diluted HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Reaction: 100 µL of the TMB substrate solution was added to each well and incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of the stop solution to each well.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve was generated by plotting the absorbance values against the logarithm of the analyte concentration.

  • The IC50 value for each compound was determined from the standard curve.

  • The cross-reactivity (CR) was calculated using the following formula: CR (%) = (IC50 of Eugenol / IC50 of competing compound) x 100%[1]

Visualizations

Logical Relationship of Antibody Cross-Reactivity

The following diagram illustrates the concept of antibody cross-reactivity with this compound and its isomers.

Cross_Reactivity_Concept cluster_antigens Antigens cluster_antibody Antibody Binding Site MIE This compound Ab Monoclonal Antibody MIE->Ab High Affinity IE Isoeugenol IE->Ab Very High Affinity ME Methyl Eugenol ME->Ab Moderate Affinity E Eugenol (Hapten Parent) E->Ab Low Affinity

Caption: Antibody binding affinities for this compound and its isomers.

Experimental Workflow for Competitive ELISA

The diagram below outlines the key steps in the indirect competitive ELISA used to determine cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with Coating Antigen B Wash & Block A->B C Add Antibody & Competitor (Isomers) B->C D Incubate C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate E->F G Stop Reaction & Read Absorbance F->G

Caption: Workflow for the indirect competitive ELISA.

Conclusion

The provided data demonstrates that the monoclonal antibody developed by Lei et al. (2024) exhibits significant cross-reactivity with this compound and its structural isomers, isoeugenol and methyl eugenol[1]. Notably, the antibody shows a much higher affinity for these isomers than for eugenol, the parent molecule of the immunizing hapten. This broad-spectrum recognition is a critical consideration for the development of immunoassays, as the presence of multiple isomers in a sample could lead to an overestimation of the target analyte concentration.

For researchers and drug development professionals, this guide highlights the importance of thorough antibody characterization. While the presented ELISA data is highly valuable, further studies are warranted to:

  • Determine the cross-reactivity of this and other antibodies with the specific (E)- and (Z)-isomers of this compound.

  • Employ alternative techniques like Surface Plasmon Resonance to obtain kinetic data (association and dissociation rates) for a more comprehensive understanding of the antibody-isomer interactions.

Such data will be instrumental in the design and validation of highly specific and reliable antibody-based tools for research and diagnostic applications involving this compound and its related compounds.

References

A Comparative Analysis of the Cytotoxicity of Methyl Isoeugenol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of methyl isoeugenol and its structural isomer, eugenol. The information presented is collated from various experimental studies to assist researchers in understanding the differential toxicological profiles and mechanisms of action of these two phenylpropanoids.

Comparative Cytotoxicity Overview

Eugenol (4-allyl-2-methoxyphenol) and isoeugenol (4-propenyl-2-methoxyphenol) are well-known isomers that exhibit different biological activities. Their O-methylated derivatives, methyleugenol and methylisoeugenol, also display distinct cytotoxic profiles.

Experimental evidence consistently indicates that isoeugenol possesses a higher cytotoxic potential than eugenol.[1][2][3] In a human submandibular cell line, the cytotoxicity of eugenol was found to be an order of magnitude lower than that of isoeugenol.[1][4] Similarly, studies on salivary gland tumor cells (HSG) and normal human gingival fibroblasts (HGF) showed that the cytotoxic and DNA synthesis inhibitory activities decreased in the order of isoeugenol derivatives, followed by isoeugenol, and then eugenol.[2][3]

When comparing the methylated forms, methyleugenol (ME) was found to be more cytotoxic than its isomer methylisoeugenol (MIE) in cultured mouse primary hepatocytes.[5] However, in a study on primary melanoma cell lines, both methyleugenol and methylisoeugenol, along with their non-methylated parent compounds, did not inhibit cell proliferation at a concentration of 100 µM.[6] In contrast, another study reported a dose-dependent cytotoxic effect of methyl eugenol on retinoblastoma RB355 cells.[7] In rat and mouse hepatocytes, methyleugenol was found to be relatively non-cytotoxic but did cause unscheduled DNA synthesis (UDS), indicating genotoxicity, whereas eugenol produced cytotoxicity but did not cause UDS.[8]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for eugenol, isoeugenol, and methyl eugenol across various cell lines as reported in the literature.

CompoundCell LineAssayValueExposure TimeCitation
Eugenol RBL-2H3 (Mast cells)Cell ViabilityIC50: 700 µMNot specified[6]
U2OS (Osteosarcoma)CytotoxicityIC50: ~0.75 mMNot specified[9][10]
HL-60 (Leukemia)Cell GrowthIC50: 23.7 µM48 h[6][11][12]
U-937 (Leukemia)Cell GrowthIC50: 39.4 µM48 h[6][11]
HepG2 (Hepatoma)Cell GrowthIC50: 118.6 µM48 h[6][11]
3LL Lewis (Lung Carcinoma)Cell GrowthIC50: 89.6 µM48 h[6][11]
SNU-C5 (Colon Cancer)Cell GrowthIC50: 129.4 µM48 h[6][11]
PC3 (Prostate Cancer)CytotoxicityIC50: 89.44 µg/mL48 h[11]
MDA-MB-231 (Breast Cancer)CytotoxicityIC50: 2.89 mM48 h[11]
MCF-7 (Breast Cancer)CytotoxicityIC50: from 36.27 to 8.75 µg/mL*Not specified[11]
Human SubmandibularMTTCC50: 0.395 mMNot specified[1][4]
HeLa (Cervical Cancer)MTTIC50: 200 µg/mL24 h[13]
Isoeugenol Human SubmandibularMTTCC50: 0.0523 mMNot specified[1][4]
Hepatocytes (Rat, Mouse)LDH ReleaseLC50: ~200-300 µMNot specified[8]
Methyl Eugenol Retinoblastoma RB355Cell ViabilityIC50: 50 µMNot specified[7]

*Value represents a 20-30 fold reduction in IC50 when encapsulated in a nanohybrid delivery system.[11]

Mechanisms of Action and Signaling Pathways

The differences in cytotoxicity between these compounds can be attributed to their distinct mechanisms of action, primarily related to metabolic activation, generation of reactive oxygen species (ROS), and induction of apoptosis.

Eugenol: Pro-Apoptotic Pathways

Eugenol induces apoptosis in various cancer cells through multiple pathways.[6] A primary mechanism involves the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant.[6][14] This oxidative stress can lead to the mitochondrial pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9.[6][15][16] Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose)polymerase (PARP), leading to DNA fragmentation and apoptotic cell death.[6][15]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Events cluster_nucleus Nucleus Eugenol Eugenol ROS ROS Generation Eugenol->ROS GSH GSH Depletion Eugenol->GSH Mito Mitochondrion ROS->Mito Oxidative Stress GSH->Mito Loss of Protection Bax Bax (Pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag CytC Cytochrome c Release Bax->CytC Bcl2->CytC CytC->Casp9 Activation Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: Pro-apoptotic signaling pathway of Eugenol.

Isoeugenol: ROS-Dependent Cytotoxicity

The higher cytotoxicity of isoeugenol compared to eugenol is largely attributed to its potent induction of ROS and a more significant reduction in cellular GSH levels.[1][17] This pronounced pro-oxidant activity is thought to result from the formation of a benzyl radical, leading to rapid and severe oxidative stress and cell death.[1][2]

Methyl Eugenol vs. This compound: A Tale of Two Metabolic Fates

The difference in cytotoxicity between methyleugenol (ME) and methylisoeugenol (MIE) is rooted in their distinct metabolic activation pathways.[5] ME undergoes metabolic processes that result in highly reactive intermediates. One key pathway involves hydroxylation followed by sulfation, which can lead to the formation of a carbocation that forms DNA adducts, explaining its genotoxicity.[8][18] Another pathway dehydrogenates a metabolite into an α,β-unsaturated ketone, which is a reactive Michael acceptor capable of forming adducts with cellular proteins.[5]

In contrast, MIE is metabolized into an α,β-unsaturated aldehyde, which is then rapidly oxidized by aldehyde dehydrogenases to form cinnamic acid.[5] Cinnamic acid is a significantly weaker electrophilic metabolite, leading to lower cytotoxicity and a safer toxicological profile.[5]

G cluster_me Methyl Eugenol (Higher Cytotoxicity) cluster_mie This compound (Lower Cytotoxicity) ME Methyl Eugenol MEOH ME-1'-OH ME->MEOH P450 MEM α,β-unsaturated ketone (Michael Acceptor) MEOH->MEM P450 MES Sulfate Metabolite (ME-S) MEOH->MES SULTs Protein_Adducts_ME Protein Adducts MEM->Protein_Adducts_ME DNA_Adducts DNA Adducts MES->DNA_Adducts Carbocation Formation MIE This compound MIEOH MIE-3'-OH MIE->MIEOH P450 MIEM α,β-unsaturated aldehyde MIEOH->MIEM P450 MIEC Cinnamic Acid (Weak Electrophile) MIEM->MIEC ALDHs Detox Detoxification MIEC->Detox

Caption: Comparative metabolic pathways of ME and MIE.

Experimental Protocols

Standardized assays are crucial for the reproducible assessment of cytotoxicity. The most commonly cited method in the reviewed literature is the MTT assay.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of compounds like eugenol and this compound in a cell-based assay.

G cluster_workflow Cytotoxicity Assay Workflow start 1. Cell Culture (Seed cells in 96-well plate) incubate1 2. Incubation (24h for cell adherence) start->incubate1 treat 3. Compound Treatment (Add serial dilutions of test compound) incubate1->treat incubate2 4. Incubation (24-72h exposure) treat->incubate2 assay 5. Add Assay Reagent (e.g., MTT, XTT, LDH substrate) incubate2->assay incubate3 6. Incubation (Allow for color development) assay->incubate3 read 7. Data Acquisition (Measure absorbance/fluorescence) incubate3->read end 8. Data Analysis (Calculate % viability, determine IC50) read->end

Caption: General workflow for in vitro cytotoxicity assays.

MTT Cell Proliferation Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][19][20][21]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (Eugenol, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells for 'no cell' (blank) controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include 'vehicle control' wells (medium with solvent only) and 'untreated control' wells (medium only).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

References

A Researcher's Guide to Differentiating Methyl Isoeugenol from Methyl Eugenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of natural product chemistry, flavor and fragrance analysis, and drug development, the accurate identification of constitutional isomers is a critical task. Methyl isoeugenol and methyl eugenol, two such isomers with distinct biological and olfactory properties, can be effectively distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of their ¹H and ¹³C NMR data, detailed experimental protocols, and visual aids to facilitate their differentiation.

The primary structural difference between methyl eugenol and this compound lies in the position of the double bond within the propenyl side chain attached to the dimethoxybenzene ring. In methyl eugenol, the double bond is terminal (a prop-2-en-1-yl group), whereas in this compound, it is internal (a prop-1-en-1-yl group), leading to the existence of (E) and (Z) stereoisomers. These structural nuances result in discernible differences in their respective NMR spectra.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for methyl eugenol, (E)-methyl isoeugenol, and (Z)-methyl isoeugenol in deuterated chloroform (CDCl₃). These values are critical for identifying the key diagnostic signals that differentiate the isomers.

Compound ¹H NMR (CDCl₃) δ [ppm] ¹³C NMR (CDCl₃) δ [ppm]
Methyl Eugenol 3.32 (d, J=6.7 Hz, 2H, H-1'), 5.06 (m, 2H, H-3'), 5.94 (m, 1H, H-2'), 6.75-6.83 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃)39.8 (C-1'), 115.8 (C-3'), 137.4 (C-2'), 111.1 (Ar-C), 111.7 (Ar-C), 120.5 (Ar-C), 132.5 (Ar-C), 147.2 (Ar-C), 148.8 (Ar-C), 55.8 (OCH₃), 55.9 (OCH₃)
(E)-Methyl Isoeugenol 1.86 (d, J=6.5 Hz, 3H, H-3'), 6.09 (dq, J=15.6, 6.5 Hz, 1H, H-2'), 6.33 (d, J=15.6 Hz, 1H, H-1'), 6.78-6.85 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃)18.4 (C-3'), 125.7 (C-2'), 130.8 (C-1'), 108.2 (Ar-C), 111.1 (Ar-C), 119.3 (Ar-C), 131.2 (Ar-C), 148.2 (Ar-C), 149.0 (Ar-C), 55.8 (OCH₃), 55.9 (OCH₃)
(Z)-Methyl Isoeugenol 1.88 (d, J=7.0 Hz, 3H, H-3'), 5.82 (dq, J=11.6, 7.0 Hz, 1H, H-2'), 6.40 (d, J=11.6 Hz, 1H, H-1'), 6.80-6.88 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃)14.5 (C-3'), 124.9 (C-2'), 129.5 (C-1'), 109.2 (Ar-C), 111.3 (Ar-C), 120.1 (Ar-C), 131.8 (Ar-C), 147.9 (Ar-C), 148.7 (Ar-C), 55.8 (OCH₃), 55.9 (OCH₃)

Key Differentiating Features in NMR Spectra

The most significant differences in the ¹H NMR spectra are observed in the signals corresponding to the propenyl side chain.

  • Methyl Eugenol : Exhibits a characteristic terminal methylene signal around 5.06 ppm and a multiplet for the internal vinylic proton around 5.94 ppm. The allylic protons appear as a doublet around 3.32 ppm.

  • This compound : Lacks the terminal methylene signals. Instead, it shows two distinct vinylic proton signals. For the (E)-isomer, these appear as doublets of quartets and a doublet around 6.09 and 6.33 ppm, respectively, with a large coupling constant (~15.6 Hz) characteristic of a trans configuration. The (Z)-isomer shows corresponding signals around 5.82 and 6.40 ppm with a smaller coupling constant (~11.6 Hz) typical for a cis configuration. The methyl group on the double bond appears as a doublet around 1.86-1.88 ppm for both isomers.

In the ¹³C NMR spectra, the key differences are in the chemical shifts of the carbons in the propenyl side chain.

  • Methyl Eugenol : The terminal methylene carbon (C-3') resonates at a higher field (around 115.8 ppm) compared to the internal vinylic carbons of this compound.

  • This compound : The chemical shifts of the vinylic carbons (C-1' and C-2') and the methyl carbon (C-3') are distinct for the (E) and (Z) isomers, allowing for their differentiation.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (methyl eugenol or this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts.

Visualizing the Differentiation

The following diagrams illustrate the structural differences and the workflow for NMR-based differentiation.

G cluster_ME Methyl Eugenol cluster_MIE_E (E)-Methyl Isoeugenol cluster_MIE_Z (Z)-Methyl Isoeugenol ME_structure ME_structure MIE_E_structure MIE_E_structure MIE_Z_structure MIE_Z_structure

Fig. 1: Structural isomers of methyl eugenol and this compound.

G cluster_h1_results start Unknown Sample (Methyl Eugenol or this compound) nmr Acquire ¹H and ¹³C NMR Spectra in CDCl₃ start->nmr analyze_h1 Analyze ¹H NMR Spectrum: - Look for terminal methylene signals (~5.06 ppm) - Or internal vinylic signals with characteristic J-coupling nmr->analyze_h1 analyze_c13 Analyze ¹³C NMR Spectrum: - Compare chemical shifts of propenyl carbons nmr->analyze_c13 terminal_ch2 Terminal CH₂ present analyze_h1->terminal_ch2 Yes internal_ch Internal CH=CH present analyze_h1->internal_ch No me Identified as Methyl Eugenol analyze_c13->me differentiate_isomers Differentiate (E) and (Z) isomers based on vinylic proton coupling constants (¹H NMR) and carbon chemical shifts (¹³C NMR) analyze_c13->differentiate_isomers terminal_ch2->me mie Identified as This compound internal_ch->mie mie->differentiate_isomers

Fig. 2: Workflow for NMR-based differentiation.

By carefully analyzing the key diagnostic signals in the ¹H and ¹³C NMR spectra as outlined in this guide, researchers can confidently and accurately differentiate between methyl eugenol and its (E) and (Z) isomers of this compound. This capability is essential for ensuring the purity and correct identification of these compounds in various scientific applications.

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Methyl Isoeugenol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Techniques

The primary methods for the analysis of methyl isoeugenol and its isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1] The choice of method typically depends on the sample matrix, the required limit of detection, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high separation efficiency and definitive identification based on mass spectra. For quantitative analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) provides excellent sensitivity and selectivity, minimizing matrix interferences.[3]

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly suitable for less volatile compounds or for analyses that do not require the high temperatures of GC.[4] When coupled with a UV or a mass spectrometry detector (LC-MS), HPLC methods can achieve high sensitivity and specificity.[5]

Inter-laboratory Validation Data

An inter-laboratory study, or round-robin test, is a crucial step in method validation, providing a measure of the method's reproducibility when performed by different laboratories.[6] While a specific inter-laboratory validation for this compound was not found, studies on the closely related isoeugenol and methyl eugenol provide valuable insights into the expected performance of similar analytical methods.

An inter-laboratory validation was conducted to assess the reproducibility of a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the determination of isoeugenol in fishery products. The results demonstrated good recovery and precision across participating laboratories.[7] In another study, the determination of methyl eugenol in tea tree oil was compared between two laboratories using both Flame Ionization Detection (FID) and GC-MS, showing close agreement in the results.[8]

Performance Characteristics of Analytical Methods

The following tables summarize the quantitative performance data from single-laboratory validation studies for this compound and inter-laboratory validation studies for isoeugenol and methyl eugenol. These parameters are critical for comparing the reliability and suitability of different methods for specific applications.

Table 1: Performance Characteristics of GC-based Methods

AnalyteMethodMatrixLinearity (Range)Accuracy (% Recovery)Precision (%RSD)LODLOQValidation TypeReference
IsoeugenolGC-MS/MSFishery ProductsNot Specified80.8 - 111.5< 8.9 (CV)Not SpecifiedNot SpecifiedInter-laboratory[7]
Methyl EugenolGC-MSTea Tree OilNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInter-laboratory (2 labs)[8]
Methyl EugenolGC-MSTea Tree OilNot SpecifiedNot SpecifiedGood Reproducibility Reported160 ppm (lowest recorded level)Not SpecifiedSingle-laboratory[1]
VariousGC-MS/MSEssential OilsR² ≥ 0.998 (0.10–10.00 μg/mL)80.23 - 115.41Intra-day: ≤ 12.03, Inter-day: ≤ 11.34Not SpecifiedNot SpecifiedSingle-laboratory[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, CV: Coefficient of Variation

Table 2: Performance Characteristics of HPLC-based Methods

AnalyteMethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQValidation TypeReference
IsoeugenolHPLC-UVFish and ShrimpNot SpecifiedNot SpecifiedNot Specified13 µg/kgNot SpecifiedSingle-laboratory[5]
IsoeugenolHPLC-FLDSmoked Sausage and FishNot SpecifiedNot SpecifiedNot Specified0.6 µg/kgNot SpecifiedSingle-laboratory[5]
EugenolUPLCSpicesNot Specified98.93 - 101.510.38 - 1.0Not Specified10 ng/mLSingle-laboratory[9]
EugenolRP-HPLC-PDANanoemulsion Gel and NanoparticlesNot Specified99.60 - 101.07Low %RSD reportedNot SpecifiedNot SpecifiedSingle-laboratory[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the GC-MS and HPLC analysis of this compound and related compounds, based on the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Essential Oils
  • Sample Preparation: A small aliquot of the essential oil (e.g., 5 µL) is diluted in a suitable solvent such as n-hexane (e.g., 1 mL). An internal standard (e.g., n-tetradecane at 50 mg/L) is added to the solution and mixed thoroughly.

  • GC-MS System: An Agilent GC-MS system or equivalent is used.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification: Based on the peak area of a characteristic ion relative to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for Isoeugenol in Fish Tissue
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize the fish tissue sample.

    • Extract the analyte using a suitable solvent (e.g., acetonitrile).

    • Perform a clean-up step using an SPE cartridge (e.g., C18) to remove interfering matrix components.

    • Elute the analyte from the cartridge and evaporate the solvent.

    • Reconstitute the residue in the mobile phase.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Set at a wavelength where the analyte has maximum absorbance.

    • Fluorescence Detector: Used for enhanced sensitivity, with appropriate excitation and emission wavelengths.

  • Quantification: Based on a calibration curve prepared from standard solutions of the analyte.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Hexane Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Mixing Thorough Mixing IS_Addition->Mixing Injection GC Injection Mixing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area vs. IS) Identification->Quantification

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fish Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

HPLC analytical workflow for isoeugenol.

References

A Comparative Guide to Methyl Isoeugenol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reproducible production of methyl isoeugenol is of significant interest. This guide provides a comparative analysis of common synthesis protocols for this compound, focusing on key performance indicators, detailed experimental methodologies, and the underlying reaction pathways. The information is intended to assist in the selection of the most appropriate synthesis strategy based on factors such as yield, environmental impact, and reaction conditions.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact ("green chemistry"). Below is a summary of quantitative data from various published methods.

Synthesis MethodStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureYield (%)Purity (%)Reference
Traditional Williamson Ether Synthesis IsoeugenolStrong base (e.g., NaOH, KOH), Methylating agent (e.g., Dimethyl sulfate)Not specifiedNot specified83Not specified[1]
Green Synthesis with DMC and PTC IsoeugenolDimethyl carbonate (DMC), Polyethylene glycol (PEG)Not specifiedNot specified94Not specified[1]
One-Step Green Synthesis from Eugenol EugenolDimethyl carbonate (DMC), K₂CO₃, Polyethylene glycol 800 (PEG-800)3 hours140 °C86.1Not specified[2][3][4]
Methylation with Dimethyl Sulfate EugenolDimethyl sulfate, Sodium hydroxide2 hours20-50 °C93.0 - 94.999.53[5]
Microwave-Assisted One-Step Synthesis EugenolDimethyl sulfate, NaOH/KOH, Tetrabutylammonium bromide (TBAB)20 - 50 secondsMicrowave irradiationNot specifiedNot specified[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures and should be adapted and optimized for specific laboratory conditions.

Traditional Williamson Ether Synthesis

This classical method involves the deprotonation of isoeugenol with a strong base to form a phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Procedure:

  • Dissolve isoeugenol in a suitable solvent.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium isoeugenolate salt.[1]

  • Introduce a methylating agent, like dimethyl sulfate or methyl iodide, to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by distillation.

Green Synthesis using Dimethyl Carbonate (DMC) and a Phase-Transfer Catalyst (PTC)

This environmentally benign approach utilizes dimethyl carbonate as a non-toxic methylating agent and a phase-transfer catalyst to enhance reaction efficiency.[1][2]

Procedure:

  • Combine isoeugenol, dimethyl carbonate (DMC), and a phase-transfer catalyst such as polyethylene glycol (PEG) in a reaction vessel.[1]

  • The mixture is heated, promoting the methylation of the phenolic hydroxyl group of isoeugenol.[1]

  • The use of a phase-transfer catalyst facilitates the reaction between the water-insoluble isoeugenol and the base.

  • After the reaction, the product is isolated and purified. This method avoids the use of hazardous strong bases and methylating agents.

One-Step Green Synthesis from Eugenol

This efficient method combines the isomerization of eugenol to isoeugenol and subsequent methylation in a single pot, utilizing green reagents.[2][3][4]

Procedure:

  • In a reaction flask, combine eugenol, dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).[2][3][4]

  • The molar ratio of the reactants is crucial for optimal yield, with a suggested ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[2][3][4]

  • Heat the reaction mixture to 140 °C with stirring for 3 hours.[2][3][4]

  • During the reaction, DMC is added dropwise at a controlled rate (e.g., 0.09 mL/min).[2][3][4]

  • Upon completion, the product, this compound, is isolated and purified from the reaction mixture.

Methylation with Dimethyl Sulfate

A high-yield method involving the methylation of eugenol using dimethyl sulfate.

Procedure:

  • To a reaction vessel containing an appropriate amount of sodium hydroxide solution, add eugenol dropwise while stirring.[5]

  • Maintain the reaction temperature at 20-30 °C and slowly add an excess of dimethyl sulfate dropwise over approximately 1 hour.[5]

  • After the addition is complete, continue stirring for 1 hour.

  • Raise the temperature to 40-50 °C for 1 hour to decompose any remaining dimethyl sulfate.[5]

  • Perform a liquid-liquid extraction to separate the organic phase, followed by vacuum distillation to obtain the pure methyl eugenol product.[5]

Synthesis Workflow and Signaling Pathway Diagrams

To visually represent the synthesis processes, the following diagrams have been generated using Graphviz.

Methyl_Isoeugenol_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_reagents Key Reagents cluster_end Final Product Isoeugenol Isoeugenol Deprotonation Deprotonation (Williamson Ether Synthesis) Isoeugenol->Deprotonation Eugenol Eugenol Isomerization Isomerization Eugenol->Isomerization OnePot One-Pot Reaction (Isomerization & Methylation) Eugenol->OnePot Methylation Methylation Deprotonation->Methylation MethylIsoeugenol This compound Methylation->MethylIsoeugenol Isomerization->Isoeugenol OnePot->MethylIsoeugenol StrongBase Strong Base (NaOH, KOH) StrongBase->Deprotonation MethylatingAgent Methylating Agent (Dimethyl Sulfate, etc.) MethylatingAgent->Methylation DMC_PTC DMC + PTC (Green Method) DMC_PTC->OnePot

Caption: Generalized workflow for the synthesis of this compound.

This second diagram illustrates the more detailed chemical transformation from eugenol to this compound, highlighting the key intermediate and reaction types.

Chemical_Transformation_Pathway Eugenol Eugenol (4-allyl-2-methoxyphenol) Isoeugenol Isoeugenol (4-(prop-1-en-1-yl)-2-methoxyphenol) Eugenol->Isoeugenol Isomerization (Base Catalyzed) MethylIsoeugenol This compound (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) Isoeugenol->MethylIsoeugenol Methylation (e.g., Williamson Ether Synthesis)

Caption: Chemical transformation pathway from eugenol to this compound.

References

A Comparative Guide to the Anxiolytic Effects of Methyl Isoeugenol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic (anti-anxiety) effects of methyl isoeugenol with established anxiolytic drugs, diazepam and buspirone, based on data from preclinical animal models. Detailed experimental protocols and a proposed signaling pathway for this compound are also presented to support further research and drug development.

Comparative Efficacy of Anxiolytic Agents

The following tables summarize the quantitative effects of this compound, diazepam, and buspirone in standard animal models of anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDBT). These tests are designed to assess anxiety-like behaviors in rodents based on their natural aversion to open, brightly lit spaces.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

CompoundDose (mg/kg, i.p.)Animal Model% Time in Open Arms% Entries into Open ArmsCitation
Vehicle (Control) -Swiss Mice~15%~20%[1]
This compound 250Swiss MiceIncreasedIncreased[1]
Diazepam 1.5129/Sv MiceIncreased-[2]
Diazepam 2CD-1 MiceIncreasedIncreased[3]
Buspirone 2CD-1 MiceAnxiolytic-like effect observed-
Buspirone 2.5, 5.0High- and low-anxiety inbred strainsNo prevention of the gradual decrease in open-arm exploration with chronic treatment-
Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior. An increase in the time spent in the central zone is considered an anxiolytic-like effect.

CompoundDose (mg/kg, i.p.)Animal ModelTime in CenterLocomotor ActivityCitation
Vehicle (Control) -Swiss MiceBaselineNormal[1]
This compound 250Swiss MiceIncreasedNo significant change[1]
This compound 500Swiss Mice-Reduced[1]
Diazepam 2Wild-type MiceNear-significant increaseNear-significant increase[4]
Buspirone 3, 10C57BL/6J MiceNo significant changeDecreased[5]
Light-Dark Box Test (LDBT)

The LDBT is another model for assessing anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. An increase in the time spent in the light compartment and the number of transitions between compartments suggests an anxiolytic effect.

CompoundDose (mg/kg, i.p.)Animal ModelTime in Light CompartmentTransitionsCitation
Vehicle (Control) -Swiss MiceBaselineBaseline[1]
This compound 250Swiss MiceIncreasedIncreased[1]
Diazepam 3.0 (rat)Wistar RatsIncreasedIncreased[6]
Buspirone 3.16-17.8ICR MiceIncreased-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Elevated Plus-Maze (EPM) Test

Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated (e.g., 50 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open. A central platform (e.g., 10 x 10 cm) connects the arms.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the test.

  • Administer the test compound or vehicle at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place the mouse individually on the central platform, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute session.

  • Record the session using an overhead video camera and tracking software.

  • Between trials, thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) to remove olfactory cues.

  • Analyze the recording for parameters such as the time spent in the open and closed arms, and the number of entries into each arm type.

Open Field Test (OFT)

Apparatus: The open field is a square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to testing.

  • Administer the test compound or vehicle as required.

  • Gently place the mouse in the center of the arena.

  • Allow the mouse to explore the arena for a predetermined period (e.g., 5-10 minutes).

  • Record the animal's behavior using a video tracking system.

  • Clean the apparatus thoroughly between each animal.

  • Analyze the data for locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center zone).

Light-Dark Box Test (LDBT)

Apparatus: The apparatus consists of a box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

Procedure:

  • Allow the animals to acclimate to the testing room.

  • Administer the test compound or vehicle.

  • Place the mouse in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

  • Record the session with a video camera.

  • Clean the box between trials.

  • Analyze the recordings for the time spent in each compartment and the number of transitions between the two compartments.

Proposed Signaling Pathway and Experimental Workflow

The anxiolytic effects of this compound are suggested to be mediated, at least in part, through the serotonergic system, specifically involving the 5-HT1A receptor.[1]

Experimental Workflow for Assessing Anxiolytic Effects

G cluster_0 Pre-Treatment cluster_1 Behavioral Testing cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Compound Administration\n(this compound, Diazepam, Buspirone, Vehicle) Compound Administration (this compound, Diazepam, Buspirone, Vehicle) Animal Acclimatization->Compound Administration\n(this compound, Diazepam, Buspirone, Vehicle) EPM Elevated Plus-Maze Compound Administration\n(this compound, Diazepam, Buspirone, Vehicle)->EPM 30 min post-injection OFT Open Field Test Compound Administration\n(this compound, Diazepam, Buspirone, Vehicle)->OFT 30 min post-injection LDBT Light-Dark Box Test Compound Administration\n(this compound, Diazepam, Buspirone, Vehicle)->LDBT 30 min post-injection Analysis Quantification of Anxiety-Like Behaviors - Time in Open Arms/Center/Light Compartment - Number of Entries/Transitions - Locomotor Activity EPM->Analysis OFT->Analysis LDBT->Analysis

Caption: Workflow for evaluating the anxiolytic effects of test compounds in animal models.

Proposed Signaling Pathway for this compound's Anxiolytic Effect

G MIE This compound Receptor 5-HT1A Receptor MIE->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ion_channel Opening of K+ Channels G_protein->Ion_channel Activates cAMP Decreased cAMP AC->cAMP Leads to PKA Reduced PKA Activity cAMP->PKA Leads to Anxiolytic Anxiolytic Effect PKA->Anxiolytic Contributes to Hyperpolarization Neuronal Hyperpolarization Ion_channel->Hyperpolarization Causes Hyperpolarization->Anxiolytic Contributes to

Caption: Proposed 5-HT1A receptor-mediated signaling pathway for the anxiolytic effect of this compound.

References

A Comparative Guide to a Novel Catalytic System for the Green Synthesis of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl isoeugenol, a valuable compound in the flavor, fragrance, and pharmaceutical industries, has traditionally relied on multi-step processes often involving hazardous reagents. This guide introduces a novel, one-step catalytic system that offers a greener and more efficient alternative. We present a comprehensive comparison of this new system with conventional methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in their evaluation and adoption of this advanced methodology.

Introduction to a Greener Catalytic Approach

The featured catalytic system utilizes potassium carbonate (K₂CO₃) in conjunction with polyethylene glycol 800 (PEG-800) as a phase-transfer catalyst, and dimethyl carbonate (DMC) as a non-toxic methylating agent.[1][2][3][4] This combination facilitates a one-step synthesis of this compound from eugenol, encompassing both O-methylation and isomerization.[1][2][3][4] This process stands in contrast to traditional methods that often employ harsh bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) or expensive transition metal catalysts such as rhodium(III) chloride (RhCl₃).[5][6][7]

Performance Comparison of Catalytic Systems

The efficacy of the K₂CO₃ + PEG-800 system is demonstrated by its high yield and selectivity in the synthesis of this compound (referred to as isoeugenol methyl ether or IEME in some studies). The following table summarizes the performance of various catalytic systems under optimized conditions.

Catalyst SystemMethylating AgentEugenol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
K₂CO₃ + PEG-800 Dimethyl Carbonate (DMC) 93.1 86.1 91.6 [2][4]
KOHDimethyl SulfateNot Reported83Not Reported[8]
NaOHDimethyl SulfateNot ReportedLower than green methodNot Reported[8]
RhCl₃- (Isomerization only)~100 (after 3h)Not ApplicableNot Applicable[7]
Pd/C- (Isomerization only)18.49Not Applicable42.67[5]

Note: The data for KOH, NaOH, RhCl₃, and Pd/C may not be directly comparable as they represent either traditional methylation or isomerization-only reactions, highlighting the efficiency of the one-step K₂CO₃ + PEG-800 system.

Experimental Protocols

Materials:

  • Eugenol

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene Glycol 800 (PEG-800)

  • Toluene

  • Nitrogen gas

Equipment:

  • Pressure kettle/reactor equipped with a stirrer and temperature control

  • Reflux condenser

  • Distillation apparatus

  • Gas chromatography (GC) equipment for analysis

Procedure for One-Step Synthesis using K₂CO₃ + PEG-800:

  • Reaction Setup: In a pressure kettle, combine eugenol and a portion of the dimethyl carbonate (DMC). Subsequently, add the solid base catalyst (K₂CO₃) and the phase-transfer catalyst (PEG-800).

  • Inert Atmosphere: Pressurize the reactor with nitrogen gas.

  • Reaction Conditions: Heat the mixture to the optimal reaction temperature while stirring. The recommended conditions are a reaction temperature of 140°C for a duration of 3 hours.[3][4] The remaining DMC is added dropwise at a specified rate (e.g., 0.09 mL/min).[3][4] The optimal molar ratio of reactants is approximately n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[3][4]

  • Product Extraction: After the reaction is complete, the organic phase is collected.

  • Purification: The collected organic phase is distilled to recover toluene and any excess DMC for recycling. The final product, this compound, is then purified by vacuum rectification.

Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the validation of the new catalyst and the chemical transformation involved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Combine Eugenol, DMC, K₂CO₃, PEG-800 setup Pressurize with N₂ reactants->setup heat Heat to 140°C & Stir for 3h setup->heat add_dmc Dropwise addition of remaining DMC heat->add_dmc extract Extract Organic Phase add_dmc->extract distill Distill to Recover Solvents extract->distill purify Vacuum Rectification distill->purify gc_analysis GC Analysis of Product purify->gc_analysis

Caption: Experimental workflow for the one-step synthesis of this compound.

reaction_pathway eugenol Eugenol isoeugenol_methyl_ether This compound eugenol->isoeugenol_methyl_ether One-Step O-Methylation & Isomerization catalyst K₂CO₃ + PEG-800 + DMC

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of methyl isoeugenol, a compound commonly used in fragrance and flavor industries, and in various research applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and gloves.[1][2] In the event of a spill, ensure the area is well-ventilated and prevent the substance from entering drains or water systems.[1][3][4]

Summary of Key Chemical Properties and Identifiers

For quick reference, the following table summarizes the key identifiers and physical properties of this compound.

PropertyValue
CAS Number93-16-3[1]
Molecular FormulaC11H14O2[1]
Molecular Weight178.23 g/mol [1][5]
AppearanceColorless to light yellow liquid[2]
Boiling Point262°C - 270°C (503.6°F - 509.6°F)[2]
Flash Point>230°C (446°F)[2]
SolubilityInsoluble in cold and hot water[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance with regulations.

1. Containment of Spills:

In the case of a small spill, absorb the liquid with an inert, non-combustible material such as dry clay, sand, diatomaceous earth, or commercial sorbents.[2][3] For larger spills, dike the material to prevent it from spreading.[3]

2. Collection and Storage of Waste:

Once absorbed, the material should be collected using non-sparking tools and placed into a suitable, sealed container labeled as hazardous waste.[1][6] It is crucial to never return spilled material to its original container for reuse.[3] Contaminated packaging should also be treated as unused product and disposed of accordingly.[1]

3. Final Disposal:

The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6] It is recommended to engage a licensed professional waste disposal company to handle the disposal of this material.[1] Do not allow the product to enter drains, surface waters, or groundwaters.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_preparation Preparation cluster_spill_management Spill Management cluster_waste_collection Waste Collection cluster_disposal Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is there a spill? ppe->is_spill absorb Absorb with Inert Material (e.g., sand, clay) is_spill->absorb Yes collect Collect Waste into a Labeled, Sealed Container is_spill->collect No (Unused Product) absorb->collect contact_disposal Contact Licensed Waste Disposal Service collect->contact_disposal end End: Proper Disposal contact_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of Methyl Isoeugenol is critical for ensuring laboratory safety and regulatory compliance. This document provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.

This compound is a naturally occurring substance found in various essential oils, and it is also synthesized for use in fragrances and flavorings. While it has a pleasant aroma, it is crucial to handle it with care due to its potential health effects. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to ensure the safe utilization of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE and safety measures when handling this compound.

Protection Type Equipment/Procedure Details and Specifications
Eye and Face Protection Safety goggles or glasses with side-shieldsMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][2].
Hand Protection Compatible chemical-resistant glovesNitrile or neoprene gloves are recommended[3]. Gloves must be inspected before use and disposed of properly after handling the chemical[1][2].
Skin and Body Protection Lab coat, apron, or impervious clothingThe type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace[1][2].
Respiratory Protection Use in a well-ventilated area or under a fume hoodIn confined or poorly ventilated areas, an appropriate respirator may be necessary[4]. Respirators and their components should be tested and approved under relevant government standards (e.g., NIOSH or CEN)[1].
Hygiene Measures Hand washing, no eating/drinking in work areasWash hands thoroughly after handling, before breaks, and at the end of the workday[1][3][4]. Do not eat, drink, or smoke in areas where the chemical is handled[3][4].
Engineering Controls Fume hood, adequate ventilationHandle in a well-ventilated area or under a fume hood to minimize inhalation of vapors[3]. A safety shower and eye wash station should be accessible[4][5].

Safe Handling and Disposal Protocol

Adherence to a strict handling and disposal protocol is essential for minimizing risks associated with this compound.

Step 1: Preparation and Handling

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood[3].

  • Don Personal Protective Equipment (PPE): Wear all required PPE as outlined in the table above, including safety goggles, chemical-resistant gloves, and a lab coat[3][6].

  • Avoid Inhalation and Contact: Take measures to prevent the inhalation of vapors and avoid contact with skin and eyes[4][5].

  • Grounding: When handling, ensure all equipment is properly grounded to prevent static discharges, which could be a source of ignition[7].

Step 2: Storage

  • Container: Store in a tightly sealed, original, or compatible container. Suitable materials include glass, high-density polyethylene (HDPE), aluminum, or lacquer-lined containers[3][4].

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, open flames, and other ignition sources[3][4]. The recommended storage temperature is between 5°C and 30°C (41°F and 86°F)[3].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases[3].

Step 3: Disposal

  • Waste Characterization: Dispose of unused product and contaminated materials as hazardous waste[1][7].

  • Container Disposal: Dispose of the container in accordance with local, state, and federal regulations. Do not reuse empty containers[7].

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways[1][3].

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is crucial. The following diagram illustrates the workflow for handling a this compound spill.

Spill_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Major_Spill_Response Major Spill Protocol cluster_Final_Steps Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess_size Assess Spill Size & Risk alert->assess_size is_major Major Spill? assess_size->is_major don_ppe Don Appropriate PPE is_major->don_ppe No evacuate_lab Evacuate Laboratory is_major->evacuate_lab Yes contain_spill Contain Spill with Inert Material (e.g., sand, vermiculite) don_ppe->contain_spill absorb Absorb Spilled Material contain_spill->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_ehs Contact Emergency Services / EHS evacuate_lab->contact_ehs dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Incident Report dispose->report

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.